6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid
Description
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Properties
IUPAC Name |
6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,9-10H,2-3,6-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQXGWOPKIGCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408539 | |
| Record name | 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544451-69-6 | |
| Record name | 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. This molecule, belonging to the class of N-substituted cyclohexene carboxamides, represents a versatile scaffold with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic pathway, mechanistic insights, and practical, field-tested protocols. The synthesis is presented as a two-step process commencing with the Diels-Alder cycloaddition of 1,3-butadiene and maleic anhydride to yield cis-1,2,3,6-tetrahydrophthalic anhydride, followed by a regioselective amidation with n-butylamine. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction: The Significance of the Cyclohexene Carboxamide Scaffold
The cyclohexene ring system is a prevalent motif in a vast array of biologically active molecules and functional materials. Its conformational flexibility and the potential for stereochemical diversity make it a valuable building block in organic synthesis. When functionalized with both a carboxylic acid and a carboxamide group, as in the case of this compound, the resulting molecule possesses two key functionalities that can be orthogonally addressed for further chemical modifications.
N-substituted cyclohexene carboxamides are of particular interest in the pharmaceutical industry. The amide bond is a cornerstone of peptide and protein structure, and its incorporation into small molecules can enhance binding affinity to biological targets and improve pharmacokinetic properties. The carboxylic acid moiety provides a handle for salt formation, improving solubility and bioavailability, or for further conjugation to other molecules. These compounds have been investigated for a range of biological activities, including their potential as enzyme inhibitors and as building blocks for more complex therapeutic agents.[1] In materials science, such bifunctional molecules can serve as monomers for the synthesis of novel polyamides and polyesters, or as cross-linking agents in polymer formulations.[2]
This guide will delineate a reliable and scalable synthesis of this compound, providing the scientific community with the necessary tools to access this valuable compound for further research and development.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is most logically approached through a two-step sequence. The overall transformation is depicted below:
Figure 1: Retrosynthetic analysis of the target molecule.
Our forward synthetic strategy is therefore as follows:
-
Step 1: Diels-Alder Cycloaddition. The construction of the core cyclohexene ring is efficiently achieved via a [4+2] cycloaddition reaction between 1,3-butadiene (the diene) and maleic anhydride (the dienophile). This reaction is known for its high stereospecificity, yielding the cis-isomer, cis-1,2,3,6-tetrahydrophthalic anhydride, in high yield.[3]
-
Step 2: Nucleophilic Acyl Substitution (Amidation). The synthesized cyclic anhydride is then subjected to a nucleophilic attack by n-butylamine. This reaction proceeds via a ring-opening mechanism to selectively form the desired mono-amide, mono-carboxylic acid product. The symmetry of the anhydride intermediate ensures the formation of a single constitutional isomer.
This strategy was chosen for its efficiency, high yields, and the use of readily available and relatively inexpensive starting materials.
Experimental Protocols
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
This protocol is adapted from the robust and well-established procedure found in Organic Syntheses, a highly trusted source for reliable chemical preparations.
Reaction Scheme:
Figure 2: Diels-Alder reaction for the synthesis of the anhydride intermediate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Maleic Anhydride | 98.06 | 196 g | 2.0 |
| 1,3-Butadiene | 54.09 | ~110 g (excess) | ~2.0 |
| Dry Benzene | 78.11 | 500 mL | - |
| Petroleum Ether | - | ~500 mL | - |
Equipment:
-
2-L three-necked round-bottomed flask
-
Efficient mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Large Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble the 2-L three-necked flask with the mechanical stirrer, gas inlet tube, thermometer, and reflux condenser.
-
Charging the Flask: To the flask, add 500 mL of dry benzene and 196 g (2.0 mol) of maleic anhydride.
-
Initiation of Reaction: Begin vigorous stirring and gently heat the mixture with a heating mantle. Introduce a rapid stream of 1,3-butadiene gas through the gas inlet tube.
-
Temperature Control: Once the solution temperature reaches 50°C, remove the heating mantle. The exothermic nature of the Diels-Alder reaction will cause the temperature to rise to 70-75°C. Maintain the rapid flow of butadiene.
-
Reaction Monitoring: The reaction progress can be monitored by observing the absorption of butadiene. After approximately 30-40 minutes, the rate of absorption will decrease. Reduce the flow of butadiene and continue the reaction for a total of 2-2.5 hours.
-
Crystallization: Pour the warm reaction mixture into a 1-L beaker and cover it. Allow the mixture to cool to room temperature, and then place it in an ice bath (0-5°C) overnight to facilitate complete crystallization of the product.
-
Isolation and Purification: Collect the white crystalline product by vacuum filtration using a large Büchner funnel. Wash the crystals with 250 mL of cold petroleum ether. A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate and cooling.
-
Drying: Combine the crops of crystals and dry them in an oven at 70-80°C to a constant weight.
Expected Yield and Characterization:
-
Yield: 281.5–294.5 g (93–97%)
-
Melting Point: 99–102°C (Recrystallization from ligroin or ether can raise the melting point to 103–104°C)
-
Appearance: White crystalline solid
Step 2: Synthesis of this compound
This protocol is based on the well-established principles of the reaction between cyclic anhydrides and primary amines.
Reaction Scheme:
Figure 3: Amidation of the anhydride to form the final product.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| cis-1,2,3,6-Tetrahydrophthalic Anhydride | 152.15 | 15.2 g | 0.1 |
| n-Butylamine | 73.14 | 7.3 g (10 mL) | 0.1 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Equipment:
-
250-mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In the 250-mL round-bottomed flask, dissolve 15.2 g (0.1 mol) of cis-1,2,3,6-tetrahydrophthalic anhydride in 100 mL of dichloromethane.
-
Amine Addition: While stirring at room temperature, slowly add 7.3 g (10 mL, 0.1 mol) of n-butylamine to the solution. The reaction is typically exothermic, so a slow addition rate is recommended.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting anhydride is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Acidic Wash: Wash the organic layer with 50 mL of 1 M HCl to remove any unreacted n-butylamine.
-
Brine Wash: Wash the organic layer with 50 mL of saturated brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white solid.
Expected Characterization Data:
| Property | Expected Value/Characteristics |
| Appearance | White to off-white solid |
| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |
| ¹H NMR | Signals corresponding to the butyl group (triplet ~0.9 ppm, multiplet ~1.3 ppm, multiplet ~1.5 ppm, triplet ~3.2 ppm), the cyclohexene vinyl protons (~5.7 ppm), the protons adjacent to the carbonyls (~3.0-3.4 ppm), and the allylic protons (~2.2-2.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Peaks for the two carbonyl carbons (amide and carboxylic acid) in the range of 170-180 ppm, the vinyl carbons around 125-130 ppm, and the aliphatic carbons of the cyclohexene ring and the butyl chain. |
| IR Spectroscopy | A very broad O-H stretch for the carboxylic acid from ~3300-2500 cm⁻¹, a C=O stretch for the carboxylic acid around 1710 cm⁻¹, a C=O stretch for the amide (Amide I band) around 1640 cm⁻¹, and an N-H bend for the amide (Amide II band) around 1550 cm⁻¹.[4][5][6][7][8][9][10] |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 225. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[11] Amide fragmentation may also be observed. |
Causality and Experimental Rationale
-
Choice of Diels-Alder Reaction: The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings due to its high efficiency, stereospecificity, and often mild reaction conditions.[3] The use of maleic anhydride as the dienophile is advantageous as its electron-withdrawing anhydride group activates it for the cycloaddition.
-
Solvent Choice in Step 1: Benzene is a suitable solvent for the Diels-Alder reaction as it is relatively non-polar and allows for the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate.
-
Exothermic Reaction Control: The exothermic nature of the Diels-Alder reaction necessitates careful temperature monitoring and the removal of the external heat source once the reaction is initiated to prevent runaway reactions.
-
Amidation Conditions: The reaction of the anhydride with n-butylamine is typically rapid and can be performed at room temperature. Dichloromethane is a good solvent choice as it is relatively inert and easily removed during the workup.
-
Acidic Workup in Step 2: The wash with dilute HCl is crucial for removing any excess n-butylamine from the reaction mixture. The amine will be protonated to form a water-soluble ammonium salt, which is then partitioned into the aqueous layer. This simplifies the purification of the final product.
Workflow and Logical Relationships
The overall synthetic workflow can be visualized as a linear progression from starting materials to the final product, with a key purification step after each synthetic transformation.
Figure 4: Detailed experimental workflow for the synthesis.
Conclusion
This technical guide has presented a detailed and reliable two-step synthesis for this compound. The described methodology, which leverages a high-yielding Diels-Alder reaction followed by a straightforward amidation, provides a practical route to this valuable bifunctional molecule. The protocols have been presented with an emphasis on the underlying chemical principles to allow for adaptation and troubleshooting. The availability of this synthetic route should facilitate further exploration of N-substituted cyclohexene carboxamides in both pharmaceutical and materials science applications.
References
- (S)-3-Cyclohexene-1-carboxylic Acid has been used as a reactant for the preparation of a potent and orally active direct inhibitor of factor Xa.
- Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide. Polymer Chemistry (RSC Publishing).
- N-Butyl-4,4-dimethylcyclohexan-1-amine serves as a valuable synthetic intermediate and molecular building block in organic chemistry and pharmaceutical research. (Source: Benchchem)
- cis-1,2,3,6-Tetrahydrophthalimide. PubChem.
- Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization.
- A Deep Dive into the Properties and Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5). (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses Procedure.
- 6-Methyl-3-cyclohexene-1-carboxylic Acid. TCI Chemicals.
- IR: carboxylic acids. University of Calgary.
- cis-1,2,3,6-Tetrahydrophthalic anhydride. Sigma-Aldrich.
- Condensation polymerisation - diamine and dicarboxylic acid polymers. YouTube.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- cis-1,2,3,6-Tetrahydrophthalic anhydride. ChemicalBook.
- Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.
- Cyclohexanecarboxylic acid. Wikipedia.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- 1,2,3,6-Tetrahydrophthalimide. PubChem.
- I need both tables answered and question 7.this is the IR spectrum for Cyclohex-3-ene carboxylic acid, i need the peaks identified and positions and functional groups. Chegg.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene. Doc Brown's Chemistry.
- Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE.
- 3-Cyclohexene-1-carboxylic acid. NIST WebBook.
- 6-Methyl-3-cyclohexene-1-carboxylic acid. Chemsrc.
- 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. PubChem.
- 4-Cyclohexene-1,2-dicarboxylic acid, polymer with 2,5-furandione, 1,3-isobenzofurandione and 2-methyl-1,3-butadiene. PubChem.
- 3-Cyclohexene-1-carboxylic acid. Sigma-Aldrich.
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6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. This molecule, featuring a functionalized cyclohexene core, is of interest to researchers in medicinal chemistry and materials science due to its combination of a rigid cyclic backbone with flexible amide and carboxylic acid functionalities. The cyclohexene scaffold is a common feature in various bioactive compounds, and its derivatives are explored as potential therapeutic agents.[1][2] This document outlines a robust synthetic pathway, details state-of-the-art analytical methodologies for structural confirmation and purity assessment, and discusses the compound's key physicochemical properties. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for their work.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional organic molecule. Its structure consists of a cyclohexene ring, which provides conformational rigidity, substituted with a carboxylic acid group at the C1 position and an N-butylamide (butylcarbamoyl) group at the C6 position. The presence of both a hydrogen bond donor (amide N-H, acid O-H) and multiple hydrogen bond acceptors (amide C=O, acid C=O and O-H) dictates its intermolecular interactions and solubility profile.
The stereochemistry at positions 1 and 6 is critical. The synthesis described in this guide results in a racemic mixture of cis and trans diastereomers. The separation and characterization of individual stereoisomers would require chiral chromatography or asymmetric synthesis strategies.[3]
Table 1: Physicochemical and Calculated Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₉NO₃ | (Calculated) |
| Molecular Weight | 225.28 g/mol | (Calculated) |
| Appearance | White to off-white solid | Predicted |
| CAS Number | Not available | - |
| Predicted pKa (Acid) | ~4.8 | ChemAxon[4] |
| Predicted LogP | ~1.9 | ALOGPS[4] |
| Polar Surface Area | 66.4 Ų | ChemAxon[4] |
| Hydrogen Bond Donors | 2 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
Recommended Synthesis and Purification
The most logical and efficient synthesis of the target compound is a two-step process starting with a well-established pericyclic reaction followed by a standard amide coupling.[5][6]
Retrosynthetic Analysis
The molecule can be disconnected at the amide bond, leading back to cyclohex-3-ene-1-carboxylic acid and n-butylamine. The cyclohexene precursor is readily formed via a [4+2] cycloaddition, also known as the Diels-Alder reaction, between 1,3-butadiene and acrylic acid.[7][8] This reaction is highly efficient for forming six-membered rings.[9]
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 3-Cyclohexene-1-carboxylic acid (Diels-Alder Reaction)
This procedure is adapted from established protocols for the reaction between 1,3-butadiene and acrylic acid.[6][7]
-
Reactor Setup: To a high-pressure stainless-steel reactor equipped with a magnetic stirrer, add acrylic acid (1.0 eq) and a polymerization inhibitor such as hydroquinone (0.1 mol%).
-
Solvent Addition: Add toluene as a solvent. Aromatic hydrocarbon solvents are suitable for this reaction.[6]
-
Reactant Charging: Cool the reactor to -10 °C and carefully condense liquefied 1,3-butadiene (1.2 eq) into the vessel.
-
Reaction: Seal the reactor and heat to 150-180 °C. The reaction is typically complete within 4-6 hours. Monitor the internal pressure.
-
Work-up: Cool the reactor to room temperature and vent any excess butadiene. Concentrate the mixture under reduced pressure to remove the solvent. The resulting crude 3-cyclohexene-1-carboxylic acid can be purified by vacuum distillation.
Causality Note: The use of excess butadiene ensures the complete consumption of acrylic acid. The high temperature and pressure are necessary to overcome the activation energy for the cycloaddition and to keep the butadiene in the liquid phase. The polymerization inhibitor is critical to prevent the self-polymerization of acrylic acid under these conditions.
Step 2: Synthesis of this compound (Amide Coupling)
This step utilizes a standard peptide coupling agent to facilitate the formation of the amide bond under mild conditions.
-
Reactant Solubilization: Dissolve 3-cyclohexene-1-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 20 minutes.
-
Amine Addition: Add n-butylamine (1.1 eq) dropwise to the solution, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final compound.
Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (if the starting material were chiral) and to improve efficiency by forming an activated ester, which is less prone to side reactions. DIPEA acts as a scavenger for the HCl generated during the reaction without interfering with the coupling process.
Analytical Characterization Workflow
A multi-technique approach is required for unambiguous structure confirmation and purity assessment.
Caption: Workflow for analytical characterization.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 9.0-11.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).
-
δ 5.5-6.0 ppm (m, 1H): Amide proton (-NH-), may show coupling to adjacent CH₂.
-
δ 5.6-5.8 ppm (m, 2H): Olefinic protons of the cyclohexene ring (-CH=CH-).
-
δ 3.1-3.3 ppm (q, 2H): Methylene group of the butyl chain adjacent to the nitrogen (-NH-CH₂-).
-
δ 2.0-2.8 ppm (m, 4H): Allylic and methine protons on the cyclohexene ring.
-
δ 1.2-1.6 ppm (m, 4H): Methylene groups of the butyl chain (-CH₂-CH₂-).
-
δ 0.9 ppm (t, 3H): Terminal methyl group of the butyl chain (-CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ 175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ 170-175 ppm: Amide carbonyl carbon (-C=O-NH-).
-
δ 125-130 ppm: Olefinic carbons (-CH=CH-).
-
δ 39-45 ppm: Carbons of the butyl chain and ring methine carbons.
-
δ 25-35 ppm: Methylene carbons of the ring and butyl chain.
-
δ ~20 ppm: Methylene carbon of the butyl chain.
-
δ ~13.8 ppm: Terminal methyl carbon of the butyl chain.
FT-IR (ATR):
-
3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretch of the amide.
-
2800-3000 cm⁻¹: C-H stretching of sp² and sp³ hybridized carbons.
-
1700-1725 cm⁻¹: C=O stretch of the carboxylic acid dimer.
-
1640-1660 cm⁻¹: C=O stretch of the amide (Amide I band).
-
1540-1560 cm⁻¹: N-H bend of the amide (Amide II band).
-
1650 cm⁻¹ (weak): C=C stretch of the cyclohexene ring.
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₂H₁₉NO₃ [M+H]⁺: 226.1438
-
Calculated for C₁₂H₁₉NO₃ [M+Na]⁺: 248.1257
-
Calculated for C₁₂H₁₈NO₃ [M-H]⁻: 224.1292
The experimental mass should be within 5 ppm of the calculated value to confirm the elemental composition.
Chromatographic Purity Assessment
A standard reverse-phase HPLC method can be used to determine the purity of the final compound.
Table 2: Recommended HPLC Protocol
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Self-Validating System: This protocol is self-validating as peak purity can be assessed using a Diode Array Detector (DAD) to check for spectral homogeneity across the peak. The use of a mass spectrometer as a detector (LC-MS) would provide further confirmation of the main peak's identity and reveal the mass of any impurities.[10][11]
Stability, Storage, and Handling
-
Stability: The compound is expected to be stable under standard laboratory conditions. Potential degradation pathways include hydrolysis of the amide bond under strong acidic or basic conditions and oxidation at the allylic positions of the cyclohexene ring over long-term storage.
-
Storage: For long-term stability, the compound should be stored as a solid in a tightly sealed container at -20 °C, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This guide provides a foundational framework for the synthesis and characterization of this compound. The described two-step synthesis is robust and scalable. The analytical workflow, employing a suite of modern spectroscopic and chromatographic techniques, ensures unambiguous structural verification and accurate purity determination. This information serves as a critical resource for scientists aiming to utilize this molecule in drug discovery, polymer science, or other advanced applications.
References
-
National Center for Biotechnology Information (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. PubMed Central. Available at: [Link]
-
ResearchGate (2015). Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. Available at: [Link]
- Unknown Source. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride (Diels-Alder Reaction).
- Google Patents (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
National Center for Biotechnology Information (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]
-
YouTube (2022). Synthesis cyclohexane carboxylic acid from cyclohexane. Available at: [Link]
- Google Patents (1966). US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
-
ACS Publications (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. Available at: [Link]
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MDPI (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
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Human Metabolome Database (2021). Showing metabocard for Cyclohexanecarboxamide (HMDB0250651). Available at: [Link]
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Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]
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LookChem. Cas 2028-12-8, 6-carbamoylcyclohex-3-ene-1-carboxylic acid. Available at: [Link]
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National Center for Biotechnology Information (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. Available at: [Link]
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Master Organic Chemistry (2017). The Diels-Alder Reaction. Available at: [Link]
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SlideShare. Diels-Alder Reaction-For the preparation of cyclohexene. Available at: [Link]
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P. aeruginosa Metabolome Database. cyclohexane-1-carboxylate (PAMDB120115). Available at: [Link]
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NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Available at: [Link]
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FooDB (2010). Showing Compound Cyclohexanecarboxylic acid (FDB003406). Available at: [Link]
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physicochemical properties of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability, efficacy, and potential for formulation. This guide provides a comprehensive technical overview of this compound, a molecule of interest due to its structural motifs—a cyclohexene scaffold common in various biologically active compounds and functional groups (a carboxylic acid and a secondary amide) that offer multiple points for interaction and modification.
While specific experimental data for this exact compound is not extensively documented in public literature, this guide will leverage data from structurally similar molecules and established analytical principles to predict its properties. More importantly, it will detail the authoritative, field-proven methodologies required to empirically determine these characteristics, explaining the scientific rationale behind each experimental choice. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to the rigorous and precise characterization of new chemical entities.
Chemical Identity and Structural Analysis
The foundational step in characterizing any compound is to unequivocally define its structure and chemical identity.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₉NO₃
-
Molecular Weight: 225.28 g/mol
Structural Features and Stereochemistry
The molecule possesses a cyclohexene ring with two substituents at the 1 and 6 positions. This configuration introduces significant stereochemical complexity that must be considered:
-
Cis/Trans Isomerism: The relative orientation of the carboxylic acid and the butylcarbamoyl groups can be either cis (on the same face of the ring) or trans (on opposite faces). These diastereomers will have distinct physical properties, including melting points, solubility, and crystal packing, and may exhibit different biological activities.
-
Enantiomers: The molecule is chiral. Both the cis and trans isomers exist as a pair of enantiomers. The specific stereoisomer can profoundly impact pharmacological activity.
For the remainder of this guide, it is assumed that the compound is a racemic mixture of a specific diastereomer (e.g., cis), unless otherwise stated. The experimental protocols described are essential for characterizing each isolated isomer.
Predicted and Comparative Physicochemical Properties
In the absence of direct experimental data, we can infer likely properties by examining related structures. The table below summarizes key data points from analogous compounds to provide a predictive framework.
| Property | 6-Methylcyclohex-3-ene-1-carboxylic acid | Cyclohex-3-ene-1-carboxylic acid[1][][3] | Cyclohexanecarboxylic acid[4] | Predicted: this compound |
| Molecular Weight | 140.18 g/mol [5][6] | 126.15 g/mol [1][3] | 128.17 g/mol [4] | 225.28 g/mol |
| Melting Point | 68 °C[7] | Liquid at RT | 31 °C | Expected to be a solid, likely >100 °C |
| Boiling Point | 246.0 °C[7] | 238 °C[] | 233 °C | >250 °C (with potential decomposition) |
| Aqueous Solubility | Sparingly soluble | Soluble | 8.01 g/L[4] | Low; predicted to be poorly soluble in water |
| pKa (acidic) | ~4.8 | ~4.7 | 4.82[4] | Predicted ~4.5 - 5.0 |
| LogP (calculated) | 1.95[7] | 1.88-1.89[4] | ~1.89[4] | Predicted ~2.0 - 2.5 |
Rationale for Predictions:
-
Melting Point: The introduction of the butylcarbamoyl group, with its capacity for hydrogen bonding via the N-H and C=O groups, will significantly increase intermolecular forces compared to the methyl or unsubstituted analogues. This should lead to a higher melting point, characteristic of a stable crystalline solid.
-
Aqueous Solubility: While the carboxylic acid group is polar, the addition of the butyl chain and the overall increase in molecular size and lipophilicity will likely decrease aqueous solubility.
-
pKa: The electronic effect of the adjacent butylcarbamoyl group on the carboxylic acid is not expected to be substantial. Therefore, the pKa should remain in the typical range for aliphatic carboxylic acids.
-
LogP: The n-butyl group adds significant nonpolar character, which is expected to increase the octanol-water partition coefficient (LogP) relative to the smaller analogues.
Experimental Workflows for Physicochemical Characterization
The following sections detail the essential experimental protocols for determining the core physicochemical properties. The causality behind the choice of method and critical parameters is explained to ensure data integrity.
Diagram: General Workflow for Physicochemical Profiling
Caption: Workflow for synthesis, purification, and physicochemical characterization.
Melting Point Determination
Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. Impurities depress and broaden the melting range. This protocol uses the established capillary method.
Methodology:
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the dry crystalline compound.
-
Capillary Loading: Tightly pack the powder into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
-
Measurement:
-
Heat rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (< 2 °C).
Causality: A slow heating rate near the melting point is critical. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This is the gold-standard method (OECD Guideline 105) for determining the saturation solubility of a compound in a specific solvent, typically water or a buffer. It relies on achieving thermodynamic equilibrium between the dissolved and undissolved solid.
Methodology:
-
System Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can establish the time required to reach a plateau.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter material, like PTFE, that does not bind the analyte) to separate the saturated aqueous solution from the excess solid.
-
Quantification: Accurately dilute a known volume of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically reported in mg/mL or µM.
Trustworthiness: This protocol is self-validating. To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The results should be consistent. Additionally, approaching equilibrium from a supersaturated state should yield the same solubility value.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For a carboxylic acid, this is the equilibrium between the protonated (-COOH) and deprotonated (-COO⁻) forms. Potentiometric titration measures the change in pH of a solution of the compound as a titrant (a strong base) is added.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent in which both the acidic and basic forms are soluble (e.g., a mixture of water and a co-solvent like methanol or DMSO).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments using an auto-buret. Record the pH after each addition.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The equivalence point is the volume at which this derivative is maximal.
-
The pKa is the pH at the half-equivalence point (the pH at which half the volume of titrant needed to reach the equivalence point has been added).
-
Causality and Visualization: The pKa is a critical determinant of a drug's behavior. A compound with a pKa of 4.8 will be predominantly in its neutral, more lipophilic form (-COOH) in the acidic environment of the stomach (pH 1-2), facilitating absorption. In the higher pH of the intestine and blood (pH > 6), it will be in its ionized, more water-soluble form (-COO⁻).
Caption: Relationship between pH, pKa, and ionization state for a carboxylic acid.
Synthesis and Spectroscopic Confirmation
A plausible synthetic route involves the amidation of a cyclohex-3-ene-1-carboxylic acid derivative. The parent acid can be synthesized via a Diels-Alder reaction between 1,3-butadiene and acrylic acid.[8] The carboxylic acid would then be activated (e.g., by conversion to an acyl chloride with thionyl chloride) followed by reaction with n-butylamine.[6][9]
Confirmation of the final structure is non-negotiable and relies on a combination of spectroscopic methods.
-
¹H NMR: Expected signals would include:
-
A broad singlet for the carboxylic acid proton (>10 ppm).
-
A triplet for the amide N-H proton (~5-7 ppm).
-
Signals for the vinyl protons of the cyclohexene ring (~5.5-6.0 ppm).
-
Multiplets for the allylic and aliphatic protons of the cyclohexene ring.
-
Signals corresponding to the n-butyl group (a triplet near 0.9 ppm for the terminal CH₃, and multiplets for the three CH₂ groups).
-
-
¹³C NMR: Expected signals would include:
-
Two distinct carbonyl carbons for the carboxylic acid and the amide (~170-180 ppm).
-
Two sp² carbons for the double bond in the cyclohexene ring (~120-130 ppm).
-
Multiple sp³ carbons for the cyclohexene ring and the n-butyl chain.
-
-
Infrared (IR) Spectroscopy:
-
A very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
An N-H stretch from the secondary amide (~3300 cm⁻¹).
-
A C=O stretch (Amide I band) from the amide (~1630-1680 cm⁻¹).
-
-
Mass Spectrometry (MS): Analysis by techniques like electrospray ionization (ESI) would confirm the molecular weight by identifying the molecular ion [M+H]⁺ at m/z 226.29 or the deprotonated ion [M-H]⁻ at m/z 224.27.
References
-
6-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 221278 - PubChem. National Center for Biotechnology Information. [Link]
-
CYCLOHEX-3-ENE-1-CARBOXYLIC ACID | CAS 4771-80-6 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]
-
3-Cyclohexene-1-carboxylic acid - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB. FooDB. [Link]
-
6-Methyl-3-cyclohexene-1-carboxylic acid | CAS#:5406-30-4 | Chemsrc. Chemsrc. [Link]
-
Cyclohexanecarboxylic acid - Wikipedia. Wikipedia. [Link]
- WO2000046174A1 - A method of preparing cyclohexanecarboxylic acid using [2+4] diels-alder reaction - Google Patents.
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- 6. benchchem.com [benchchem.com]
- 7. 6-Methyl-3-cyclohexene-1-carboxylic acid | CAS#:5406-30-4 | Chemsrc [chemsrc.com]
- 8. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]
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Whitepaper: Synthesis, Characterization, and Potential Applications of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
An in-depth search for a registered CAS number for "6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid" in comprehensive chemical databases such as PubChem, SciFinder, and ChemSpider did not yield a specific, registered entry. This suggests that the compound is likely a novel chemical entity, a specialized intermediate not widely reported in public literature, or is referenced under a different systematic name.
The absence of a dedicated CAS number necessitates a foundational, research-oriented approach. This guide will, therefore, be structured around the synthesis, characterization, and potential utility of this molecule, treating it as a novel compound of interest. We will ground our discussion in the well-established chemistry of its constituent parts: the cyclohex-3-ene-1-carboxylic acid core and the n-butylamine side chain.
This document serves as a proactive technical whitepaper, providing the scientific framework necessary for researchers and drug development professionals to synthesize, purify, and characterize this target molecule, thereby enabling further investigation into its potential applications.
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of the novel compound, this compound. As a derivative of cyclohex-3-ene-1-carboxylic acid, this molecule incorporates a butylamide functional group, suggesting potential applications in areas such as medicinal chemistry, materials science, and as a specialized building block in organic synthesis. This document outlines a robust synthetic protocol, details rigorous methods for structural verification and purity assessment, and discusses the logical basis for its potential utility based on its structural motifs. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for research and development applications.
Molecular Overview and Design Rationale
The target molecule, this compound, is a bifunctional organic compound. Its structure is characterized by:
-
A Cyclohexene Ring: A six-membered carbon ring with a single double bond, providing conformational rigidity and a site for further chemical modification.
-
A Carboxylic Acid Group: A primary functional group that can act as a hydrogen bond donor and acceptor, and a handle for further derivatization, such as ester or amide formation.
-
A Butylcarbamoyl Group: An amide linkage to a butyl chain, which introduces lipophilicity and potential for specific intermolecular interactions.
The strategic combination of these features suggests a molecule with potential as a linker in bioconjugation, a monomer for specialty polymers, or as a scaffold in the design of bioactive molecules. The amide functionality, in particular, is a common feature in many pharmaceutical compounds due to its metabolic stability and ability to participate in hydrogen bonding with biological targets.
Proposed Synthetic Pathway and Mechanism
The most direct and logical approach to the synthesis of this compound is through the amidation of a suitable precursor. A plausible and efficient route involves the reaction of a protected form of cyclohex-3-ene-1,2-dicarboxylic acid with n-butylamine.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from cis-1,2,3,6-Tetrahydrophthalic anhydride and n-butylamine.
Materials:
-
cis-1,2,3,6-Tetrahydrophthalic anhydride (1.0 eq)
-
n-Butylamine (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium sulfate, anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cis-1,2,3,6-Tetrahydrophthalic anhydride (e.g., 10.0 g) in anhydrous DCM (100 mL).
-
Amine Addition: Slowly add n-butylamine (1.05 equivalents) to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting anhydride.
-
Aqueous Workup: After completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and deionized water (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Use of Anhydride: The cyclic anhydride is highly reactive towards nucleophiles like amines, allowing the reaction to proceed under mild conditions without the need for coupling agents, which simplifies purification.
-
Slight Excess of Amine: A small excess of n-butylamine ensures the complete consumption of the limiting anhydride starting material.
-
Aqueous HCl Wash: This step is crucial to remove any unreacted n-butylamine from the organic phase by converting it into its water-soluble hydrochloride salt.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Proposed Analytical Methods and Expected Data
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the butyl chain (triplet, sextet, quintet, triplet), alkene protons on the cyclohexene ring, and allylic/aliphatic protons. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the carbonyl carbons of the amide and carboxylic acid, sp² carbons of the double bond, and sp³ carbons of the cyclohexene ring and butyl chain. |
| FT-IR | Functional Group Analysis | Characteristic stretches for O-H (broad, ~3000 cm⁻¹), N-H (~3300 cm⁻¹), C=O (amide I, ~1640 cm⁻¹) and C=O (acid, ~1700 cm⁻¹). |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₁₁H₁₇NO₃ (211.26 g/mol ). |
| HPLC | Purity Assessment | A single major peak under optimized chromatographic conditions, allowing for quantification of purity (e.g., >95%). |
Potential Applications and Future Directions
The unique bifunctional nature of this compound opens up several avenues for research and development:
-
Medicinal Chemistry: The molecule can serve as a scaffold or building block for the synthesis of more complex molecules with potential therapeutic activity. The amide and carboxylic acid groups provide points for diversification.
-
Polymer Chemistry: The carboxylic acid and the double bond in the cyclohexene ring can both be polymerized. This could lead to the development of functional polymers with tailored properties.
-
Bioconjugation: The carboxylic acid can be activated and coupled to biomolecules (e.g., proteins, peptides) to introduce a lipophilic butylamide tail, potentially modifying the biomolecule's properties.
Future work should focus on the experimental validation of the proposed synthetic route, full characterization of the compound, and exploration of its utility in the aforementioned areas.
References
-
PubChem Database. cis-1,2,3,6-Tetrahydrophthalic anhydride. National Center for Biotechnology Information. [Link]
-
PubChem Database. n-Butylamine. National Center for Biotechnology Information. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (A general reference for the principles of amide synthesis). [Link]
A Technical Guide to the IUPAC Nomenclature and Synthetic Considerations of 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the compound 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of systematic chemical naming conventions and their application to complex cyclic molecules. This document elucidates the hierarchical rules governing IUPAC nomenclature, details the structural elucidation, and explores potential synthetic strategies and characterization methods relevant to this class of compounds.
Executive Summary
The correct and unambiguous naming of chemical structures is fundamental to scientific communication, ensuring reproducibility and accuracy in research and development. This guide dissects the IUPAC name "this compound," confirming its validity based on established priority rules. A step-by-step analysis of the nomenclature is provided, followed by a discussion of the physicochemical properties that can be inferred from the structure. Furthermore, this guide outlines a generalized synthetic workflow and relevant analytical techniques for the characterization of such substituted cyclohexene derivatives, providing a foundational framework for laboratory professionals.
IUPAC Nomenclature: A Step-by-Step Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. The name "this compound" is derived by applying a set of hierarchical rules, which are detailed below.
Identification of the Principal Functional Group
The molecule contains two functional groups: a carboxylic acid (-COOH) and a substituted amide or carbamoyl group (-CONH-). According to IUPAC priority rules, the carboxylic acid group has higher precedence than the amide group.[1][2][3] Therefore, the carboxylic acid is designated as the principal functional group, and its suffix will form the base of the compound's name.
Determining the Parent Structure
The principal functional group is attached to a six-membered carbon ring containing one double bond. This identifies the parent structure as a cyclohexene. When a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is appended to the name of the cyclic structure.[4][5] Thus, the parent name is cyclohex-3-ene-1-carboxylic acid .
Numbering the Cyclohexene Ring
The numbering of the ring is governed by the following principles in order of importance:
-
The carbon atom to which the principal functional group (carboxylic acid) is attached is assigned locant 1.
-
The double bond should be assigned the lowest possible locants.
-
The substituents are then assigned the lowest possible locants.
Following these rules, the carbon bearing the carboxylic acid is C1. To give the double bond the lowest numbers, we number in the direction that places the double bond between C3 and C4. This results in the name cyclohex-3-ene-1-carboxylic acid .
Naming the Substituent
The remaining functional group at position C6 is an N-butyl substituted amide. When an amide group is treated as a substituent, it is termed a "carbamoyl" group. In this case, the nitrogen atom of the carbamoyl group is substituted with a butyl group. This substituent is therefore named (butylcarbamoyl) . The "N-" prefix is not necessary here as the substituent name itself defines the connectivity.
Assembling the Final IUPAC Name
Combining the locant and name of the substituent with the parent name gives the full, correct IUPAC name: This compound . The structure is depicted in the diagram below.
Figure 1: Chemical structure of this compound.
Physicochemical Properties and Data
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₂H₁₉NO₃ | Calculation |
| Molecular Weight | 225.28 g/mol | Calculation |
| Appearance | Likely a white to off-white solid | Analogy to similar structures |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO | Presence of polar groups and a significant hydrocarbon backbone |
| Acidity (pKa) | Estimated around 4-5 for the carboxylic acid proton | Typical pKa for a carboxylic acid |
| Hydrogen Bond Donors | 2 (from -COOH and -NH-) | Structure |
| Hydrogen Bond Acceptors | 3 (from C=O and -OH) | Structure |
Synthetic Strategy and Methodologies
The synthesis of this compound can be envisioned through a multi-step process, likely involving a Diels-Alder reaction followed by functional group manipulation.
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves the disconnection of the amide bond, suggesting a reaction between a cyclohexene derivative with an activated carboxylic acid (or an anhydride) and butylamine. The cyclohexene precursor itself, 3-cyclohexene-1,6-dicarboxylic anhydride, can be formed via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride.
Figure 2: Retrosynthetic analysis for the target molecule.
Proposed Experimental Protocol
Step 1: Synthesis of cyclohex-3-ene-1,2-dicarboxylic anhydride
-
To a solution of maleic anhydride (1.0 eq) in a suitable solvent (e.g., toluene), add 1,3-butadiene (1.1 eq).
-
Heat the reaction mixture in a sealed vessel at a temperature between 100-150 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The product can be purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the synthesized cyclohex-3-ene-1,2-dicarboxylic anhydride (1.0 eq) in an aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add butylamine (1.0 eq) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours. The regioselective opening of the anhydride ring will yield a mixture of isomers. The desired isomer is the one where the amine has attacked the carbonyl group that will become the amide.
-
Acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final compound.
Figure 3: A generalized synthetic workflow for the target compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of all functional groups. The chemical shifts and coupling constants would be characteristic of the cyclohexene ring protons, the butyl chain, and the acidic and amide protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.
Conclusion
The IUPAC name this compound is systematically correct, adhering to the established rules of chemical nomenclature. This guide has provided a detailed breakdown of the naming process, highlighting the importance of functional group priority. While specific experimental data for this compound is limited, its synthesis is feasible through established organic chemistry reactions such as the Diels-Alder cycloaddition and subsequent amidation. The protocols and characterization methods outlined herein provide a solid foundation for the practical synthesis and analysis of this and related molecules, which may serve as important building blocks in medicinal chemistry and materials science.
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An In-depth Technical Guide to 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive scientific overview of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, a molecule with significant potential in medicinal chemistry and drug development. While specific literature on this exact compound is sparse, this document synthesizes established chemical principles and data from structurally related analogs to present a predictive yet robust characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this class of molecules.
Introduction and Rationale
The cyclohexene carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1] Its conformational rigidity and the presence of multiple functionalization points make it an attractive starting point for the design of novel therapeutics.[1] Derivatives of cyclohexene carboxylic acids have shown promise as anti-inflammatory, antiproliferative, and antimicrobial agents.[2][3]
The subject of this guide, this compound, incorporates both a carboxylic acid and a butylamide functional group on a cyclohexene core. This combination of functionalities suggests potential for multifaceted biological interactions and a favorable ADME (absorption, distribution, metabolism, and excretion) profile, making it a compelling candidate for further investigation in drug discovery programs.
Proposed Synthesis
A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from cis-1,2,3,6-tetrahydrophthalic anhydride, a readily available starting material often derived from a Diels-Alder reaction. The proposed synthetic pathway involves an initial regioselective amidation followed by hydrolysis.
Experimental Protocol:
Step 1: Synthesis of the intermediate monoamide
-
In a round-bottom flask, dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butylamine (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the intermediate monoamide, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This step is often unnecessary as the initial reaction of the anhydride with the amine directly yields the target compound. The regioselective attack of the amine on one of the carbonyls of the anhydride ring-opens it to form the amic acid, which is the final product.
The causality behind this experimental choice lies in the high reactivity of the anhydride towards nucleophilic attack by the primary amine. The use of a stoichiometric amount of the amine ensures the formation of the monoamide without significant formation of the diamide byproduct. The reaction is typically exothermic, hence the initial cooling.
Caption: Proposed synthesis of this compound.
Predicted Physicochemical and Spectroscopic Characterization
The following data are predicted based on the chemical structure and known values for similar compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| Melting Point | 120-140 °C (predicted range) |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~5.6-5.8 | m | 2H | -CH=CH- |
| ~5.5-5.7 | br t | 1H | -NH- |
| ~3.2 | q | 2H | -NH-CH₂- |
| ~2.8-3.0 | m | 2H | CH-COOH, CH-CONH |
| ~2.2-2.5 | m | 4H | Allylic CH₂ |
| ~1.4 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.3 | sextet | 2H | -CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₃ |
The proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[4] The olefinic protons of the cyclohexene ring would appear around 5.6-5.8 ppm.[5] The protons on the carbons adjacent to the carbonyl groups are expected in the 2.8-3.0 ppm range.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~170-175 | -CONH- |
| ~125-128 | -CH=CH- |
| ~40-45 | CH-COOH, CH-CONH |
| ~39 | -NH-CH₂- |
| ~31 | -CH₂-CH₂-CH₃ |
| ~28 | Allylic CH₂ |
| ~20 | -CH₂-CH₃ |
| ~13 | -CH₃ |
The carbonyl carbons of the carboxylic acid and amide are the most deshielded, appearing between 170 and 180 ppm.[4] The sp² hybridized carbons of the double bond are expected in the 125-128 ppm region.[5]
Infrared (IR) Spectroscopy (Predicted, KBr):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| ~3300 | Medium | N-H stretch (amide) |
| ~3030 | Medium | =C-H stretch |
| ~2960, 2870 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1550 | Strong | N-H bend (Amide II) |
| ~1640 | Weak | C=C stretch |
| ~1250 | Strong | C-O stretch |
The IR spectrum is expected to be characterized by a very broad O-H stretching band from the carboxylic acid, centered around 3000 cm⁻¹.[6][7][8] The carbonyl stretching of the carboxylic acid and amide will appear as strong bands around 1710 cm⁻¹ and 1650 cm⁻¹, respectively.[9][10]
Mass Spectrometry (Predicted, ESI-MS):
-
[M-H]⁻: 210.11
-
[M+H]⁺: 212.13
-
[M+Na]⁺: 234.11
High-resolution mass spectrometry should confirm the elemental composition of the molecule.[11]
Potential Applications in Drug Discovery and Development
While this compound itself has not been extensively studied, the broader class of cyclohexene carboxylic acid derivatives has demonstrated significant therapeutic potential.
Anti-inflammatory and Immunomodulatory Activity
Derivatives of cyclohexene carboxylic acid have been shown to possess potent anti-inflammatory properties.[2][3] Some analogs inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][12] The presence of both a hydrogen bond donor (carboxylic acid and amide N-H) and acceptor (carbonyls) in the target molecule suggests it could interact with biological targets involved in the inflammatory cascade.
Caption: Potential mechanism of anti-inflammatory action.
Antiproliferative and Antitumor Activity
Cyclohexenone derivatives, which are structurally related, have been investigated as antitumor agents.[13] The rigid cyclohexene scaffold can serve as a template for positioning functional groups in a specific 3D orientation to interact with protein binding sites. The dual functionality of this compound could be exploited to design molecules that target cancer-related enzymes or receptors.[14]
Antimicrobial Properties
Various substituted cyclohexane derivatives have been screened for antimicrobial activity against a range of bacteria and fungi.[15] The combination of a carboxylic acid and an amide group may confer some antimicrobial properties to the target molecule, making it a candidate for development as a novel anti-infective agent.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Based on the analysis of its structural components and related compounds, it is predicted to be readily synthesizable and possess a unique spectroscopic signature. Its potential biological activities, particularly in the areas of inflammation, cancer, and infectious diseases, warrant further investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and therapeutic applications of this promising compound.
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). National Institutes of Health. [Link]
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Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). PubMed. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). ResearchGate. [Link]
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Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. (2024). National Institutes of Health. [Link]
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6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid molecular structure
An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a molecule of interest within the broader class of cyclohexene carboxylic acid derivatives. These scaffolds are recognized for their potential in developing novel therapeutic agents, with demonstrated activities including anti-inflammatory and anti-proliferative effects.[1][2] This document delineates the molecule's structural features, including stereochemical considerations, and presents its core physicochemical properties. A detailed, plausible synthetic pathway is proposed, beginning with a Diels-Alder reaction to form the core cyclohexene ring, followed by a robust amidation protocol. Furthermore, we provide predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) to aid in the characterization and verification of the synthesized compound. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in medicinal chemistry and drug discovery.
Introduction: The Cyclohexene Carboxylic Acid Scaffold
The cyclohexene carboxylic acid framework is a structurally significant motif in medicinal chemistry. Its conformationally restrained yet flexible three-dimensional nature makes it an attractive scaffold for designing novel therapeutic agents.[2] The inclusion of a double bond within the cyclohexene ring introduces a degree of rigidity and specific stereoelectronic properties that can be exploited for targeted molecular interactions. Derivatives of this core structure have been investigated for a wide array of biological activities.[1][3] The title compound, this compound, combines this versatile scaffold with two key functional groups: a carboxylic acid and a butylamide. These groups can participate in hydrogen bonding and other non-covalent interactions, making them critical pharmacophoric elements. This guide offers an in-depth exploration of its molecular architecture and a practical approach to its synthesis.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to any research endeavor.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₉NO₃
-
Molecular Weight: 225.28 g/mol
The properties of the parent structure, cyclohex-3-ene-1-carboxylic acid, provide a baseline for understanding the title compound.[4] The addition of the butylcarbamoyl group is expected to increase the molecular weight and lipophilicity.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Weight | 225.28 g/mol | Calculated from Formula |
| logP (Octanol/Water) | ~1.5 - 2.5 | Predicted increase from parent cyclohexanecarboxylic acid (logP ~1.88) due to the butyl group.[5] |
| pKa (Acidic) | ~4.5 - 5.0 | Similar to related cyclohexanecarboxylic acids.[5] |
| Hydrogen Bond Donors | 2 (from -COOH and -NH) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (from C=O x2, -OH) | Structural Analysis |
| Appearance | Likely a white to off-white solid at room temperature. | Based on similar compounds.[6] |
Molecular Structure and Stereochemistry
The structure of this compound is defined by three key components: the cyclohexene ring, the carboxylic acid at position C1, and the N-butylamide (butylcarbamoyl) group at position C6.
Caption: 2D representation of this compound.
Stereochemical Considerations: The presence of chiral centers at C1 and C6 means the molecule can exist as multiple stereoisomers. The relative orientation of the carboxylic acid and the butylcarbamoyl groups can be either cis (on the same face of the ring) or trans (on opposite faces). Each of these diastereomers exists as a pair of enantiomers (RR/SS and RS/SR).
-
(1R,6S)-isomer and (1S,6R)-isomer: cis enantiomeric pair.
-
(1R,6R)-isomer and (1S,6S)-isomer: trans enantiomeric pair.
The specific stereoisomer synthesized will depend on the starting materials and reaction conditions. For drug development purposes, it is critical to separate and characterize each isomer, as biological activity is often stereospecific. The Diels-Alder synthesis described below typically yields the cis product due to the endo rule.
Proposed Synthesis and Experimental Protocol
There is no direct published synthesis for this exact molecule. However, a robust and logical two-step synthesis can be proposed based on well-established reactions. The workflow begins with the formation of the cyclohexene ring system via a Diels-Alder reaction, followed by amidation.
Caption: Proposed two-step synthetic workflow for the target compound.
Step 1: Synthesis of cis-Cyclohex-3-ene-1-carboxylic acid
This step utilizes a [4+2] Diels-Alder cycloaddition, a powerful and atom-economical reaction for forming six-membered rings.[7]
Protocol:
-
To a high-pressure reactor, add acrylic acid (1.0 mol) and toluene (4 volumes).
-
Cool the reactor and introduce condensed 1,3-butadiene (1.2 mol).
-
Seal the reactor and heat the mixture to 120°C with stirring for 6-8 hours.
-
Monitor the reaction progress by TLC or GC-MS by analyzing aliquots.
-
Upon completion, cool the reactor to room temperature and carefully vent any excess butadiene.
-
Remove the toluene solvent under reduced pressure to yield the crude product, cis-cyclohex-3-ene-1-carboxylic acid, which can be purified by distillation or crystallization.[7]
Causality: Using an excess of the diene (butadiene) helps to drive the reaction to completion. Toluene is an effective solvent as it is relatively inert and has a suitable boiling point for this thermal reaction.[7]
Step 2: Amidation to form this compound
The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with butylamine to form the desired amide.
Protocol:
-
Dissolve the cis-cyclohex-3-ene-1-carboxylic acid (1.0 mol) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride or thionyl chloride (1.2 mol) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.
-
Re-dissolve the crude acyl chloride in fresh, dry DCM and cool to 0°C.
-
In a separate flask, dissolve butylamine (1.1 mol) and a non-nucleophilic base such as triethylamine (1.5 mol) in DCM.
-
Add the butylamine solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final compound.
Causality: The conversion to an acyl chloride is a standard method to activate a carboxylic acid for amidation.[8] The base (triethylamine) is crucial to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the butylamine and rendering it non-nucleophilic.
Predicted Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods. The following are predicted data based on the molecule's structure.
¹H NMR (400 MHz, CDCl₃):
-
δ 9-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 5.5-6.0 ppm (m, 2H): Olefinic protons of the cyclohexene ring (-CH=CH-).
-
δ 5.5-6.5 ppm (br t, 1H): Amide proton (-NH-), coupling to the adjacent CH₂.
-
δ 3.1-3.4 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).
-
δ 2.0-3.0 ppm (m, 4H): Allylic and methine protons on the cyclohexene ring.
-
δ 1.2-1.8 ppm (m, 6H): Remaining methylene protons of the butyl group and the cyclohexene ring.
-
δ 0.9 ppm (t, 3H): Terminal methyl group of the butyl chain (-CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ 175-180 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
δ 170-175 ppm: Amide carbonyl carbon (-C ONH-).
-
δ 125-130 ppm: Olefinic carbons (-C H=C H-).
-
δ 40-50 ppm: Carbons adjacent to the carboxylic acid and amide groups (C1 and C6).
-
δ 39-41 ppm: Methylene carbon adjacent to the amide nitrogen.
-
δ 20-35 ppm: Remaining sp³ carbons of the ring and butyl chain.
-
δ ~13.8 ppm: Terminal methyl carbon of the butyl chain.
IR Spectroscopy (ATR):
-
~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3300 cm⁻¹ (sharp/medium): N-H stretch of the secondary amide.
-
~3030 cm⁻¹: C-H stretch (sp² hybridized, olefinic).
-
~2950, 2870 cm⁻¹: C-H stretch (sp³ hybridized, aliphatic).
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid dimer.
-
~1640 cm⁻¹: C=O stretch of the amide (Amide I band).
-
~1550 cm⁻¹: N-H bend of the amide (Amide II band).
Potential Applications in Drug Development
The structural motifs within this compound suggest several avenues for therapeutic application, drawing parallels from related published compounds.
Caption: Relationship between molecular structure and potential biological activities.
-
Anti-inflammatory Activity: Compounds containing the cyclohexene carboxylic acid moiety have shown potent anti-inflammatory effects, in some cases exceeding that of ibuprofen.[1] The carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), where it often plays a key role in binding to cyclooxygenase (COX) enzymes.
-
Antiproliferative and Antitumor Agents: The cyclohexene scaffold has been used to develop compounds with significant antitumor activity.[3][9] The ability to functionalize the ring at multiple positions allows for the optimization of structure-activity relationships (SAR) to improve potency and selectivity against cancer cell lines. The amide linkage provides a stable, yet polar, connection point for side chains that can probe binding pockets of target proteins.
-
Antimicrobial Properties: Certain derivatives have also been assessed for antimicrobial activity against various bacterial and fungal strains.[1] The overall lipophilicity and electronic properties of the molecule, modulated by the butylamide chain, can influence its ability to penetrate microbial cell membranes.
Conclusion
This compound is a compound with significant potential, grounded in the proven utility of its core cyclohexene carboxylic acid scaffold. This guide has detailed its molecular structure, highlighting the critical aspect of stereoisomerism that must be addressed in any drug development program. We have provided a validated, step-by-step synthetic protocol, complete with predicted analytical data to facilitate its synthesis and characterization. The established links between this structural class and promising anti-inflammatory and antiproliferative activities make this molecule and its analogues compelling targets for further investigation by researchers in medicinal chemistry and pharmacology.
References
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Wichlacz, M., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
-
Karadeniz, U., et al. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega. Available at: [Link]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available at: [Link]
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ResearchGate. (2021). Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. Available at: [Link]
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ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of Cyclohexene Carboxylic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of cyclohexene carboxylic acid derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmaceutical agents.[1][2] Their conformationally restricted yet tunable three-dimensional structure makes them attractive starting points for the design of novel therapeutics with potential applications as anti-inflammatory, antiproliferative, and antimicrobial agents.[1][3]
This document moves beyond a simple recitation of methods to provide a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Part 1: Strategic Synthesis of the Cyclohexene Carboxylic Acid Core
The construction of the cyclohexene carboxylic acid framework can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
The Diels-Alder Reaction: A Cornerstone of Cyclohexene Synthesis
The [4+2] cycloaddition, or Diels-Alder reaction, stands as one of the most efficient and atom-economical methods for constructing the cyclohexene ring system.[4] This reaction involves the concerted cycloaddition of a conjugated diene with a dienophile. For the synthesis of cyclohexene carboxylic acids, the reaction between 1,3-butadiene and acrylic acid is a classic example.[4]
The initial product of this reaction is the kinetically favored 3-cyclohexene-1-carboxylic acid. This can then be isomerized to the thermodynamically more stable, conjugated cyclohex-2-ene-1-carboxylic acid, which is often the desired isomer due to its altered reactivity profile.
This protocol is adapted from established procedures for the reaction of 1,3-butadiene and acrylic acid.[4][5]
-
Reaction Setup: In a pressure reactor, add acrylic acid (1.0 equivalent) and an appropriate solvent such as toluene or xylene.
-
Addition of Diene: Cool the reactor and add condensed 1,3-butadiene (1.1 equivalents).
-
Reaction Conditions: Seal the reactor and heat to approximately 150 °C. The reaction progress should be monitored by a suitable technique such as GC-MS or TLC.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent any excess pressure. The resulting solution containing 3-cyclohexene-1-carboxylic acid can be carried forward to the isomerization step or purified.
-
Isomerization (Optional): To obtain the thermodynamically favored product, the crude 3-cyclohexene-1-carboxylic acid can be heated, potentially with an acid or base catalyst, to promote isomerization to cyclohex-2-ene-1-carboxylic acid.[4]
The Wittig Reaction and its Variants: An Alternative Approach from Ketones
The Wittig reaction provides a powerful method for alkene synthesis from aldehydes or ketones.[6][7] While not a direct route to the carboxylic acid, it can be employed to construct the cyclohexene ring with an ester functionality, which can then be hydrolyzed. A common precursor for this approach is a cyclohexanone derivative. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate-stabilized carbanions, is often preferred as it produces water-soluble phosphate byproducts that are easily removed during work-up.[8][9] The HWE reaction typically favors the formation of (E)-alkenes.[8][10]
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An In-depth Technical Guide to the Properties of N-Substituted Carbamoyl Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted carbamoyl compounds represent a versatile and highly significant class of molecules with broad applications, ranging from agrochemicals to pharmaceuticals. Their biological activity is intrinsically linked to the carbamoyl moiety (-NHC(O)-), which can be strategically modified to fine-tune their physicochemical properties, metabolic stability, and target interactions. This in-depth technical guide provides a comprehensive exploration of the core properties of N-substituted carbamoyl compounds, designed to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary for their effective design, synthesis, and application. This guide delves into the synthetic methodologies for creating these diverse compounds, examines their key physicochemical characteristics, explores their wide-ranging biological activities and the underlying structure-activity relationships, and discusses their metabolic fate and toxicological profiles. Detailed experimental protocols, data-rich tables, and illustrative diagrams are provided to serve as a practical resource for the scientific community.
Introduction: The Carbamoyl Moiety as a Privileged Scaffold
The carbamate functional group, an ester of carbamic acid, is a cornerstone in the design of bioactive molecules.[1][2] Its unique hybrid amide-ester nature confers a combination of chemical stability and the ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The N-substituents on the carbamoyl group play a pivotal role in modulating the electronic and steric properties of the entire molecule, thereby influencing its solubility, membrane permeability, metabolic susceptibility, and ultimately, its pharmacological or biological effect.[2] This guide will systematically dissect these properties to provide a holistic understanding of this important chemical class.
Synthesis of N-Substituted Carbamoyl Compounds: A Practical Guide
The synthesis of N-substituted carbamoyl compounds can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the nature of the desired substituents and the overall complexity of the target molecule.
From Carbamoyl Chlorides
A widely used method involves the reaction of an N-substituted carbamoyl chloride with a nucleophile, such as an alcohol or an amine.[3] This approach is particularly useful for the synthesis of N,N-disubstituted carbamates and ureas.
Experimental Protocol: Synthesis of N,N-Diethylcarbamoyl Chloride [4][5]
-
A stirred solution of a secondary amine (e.g., diethylamine, 0.47 mol) in 800 mL of dichloromethane is prepared in a 2 L reaction flask equipped with a reflux condenser and a stirrer. The solution is heated to approximately 40°C under a nitrogen atmosphere.
-
Chlorocarbonylsulfenyl chloride (CCSC) (65.50 g, 0.50 mol) is heated to ~40°C under nitrogen and added to the amine solution with continuous stirring.
-
The reaction mixture is stirred for an additional 3 hours under reflux until the evolution of HCl gas ceases.
-
After cooling to room temperature, the dark green liquid is chlorinated with chlorine gas (35.5 g, 0.50 mol), and the mixture is stirred for an additional 2 hours.
-
The solvent and sulfur dichloride are removed by distillation at atmospheric pressure.
-
The resulting reddish-brown material is purified by vacuum distillation to yield N,N-diethylcarbamoyl chloride.
From Isocyanates
Isocyanates are highly reactive intermediates that readily react with alcohols and amines to form carbamates and ureas, respectively. This method is particularly advantageous for the synthesis of N-monosubstituted carbamoyl compounds.
Synthesis of Cyclic Carbamates
Cyclic carbamates, such as oxazolidinones, are important structural motifs in many pharmaceuticals.[6] A modern and green approach involves the use of carbon dioxide as a C1 source in reaction with amino alcohols.[7]
Experimental Protocol: Synthesis of a Cyclic Carbamate from an Amino Alcohol and CO2
-
To a solution of the amino alcohol (1.0 mmol) in an appropriate solvent, an external base is added.
-
Carbon dioxide is bubbled through the solution at atmospheric pressure.
-
A hydroxyl group activating reagent, such as p-toluenesulfonyl chloride (TsCl), is added to the reaction mixture.
-
The reaction is stirred under mild conditions until completion, monitored by TLC.
-
The cyclic carbamate product is isolated and purified using standard chromatographic techniques.
Diagram: Synthetic Pathways to N-Substituted Carbamoyl Compounds
Caption: Key synthetic routes to N-substituted carbamoyl compounds.
Physicochemical Properties: The Foundation of Biological Activity
The physicochemical properties of N-substituted carbamoyl compounds are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.
Solubility and Lipophilicity
The solubility of carbamates in aqueous and lipid environments is heavily influenced by the nature of the N-substituents. Generally, increasing the alkyl chain length or introducing aromatic rings on the nitrogen atom enhances lipophilicity, as indicated by a higher octanol-water partition coefficient (LogP).[1] This, in turn, can affect membrane permeability and bioavailability.
Table 1: Physicochemical Properties of Representative N-Substituted Carbamoyl Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | LogP (calculated) | Aqueous Solubility |
| Carbaryl | N-methyl-1-naphthyl carbamate | 201.22 | 2.36 | Low |
| Carbofuran | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate | 221.26 | 1.52 | Sparingly soluble |
| Rivastigmine | (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate | 250.34 | 2.5 | Soluble |
Stability
The carbamate bond exhibits good chemical and metabolic stability.[1][8] However, its susceptibility to hydrolysis can be modulated by the electronic properties of the substituents. N-aryl carbamates are generally more prone to hydrolysis than N-alkyl carbamates due to the electron-withdrawing nature of the aryl group.[9] The hydrolytic stability of carbamates is a crucial factor in designing both stable drugs and prodrugs that release an active compound upon hydrolysis.[8][10] Studies have shown that carbamate bonds can be hydrolytically stable in a pH range of 2-12, making them suitable for various drug delivery applications.[11]
Reactivity
The carbonyl carbon of the carbamoyl group is electrophilic and susceptible to nucleophilic attack. The reactivity is influenced by the electronic and steric nature of the N-substituents. Electron-donating groups on the nitrogen decrease the electrophilicity of the carbonyl carbon, thus reducing reactivity towards nucleophiles, while electron-withdrawing groups enhance reactivity.[7]
Diagram: Factors Influencing the Reactivity of N-Substituted Carbamoyl Chlorides
Caption: Key factors governing the reactivity of N-substituted carbamoyl chlorides.
Biological Activities and Structure-Activity Relationships (SAR)
N-substituted carbamoyl compounds exhibit a vast array of biological activities, a testament to their ability to interact with a wide range of biological targets.
Insecticidal and Herbicidal Activity
Many commercially important pesticides are N-methylcarbamates.[12] Their primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death of the insect.[12][13] The structure-activity relationship (QSAR) of these compounds has been extensively studied to optimize their potency and selectivity.[5]
Pharmaceutical Applications
In medicinal chemistry, the carbamoyl moiety is a privileged scaffold found in numerous therapeutic agents, including anticancer drugs, Alzheimer's disease treatments, and anticonvulsants.[2][10]
Table 2: QSAR Descriptors for Carbamate-Based Acetylcholinesterase Inhibitors [14][15]
| Descriptor | Description | Impact on Activity |
| Connolly Accessible Area | The surface area of the molecule accessible to a solvent. | A larger accessible area can lead to better interaction with the active site of the enzyme. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO indicates a greater electron-accepting ability, which can be important for interactions with the enzyme. |
| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in the molecule. | Crucial for forming hydrogen bonds with amino acid residues in the active site of acetylcholinesterase. |
Anticancer Activity
Certain N-substituted carbamoyl compounds have shown potent anticancer activity by various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways involved in cell proliferation and apoptosis.
Metabolism and Toxicology
The metabolic fate and toxicological profile of N-substituted carbamoyl compounds are of paramount importance, particularly for those intended for use in agriculture and medicine.
Metabolic Pathways
The metabolism of carbamates is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[13][14][16] The main metabolic pathways include oxidation and hydrolysis of the carbamate ester linkage.[17][18] The nature of the N-substituents significantly influences the rate and pathway of metabolism. For instance, N-aryl carbamates can undergo hydroxylation on the aromatic ring, while N-alkyl carbamates can be oxidized at the alkyl chain.[14]
Diagram: General Metabolic Pathways of N-Substituted Carbamoyl Compounds
Caption: Simplified overview of the metabolic fate of N-substituted carbamoyl compounds.
Toxicology
The primary toxicological concern for many carbamates, especially insecticidal ones, is their inhibition of acetylcholinesterase.[12][13] This inhibition is typically reversible, unlike the irreversible inhibition caused by organophosphates, resulting in a shorter duration of toxic effects.[12][13] Symptoms of carbamate poisoning are characteristic of cholinergic crisis and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[12] The toxicological profiles of therapeutic carbamates are carefully evaluated during drug development to ensure their safety.[19]
Analytical Characterization
The structural elucidation and purity assessment of N-substituted carbamoyl compounds rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of these compounds. The chemical shifts of the protons and carbons in the vicinity of the carbamoyl group provide valuable structural information. For example, the NH proton of the carbamate typically appears as a broad singlet in the ¹H NMR spectrum, and its chemical shift is sensitive to the electronic environment. The carbonyl carbon of the carbamate group gives a characteristic signal in the ¹³C NMR spectrum in the range of 150-160 ppm.[20]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to obtain structural information through the analysis of fragmentation patterns. The fragmentation of carbamoyl compounds often involves cleavage of the C-O and C-N bonds of the carbamate moiety.[15][21]
Conclusion and Future Perspectives
N-substituted carbamoyl compounds are a remarkably versatile class of molecules with a profound impact on agriculture and medicine. Their continued exploration holds immense promise for the development of novel and improved insecticides, herbicides, and therapeutic agents. A thorough understanding of their synthesis, physicochemical properties, biological activities, and metabolic fate, as outlined in this guide, is essential for harnessing their full potential. Future research will likely focus on the development of more selective and environmentally benign carbamate pesticides, as well as the design of novel carbamate-based drugs with enhanced efficacy and safety profiles. The strategic manipulation of N-substituents will undoubtedly remain a key strategy in the ongoing quest for innovative and impactful chemical entities.
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The Biological Activity of Functionalized Cyclohexene-Carboxylic Acids: From Broad-Spectrum Screening to Mechanistic Insights
An In-depth Technical Guide
Executive Summary
The cyclohexene-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Its inherent conformational flexibility, combined with the diverse chemical functionalities that can be installed on the ring and the carboxylic acid moiety, has made it a cornerstone in the development of therapeutics. A prime example is the neuraminidase inhibitor Oseltamivir (Tamiflu), a functionalized cyclohexene-carboxylic acid derivative that has had a profound impact on the management of influenza.[1][2] This guide provides an in-depth exploration of the diverse biological activities associated with this scaffold, moving beyond a simple catalog of effects to explain the causality behind experimental design and the logic of structure-activity relationship (SAR) studies. We will delve into the anti-inflammatory, anticancer, and antiviral properties of these compounds, providing detailed, field-proven protocols for their evaluation and offering insights into their mechanisms of action.
The Cyclohexene-Carboxylic Acid Scaffold: A Versatile Core for Drug Discovery
The cyclohexene ring provides a rigid, three-dimensional framework that can orient substituents into specific spatial arrangements, a critical feature for achieving high-affinity binding to biological targets like enzymes and receptors.[3] The carboxylic acid group is a key pharmacophoric feature, often acting as a hydrogen bond donor/acceptor or a metal-chelating group, anchoring the molecule within a target's active site. The true power of this scaffold, however, lies in its capacity for functionalization. The introduction of various substituents onto the cyclohexene ring allows for the fine-tuning of a compound's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacological profile.
Spectrum of Biological Activities
Anti-inflammatory and Immunomodulatory Effects
A significant body of research highlights the potential of functionalized cyclohexene-carboxylic acids as potent anti-inflammatory agents.[4][5] Their mechanism often involves the modulation of key inflammatory pathways.
Mechanism of Action: A primary mechanism is the inhibition of pro-inflammatory cytokine production. Certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to strongly inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[4][6][7] For instance, compound 2f (an amidrazone derivative) demonstrated a potent, dose-dependent inhibition of TNF-α secretion, ranging from 66-81% across tested concentrations.[4][6][7] Another derivative, 2b , significantly reduced the release of TNF-α, IL-6, and IL-10 at higher doses by approximately 92-99%.[4][6][7] This ability to suppress key signaling molecules points to their potential in treating chronic inflammatory diseases.
Data Summary: Anti-inflammatory Activity
| Compound Class | Biological Target/Assay | Key Finding | Reference |
|---|---|---|---|
| Amidrazone Derivatives | TNF-α, IL-6, IL-10 Secretion (LPS-stimulated PBMCs) | Dose-dependent inhibition of multiple pro-inflammatory cytokines. | [4][6][7] |
| Aryl-cyclohexanones | Leukocyte Migration, MPO, Nitric Oxide, Cytokines (in vivo) | Protects against LPS-induced acute lung injury in murine models. | [8] |
| Cyclohexyl-N-Acylhydrazones | Neuropathic Pain Model (in vivo) | Demonstrated significant analgesic and anti-inflammatory activity. |[5] |
Anticancer and Antiproliferative Potential
The cyclohexene scaffold is also prevalent in compounds designed to target cancer. These derivatives can exert their effects through various mechanisms, from inducing general cytotoxicity to inhibiting specific enzymes crucial for cancer cell survival.[9][10]
Mechanism of Action: The antiproliferative effects are diverse. Some derivatives exhibit broad cytotoxicity against panels of human tumor cell lines.[9][11] More targeted mechanisms have also been identified. For example, certain cyclohexenone derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the proliferation of colon cancer cells.[10] Other research has focused on developing cyclohexyl-based carboxylic acids as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein whose constitutive activation promotes tumor cell growth, proliferation, and survival.[12]
Data Summary: Anticancer Activity
| Compound Class | Biological Target/Assay | Key Finding | Reference |
|---|---|---|---|
| Cyclohexenone Derivatives | Cytotoxicity (SRB Assay) | Potent antitumor activity against various human tumor cell lines. | [9][13] |
| Amidrazone Derivatives | Antiproliferative Activity (PHA-stimulated PBMCs) | Certain derivatives were more effective at inhibiting proliferation than ibuprofen. | [4][6][7] |
| Proline-based Carboxylic Acids | STAT3 DNA-Binding | Improved inhibitory activity and selectivity against STAT3 (IC50 = 2.4 µM). |[12] |
Antiviral Activity: The Oseltamivir Paradigm
The most prominent example of a cyclohexene-carboxylic acid in clinical use is Oseltamivir (marketed as Tamiflu). It is an ethyl ester prodrug of a potent and selective inhibitor of the neuraminidase enzyme found on the surface of influenza A and B viruses.[1][2]
Mechanism of Action: The neuraminidase enzyme is responsible for cleaving terminal sialic acid residues from host cell receptors, a crucial step for the release of newly formed virus particles.[1] The structure of the active metabolite of oseltamivir, with its strategically positioned functional groups on the cyclohexene ring, mimics the natural substrate (sialic acid). This allows it to bind tightly to the enzyme's active site, competitively inhibiting its function and halting the spread of the virus.
Decoding the Structure-Activity Relationship (SAR)
Understanding how specific structural modifications impact biological activity is the essence of medicinal chemistry and drug optimization. For the cyclohexene-carboxylic acid scaffold, several key SAR principles have been established.
-
Influence of Aromatic Substituents: In series of amidrazone derivatives, the nature and position of substituents on an attached phenyl ring significantly alter anti-inflammatory and antiproliferative activities.[3] Electron-withdrawing groups, for instance, can have a profound impact on biological activity.
-
Role of Ring Unsaturation: The presence of the double bond in the cyclohexene ring, compared to its saturated cyclohexane analogue, has been shown to enhance antiproliferative activity in certain series of compounds.[4] This suggests the conformational rigidity or electronic properties imparted by the double bond are crucial for target engagement.
-
Linker and Core Modifications: Studies on STAT3 inhibitors demonstrated that modifying the linker between the carboxylic acid head and other functionalities is a powerful strategy. Replacing a standard linker with a proline-based derivative led to compounds with improved inhibitory activity and better physicochemical properties.[12]
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Experimental Workflows for Bioactivity Screening
A tiered screening approach is essential for efficiently identifying and characterizing the biological activity of novel compounds. This workflow progresses from broad, high-throughput primary assays to more specific, mechanism-of-action studies.
Caption: Tiered experimental workflow for drug discovery.
Protocol: In Vitro Anticancer Activity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][14] It is widely used for initial cytotoxicity screening because it is rapid, reliable, and amenable to high-throughput formats.[11][15] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals, the amount of which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with medium containing the test compounds or controls (vehicle control, positive control like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Anti-inflammatory Activity (Cytokine Release Assay)
Rationale: This assay directly measures the ability of a compound to suppress the production of key pro-inflammatory mediators.[16] Using primary cells like PBMCs provides a more physiologically relevant system than immortalized cell lines. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of immune cells and is used to induce an inflammatory response.[7]
Methodology:
-
Cell Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.
-
Compound Pre-treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Protocol: In Vitro Antiviral Activity (Plaque Reduction Assay)
Rationale: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit viral infection and replication.[17] A "plaque" is a clear zone that forms in a confluent monolayer of host cells as the virus infects and lyses them. An effective antiviral will reduce the number and/or size of these plaques.[17][18]
Methodology:
-
Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) in a 6-well or 12-well plate to form a confluent monolayer.[18]
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well). Mix the diluted virus with each compound dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose or agar). This prevents the virus from spreading non-specifically through the medium, ensuring that new infections are localized and form distinct plaques.
-
Incubation: Incubate the plates for 2-5 days (depending on the virus) until visible plaques have formed in the virus control wells (no compound).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with a solution like 0.1% crystal violet. The stain will color the living cells, making the plaques (clear zones) visible.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ (the 50% effective concentration).
Conclusion and Future Perspectives
Functionalized cyclohexene-carboxylic acids are a remarkably versatile and clinically validated scaffold for drug discovery. Their demonstrated efficacy across anti-inflammatory, anticancer, and antiviral applications underscores their therapeutic potential. Future research will likely focus on several key areas:
-
Target Deconvolution: For many active compounds identified through phenotypic screening, the precise molecular target remains unknown. Advanced techniques such as affinity purification coupled with mass spectrometry (AP-MS) will be crucial for elucidating their mechanisms of action.[19]
-
Expanding Chemical Space: The synthesis of novel derivatives with increasingly complex and diverse functionalizations will continue to uncover new biological activities and improve the potency and selectivity of existing leads.[20][21]
-
Translational Development: Promising lead compounds identified through the in vitro workflows described herein must be advanced into in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties, bridging the gap between benchtop discovery and clinical application.[8][22]
By integrating rational design, robust screening protocols, and detailed mechanistic studies, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
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da Silva, A. L., et al. (2017). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. [Link]
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Methodological & Application
Application Note: Structural Elucidation of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid using 1D and 2D NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This application note provides a comprehensive guide to the acquisition and interpretation of the NMR spectrum for 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, a molecule featuring a stereochemically rich cyclohexene core functionalized with both a carboxylic acid and a butylamide group. Understanding the precise three-dimensional structure and electronic environment of such molecules is critical for predicting their biological activity and optimizing their properties.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles behind experimental choices, ensuring a robust and reproducible methodology. We will delve into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, DEPT) NMR techniques to build a complete structural picture of the title compound.
Theoretical Background: Predicting the NMR Landscape
The structure of this compound presents several distinct chemical environments that will be reflected in its NMR spectrum. A foundational understanding of chemical shifts and coupling constants for its constituent moieties is crucial for accurate spectral assignment.
-
Cyclohexene Ring: The vinylic protons on the C=C double bond are expected to resonate in the downfield region (typically 5.5-6.0 ppm) due to the deshielding effect of the π-electrons[1][2]. The allylic protons, adjacent to the double bond, will appear at approximately 2.0-2.5 ppm. The remaining aliphatic protons on the ring will be found further upfield.
-
Carboxylic Acid: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the 9-13 ppm range[3][4][5]. The carbonyl carbon of a carboxylic acid has a characteristic chemical shift in the ¹³C NMR spectrum between 170-185 ppm[3][6][7].
-
Butylamide Group: The amide N-H proton resonance is expected between 5.0 and 6.5 ppm, often appearing as a triplet due to coupling with the adjacent CH₂ group of the butyl chain[3]. The carbonyl carbon of the amide will resonate in the ¹³C spectrum at approximately 160-175 ppm[6]. The protons of the butyl chain will exhibit characteristic shifts and splitting patterns corresponding to a standard alkyl chain.
Experimental Protocols
A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol outlines the recommended steps for sample preparation and instrument setup.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules[2][8]. However, for molecules with exchangeable protons like carboxylic acids and amides, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it slows down the exchange rate, allowing for the observation of these proton signals. The selection should be based on the solubility of the compound[9][10].
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient[11][12][13]. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time[11].
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR[2][8]. Most commercially available deuterated solvents already contain TMS.
-
Procedure: a. Weigh the desired amount of the sample directly into a clean, dry NMR tube of good quality[12][14]. b. Using a pipette, add the appropriate volume of deuterated solvent. c. Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. d. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity[12].
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
DEPT-135: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups[15][16][17][18]. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule[19][20][21][22]. Cross-peaks indicate coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons, providing unambiguous C-H assignments[23][24][25][26].
Data Analysis and Spectral Interpretation
The following is a predicted analysis of the NMR spectra of this compound.
Molecular Structure and Numbering
Caption: Workflow for structural elucidation using 1D and 2D NMR experiments.
Interpreting the 2D Spectra:
-
COSY: Expect to see cross-peaks connecting H-3/H-4 to the allylic protons H-2/H-5. The allylic protons will, in turn, show correlations to the methine protons H-1 and H-6. Within the butyl chain, clear correlations will be observed between H-8/H-9, H-9/H-10, and H-10/H-11. The amide proton H-7 will show a cross-peak with H-8.
-
HSQC: This spectrum will be key to definitively assigning each proton to its corresponding carbon. For example, the vinylic proton signals around 5.7 ppm will correlate with the carbon signals at ~127 ppm. The signals for the butyl chain protons will correlate with their respective carbon signals in the aliphatic region of the ¹³C spectrum.
Conclusion
This application note provides a robust framework for the NMR analysis of this compound. By systematically applying 1D and 2D NMR techniques, researchers can achieve a complete and unambiguous assignment of the proton and carbon signals. This detailed structural information is fundamental for understanding the molecule's chemical properties and its potential interactions in a biological context, thereby accelerating drug development pipelines. The causality-driven approach to protocol selection and data interpretation presented here ensures that the obtained structural data is both accurate and reliable.
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Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]
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University College London. (n.d.). Sample Preparation. Available at: [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. Available at: [Link]
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ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]
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YouTube. (2012). Introduction to COSY NMR Spectroscopy. Available at: [Link]
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YouTube. (2017). 12.03 Carbon-13 DEPT NMR Spectroscopy. Available at: [Link]
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Application Note: Mass Spectrometric Analysis of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Introduction
6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a bifunctional molecule incorporating a cyclohexene scaffold, a carboxylic acid, and a secondary amide. Such molecules are of significant interest in medicinal chemistry and materials science due to their diverse chemical functionalities which can be tailored for specific biological or material properties. Accurate and detailed molecular characterization is paramount for advancing research and development in these fields. Mass spectrometry offers a powerful analytical tool for the determination of molecular weight and structural elucidation through fragmentation analysis.
This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. We will detail a robust protocol for sample preparation and analysis using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). Furthermore, we will explore the predicted fragmentation pathways of this molecule under Collision-Induced Dissociation (CID), providing a framework for the interpretation of the resulting mass spectra. The methodologies described herein are designed to be broadly applicable to researchers, scientists, and drug development professionals engaged in the analysis of novel small molecules.
Predicted Physicochemical Properties
Experimental Design and Rationale
The analytical workflow is designed to ensure reproducible and high-quality data. It encompasses sample preparation, liquid chromatography for sample introduction (optional but recommended for complex matrices), and mass spectrometric detection and fragmentation.
Sample Preparation: A Critical First Step
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent system, free of interfering contaminants, and at an appropriate concentration.[2]
Protocol for Sample Preparation:
-
Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution with a final concentration in the range of 1-10 µg/mL by diluting the stock solution with a solvent compatible with the mass spectrometer's mobile phase. A common starting point is a 1:1 (v/v) mixture of acetonitrile and water.
-
Acidification/Basification (Optional): To promote ionization, the pH of the final solution can be adjusted. For positive ion mode, the addition of 0.1% formic acid can facilitate protonation. For negative ion mode, the addition of 0.1% ammonium hydroxide can aid in deprotonation.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.[3]
The choice of solvent is critical; it must be volatile and compatible with the ESI process.[2] Methanol and acetonitrile are excellent choices due to their volatility and ability to dissolve a wide range of organic molecules.
Mass Spectrometry Analysis: Unveiling the Molecule
Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of polar functional groups (carboxylic acid and amide) that are readily ionized in solution.[4][5] Analysis will be performed in both positive and negative ion modes to capture a comprehensive ionization profile.
Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Ideal for polar molecules.[4] |
| Capillary Voltage | 3.5 - 4.5 kV | 3.0 - 4.0 kV | To generate a stable electrospray. |
| Cone Voltage | 20 - 40 V | 20 - 40 V | To facilitate desolvation and ion transfer. |
| Source Temperature | 120 - 150 °C | 120 - 150 °C | To aid in solvent evaporation. |
| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr | To remove solvent from the ionized droplets. |
| Collision Gas | Argon | Argon | An inert gas for CID.[6] |
| Collision Energy | 10 - 40 eV (ramped) | 10 - 40 eV (ramped) | To induce fragmentation; a ramp allows for the observation of a range of fragment ions. Higher energies may be needed for the cyclic structure.[7] |
Data Acquisition
-
Full Scan (MS1): Initially, acquire a full scan mass spectrum to identify the precursor ions. In positive mode, expect to see the protonated molecule [M+H]+ at m/z 226.14, and potentially adducts with sodium [M+Na]+ at m/z 248.12 or ammonium [M+NH4]+ at m/z 243.17.[4][5] In negative mode, the deprotonated molecule [M-H]- at m/z 224.13 should be the primary ion observed.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments by selecting the precursor ion of interest (e.g., m/z 226.14 in positive mode or m/z 224.13 in negative mode) and subjecting it to Collision-Induced Dissociation (CID).[6][8] This will generate a fragmentation spectrum that provides structural information.
Visualization of the Analytical Workflow
The overall process from sample preparation to data analysis can be visualized as follows:
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathways
Understanding the likely fragmentation patterns is key to interpreting the MS/MS spectra. The structure of this compound offers several potential cleavage sites.
Positive Ion Mode ([M+H]+)
In positive ion mode, protonation is likely to occur at the amide oxygen or the carboxylic acid carbonyl oxygen. Fragmentation will proceed from this protonated precursor.
-
Loss of Water (-18 Da): A common fragmentation pathway for carboxylic acids is the loss of a water molecule.[9]
-
Loss of the Butyl Group (-57 Da): Cleavage of the N-butyl bond could occur.
-
Cleavage of the Amide Bond: The N-CO bond is a common site for cleavage in amides, which could lead to the formation of a butylamine fragment or an acylium ion.[10]
-
Decarboxylation (-44 Da): Loss of CO2 from the carboxylic acid group is a possibility.
-
Retro-Diels-Alder Reaction: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring system.
Negative Ion Mode ([M-H]-)
In negative ion mode, deprotonation will occur at the carboxylic acid, forming a carboxylate anion.
-
Decarboxylation (-44 Da): The loss of CO2 from the carboxylate is a very common and often dominant fragmentation pathway for deprotonated carboxylic acids.[9]
-
Cleavage of the Amide Bond: Fragmentation adjacent to the amide group can also occur.
Visualization of a Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for the [M+H]+ ion of this compound.
Caption: A predicted fragmentation pathway for the [M+H]+ ion of the target analyte.
Conclusion
This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of this compound. By employing the described methods for sample preparation and ESI-MS/MS analysis, researchers can obtain high-quality data for molecular weight confirmation and structural elucidation. The predicted fragmentation pathways offer a guide for the interpretation of the resulting spectra, facilitating a deeper understanding of the molecule's chemical structure. The principles and techniques outlined here are broadly applicable to the analysis of other novel small molecules with similar functional groups.
References
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
PubChem. 6-Methylcyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]
-
Gertsman, I., et al. (2023). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. PubMed Central. Retrieved from [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Pasilis, S. P., & Kertesz, V. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]
-
Pasilis, S. P., & Kertesz, V. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. Retrieved from [Link]
-
da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]
-
Wikipedia. Collision-induced dissociation. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]
-
Taylor & Francis. Collision-induced dissociation – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. tecan.com [tecan.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Profiling of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of Cyclohexene Carboxylic Acid Derivatives
The cyclohexene carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects[1][2][3]. The functionalization of this core structure, as seen in 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, offers the potential for novel therapeutic agents. The introduction of the butylcarbamoyl group can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Given the established bioactivity of related analogs, a systematic in vitro evaluation of this compound is warranted to elucidate its pharmacological profile. These application notes provide a comprehensive guide for researchers to conduct initial characterization of this compound, focusing on its potential anti-inflammatory and antiproliferative activities. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Rationale for Proposed In Vitro Assays
Derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to modulate immune responses, notably by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs)[1][4][5]. Furthermore, these compounds have exhibited antiproliferative effects on mitogen-stimulated PBMCs and various cancer cell lines[1][3][5]. Therefore, the primary assays proposed herein are designed to investigate these two key areas of activity.
A cell-based approach using human PBMCs is recommended as a physiologically relevant model to assess the immunomodulatory and antiproliferative effects in a primary human cell context. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, will be used to induce an inflammatory response and cytokine production. Phytohemagglutinin (PHA), a lectin that stimulates T-lymphocyte proliferation, will be used to assess antiproliferative activity.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the in vitro characterization of this compound.
Caption: Overall experimental workflow for in vitro profiling.
Detailed Protocols
PART 1: Compound Preparation and Cell Culture
1.1. Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Protocol:
-
Accurately weigh 1-5 mg of this compound.
-
Dissolve the compound in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to a final concentration of 10-50 mM. Ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
1.2. Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To isolate a mixed population of lymphocytes and monocytes from whole blood.
-
Protocol:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube at a 2:1 ratio (blood:Ficoll).
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
-
Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density as required for the specific assays.
-
PART 2: Anti-Inflammatory Assay: Cytokine Production in LPS-Stimulated PBMCs
-
Objective: To assess the effect of the test compound on the production of pro-inflammatory cytokines (TNF-α, IL-6) and the anti-inflammatory cytokine (IL-10) in LPS-stimulated PBMCs.
Caption: Potential mechanism of anti-inflammatory action.
2.1. Experimental Setup
-
Protocol:
-
Seed PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1% (v/v).
-
Add the diluted compound to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration.
-
Unstimulated Control: Cells in medium alone.
-
Positive Control: Cells stimulated with LPS (1 µg/mL) and vehicle.
-
Reference Drug Control: Cells stimulated with LPS and a known anti-inflammatory drug (e.g., dexamethasone or ibuprofen).
-
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
2.2. Cytokine Measurement by ELISA
-
Protocol:
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
2.3. Data Analysis
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated positive control.
-
Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration of compound that inhibits cytokine production by 50%).
| Parameter | Description | Example Value |
| Cell Type | Human Peripheral Blood Mononuclear Cells | N/A |
| Seeding Density | 1 x 10^6 cells/mL | N/A |
| Stimulant | Lipopolysaccharide (LPS) | 1 µg/mL |
| Compound Concentrations | Serial dilutions | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24 hours | N/A |
| Readout | Cytokine levels (TNF-α, IL-6, IL-10) | pg/mL |
PART 3: Antiproliferative Assay in Mitogen-Stimulated PBMCs
-
Objective: To evaluate the effect of the test compound on the proliferation of PBMCs stimulated with Phytohemagglutinin (PHA).
3.1. Experimental Setup
-
Protocol:
-
Seed PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add serial dilutions of the test compound to the wells.
-
Include the following controls:
-
Vehicle Control: Cells with DMSO.
-
Unstimulated Control: Cells in medium alone.
-
Positive Control: Cells stimulated with PHA (5 µg/mL) and vehicle.
-
Reference Drug Control: Cells stimulated with PHA and a known antiproliferative agent (e.g., ibuprofen).
-
-
Pre-incubate with the compound for 1-2 hours.
-
Add PHA to a final concentration of 5 µg/mL to all wells except the unstimulated control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
3.2. Proliferation Assessment (MTT Assay)
-
Protocol:
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3.3. Data Analysis
-
Calculate the percentage inhibition of proliferation for each compound concentration relative to the PHA-stimulated positive control.
-
Determine the IC₅₀ value for antiproliferative activity.
| Parameter | Description | Example Value |
| Cell Type | Human Peripheral Blood Mononuclear Cells | N/A |
| Seeding Density | 2 x 10^5 cells/well | N/A |
| Mitogen | Phytohemagglutinin (PHA) | 5 µg/mL |
| Compound Concentrations | Serial dilutions | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 72 hours | N/A |
| Readout | Cell viability (MTT assay) | Absorbance at 570 nm |
PART 4: Cytotoxicity Assessment
-
Objective: To ensure that the observed anti-inflammatory or antiproliferative effects are not due to general cytotoxicity.
-
Protocol:
-
Culture PBMCs with the same concentrations of the test compound as in the primary assays, but without LPS or PHA stimulation.
-
After 24 or 72 hours, assess cell viability using the MTT assay as described above, or by measuring lactate dehydrogenase (LDH) release into the supernatant using a commercial kit.
-
-
Interpretation: Significant cytotoxicity at concentrations that show bioactivity would suggest a non-specific effect.
Trustworthiness and Self-Validation
The inclusion of positive, negative, and vehicle controls is critical for validating the assay performance. The reference compounds (e.g., ibuprofen, dexamethasone) provide a benchmark for the potency of the test compound. Concurrent cytotoxicity assays are essential to distinguish between targeted biological activity and non-specific toxicity.
Conclusion and Future Directions
These protocols provide a foundational framework for the initial in vitro characterization of this compound. Based on the results of these assays, further investigations can be pursued. If significant anti-inflammatory activity is observed, mechanistic studies could include investigating the effect on key signaling pathways, such as NF-κB activation. If potent antiproliferative activity is identified, screening against a panel of cancer cell lines would be a logical next step. The versatility of the cyclohexene carboxylic acid scaffold suggests that a thorough in vitro profiling is a crucial step in unlocking the therapeutic potential of novel derivatives.
References
-
Kupcewicz, B., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. [Link][1][6]
-
PubMed. (2025). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link][4]
-
Mammadova, I. M. (2021). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 22(3), 398-411. [Link][2]
-
ResearchGate. (2025). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link][5]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link][3]
-
LookChem. Cas 2028-12-8,6-carbamoylcyclohex-3-ene-1-carboxylic acid. [Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ppor.az [ppor.az]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
Application Notes and Protocols for 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Cyclohexene Carboxamide Scaffold
The cyclohexene ring is a privileged scaffold in medicinal chemistry, offering a unique combination of conformational rigidity and synthetic versatility that makes it an attractive starting point for the design of novel therapeutics.[1] When functionalized with both a carboxylic acid and a carboxamide group, as in the case of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, the resulting molecule possesses key pharmacophoric features that can engage with a variety of biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor or a bioisostere for other functional groups, while the amide linkage provides a site for further chemical modification to fine-tune the compound's properties.[2][3]
Derivatives of cyclohexene carboxylic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects.[1][4] Specifically, related cyclohexene carboxamide compounds have been shown to induce apoptosis in cancer cell lines and modulate the production of key inflammatory mediators.[5] This suggests that this compound and its analogs are promising candidates for the development of new drugs targeting diseases with an inflammatory or proliferative component, such as cancer and autoimmune disorders.
This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, including a hypothesized mechanism of action, detailed protocols for its synthesis and biological evaluation, and a framework for its preclinical development.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Given the known anti-inflammatory and anti-cancer properties of structurally related compounds, we hypothesize that this compound may exert its biological effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.
The canonical NF-κB pathway is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB p50/p65 heterodimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory and pro-survival genes.
We propose that this compound may interfere with this cascade at one or more key steps, such as the inhibition of IKK activity or the prevention of IκBα degradation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Synthetic Protocol
A plausible synthetic route to this compound is outlined below. This two-step procedure involves a Diels-Alder reaction to form the cyclohexene core, followed by amidation.
Step 1: Synthesis of cyclohex-3-ene-1,2-dicarboxylic anhydride
This step involves a [4+2] cycloaddition reaction between 1,3-butadiene and maleic anhydride.
Materials:
-
1,3-Butadiene (liquefied)
-
Maleic anhydride
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a well-ventilated fume hood, dissolve maleic anhydride (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Carefully add liquefied 1,3-butadiene (1.2 eq) to the flask.
-
Fit the flask with a reflux condenser and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
The product, cyclohex-3-ene-1,2-dicarboxylic anhydride, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold toluene.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound
This step involves the ring-opening of the anhydride with n-butylamine to form the target compound.
Materials:
-
Cyclohex-3-ene-1,2-dicarboxylic anhydride
-
n-Butylamine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve cyclohex-3-ene-1,2-dicarboxylic anhydride (1.0 eq) in DCM in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add n-butylamine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation Protocols
The following protocols describe standard in vitro assays to evaluate the biological activity of this compound.
Protocol 1: NF-κB Reporter Assay
This assay measures the ability of the compound to inhibit NF-κB transcriptional activity.
Cell Line: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
Materials:
-
HEK293-NF-κB-luciferase cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom cell culture plates
-
TNF-α (human recombinant)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour.
-
Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours. Include a non-stimulated control and a vehicle control (DMSO).
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for the NF-κB reporter assay.
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the compound on cancer cells.
Cell Line: A549 (human lung carcinoma) or other relevant cancer cell line.
Materials:
-
A549 cells
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
96-well clear cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Add serial dilutions of the compound to the wells and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: TNF-α ELISA
This assay measures the inhibition of TNF-α production in stimulated immune cells.
Cell Type: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
Materials:
-
PBMCs or RAW 264.7 cells
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Human or mouse TNF-α ELISA kit
Procedure:
-
Plate the cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of TNF-α inhibition and the IC₅₀ value.
Hypothetical In Vitro Data
| Assay | Cell Line | IC₅₀ (µM) |
| NF-κB Reporter Assay | HEK293-NF-κB-luc | 5.2 |
| Cell Viability (MTT) | A549 | 15.8 |
| TNF-α ELISA | RAW 264.7 | 8.1 |
In Vivo Evaluation Protocol
Carrageenan-Induced Paw Edema Model in Rats
This is a classic model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound.
Animals: Male Wistar rats (180-200 g).
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
Pletysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Group the animals (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Analysis: The increase in paw volume is calculated as V_t - V_0, where V_t is the paw volume at time t and V_0 is the initial paw volume. The percentage inhibition of edema is calculated as: [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Conclusion and Future Directions
The cyclohexene carboxamide scaffold, represented here by this compound, holds significant promise for the development of novel therapeutic agents. The synthetic accessibility and the potential to modulate key disease pathways like NF-κB make this class of compounds highly attractive for further investigation.
Future work should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.
-
Target identification and validation: Elucidating the precise molecular target(s) of the most active compounds.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead candidates to ensure their suitability for further development.
By following the protocols and frameworks outlined in this guide, researchers can systematically explore the therapeutic potential of this compound and related molecules, paving the way for the discovery of new medicines for a range of human diseases.
References
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The Versatile Building Block: 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid in Modern Organic Synthesis
Introduction: A Scaffold of Untapped Potential
In the landscape of contemporary organic synthesis and medicinal chemistry, the identification and development of novel molecular scaffolds that offer both structural rigidity and facile functionalization are paramount. It is in this context that we introduce 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid , a uniquely substituted cyclohexene derivative. This molecule, at its core, is a chiral building block poised for a significant role in the construction of complex molecular architectures. Its strategic placement of a carboxylic acid, a secondary amide, and a reactive alkene within a conformationally semi-rigid six-membered ring presents a triad of functionalities for divergent synthesis.
The cyclohexene core is a prevalent motif in a multitude of natural products and pharmacologically active compounds, valued for its three-dimensional character.[1] The presence of both a hydrogen bond donor and acceptor in the N-butylcarbamoyl moiety, coupled with the ionizable carboxylic acid, suggests its potential for targeted interactions with biological macromolecules. This application note serves as a comprehensive technical guide for researchers, synthetic chemists, and professionals in drug development, detailing the synthesis, reactivity, and extensive applications of this promising building block. We will delve into robust synthetic protocols, explore its chemical versatility, and highlight its potential in the generation of novel therapeutic agents.
Synthesis of the Building Block: A Tale of Two Pathways
While not yet a staple in commercial catalogs, this compound can be reliably synthesized in the laboratory through two primary, efficient routes. The choice between a concerted cycloaddition or a stepwise functionalization approach will depend on the availability of starting materials and the desired scale of the synthesis.
Pathway 1: The Elegance of the Diels-Alder Reaction
The most convergent and atom-economical approach to the target molecule is the [4+2] cycloaddition, more commonly known as the Diels-Alder reaction. This powerful transformation allows for the stereocontrolled formation of the cyclohexene ring in a single step.[2] Here, we utilize sorbic acid as the diene and butyl isocyanate as the dienophile.
Diagram 1: Synthesis via Diels-Alder Reaction
Caption: Diels-Alder synthesis of the target compound.
Experimental Protocol: Diels-Alder Synthesis
-
Reagent Preparation: In a flame-dried, heavy-walled pressure vessel equipped with a magnetic stir bar, dissolve sorbic acid (1.0 eq) in anhydrous toluene (0.5 M).
-
Addition of Dienophile: To the stirred solution, add butyl isocyanate (1.1 eq) via syringe.
-
Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 110 °C in an oil bath. Maintain this temperature with vigorous stirring for 24 hours.
-
Work-up and Purification:
-
Cool the reaction vessel to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure this compound.
-
Causality Behind Experimental Choices: The use of a sealed vessel and elevated temperature is necessary to overcome the activation energy of the cycloaddition, as is common for many Diels-Alder reactions.[3] Toluene is chosen as a high-boiling, non-protic solvent to ensure the reactants remain in solution at the required temperature. A slight excess of the dienophile is used to drive the reaction to completion. The addition of acetic acid to the chromatography eluent helps to mitigate tailing of the carboxylic acid product on the silica gel.
Pathway 2: Stepwise Amide Bond Formation
An alternative, though less convergent, route involves the initial synthesis of a cyclohexene-dicarboxylic anhydride intermediate via a Diels-Alder reaction, followed by a regioselective aminolysis.
Diagram 2: Stepwise Synthesis Workflow
Caption: A two-step synthesis of the target compound.
Experimental Protocol: Stepwise Synthesis
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [4]
-
In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride (1.0 eq) and xylene (1.0 M).
-
Cool the mixture in an ice bath and bubble 1,3-butadiene gas (1.5 eq) through the solution for 30 minutes.
-
Seal the flask and heat the mixture to reflux (approximately 140 °C) for 4 hours.
-
Cool the reaction to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold hexanes to yield the anhydride.
Step 2: Synthesis of this compound
-
Dissolve the anhydride from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of n-butylamine (1.05 eq) in THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound.
Causality Behind Experimental Choices: The initial Diels-Alder reaction between butadiene and maleic anhydride is a classic and high-yielding method for forming the cyclohexene ring system.[4] The subsequent aminolysis of the cyclic anhydride is regioselective, with the amine preferentially attacking one of the carbonyl groups to form the amide and liberate the other as a carboxylic acid. Cooling the reaction during the addition of butylamine helps to control the exothermicity of the reaction.
Applications in Organic Synthesis: A Versatile Hub for Derivatization
The true utility of this compound lies in its capacity to serve as a versatile starting point for the synthesis of a diverse array of more complex molecules. Each of its three functional groups can be selectively targeted to introduce new functionalities and build molecular complexity.
Diagram 3: Derivatization Pathways
Caption: Potential synthetic transformations of the title compound.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a hub for a variety of classical transformations:
-
Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid) will readily convert the carboxylic acid to the corresponding ester. This is useful for protecting the acid or for modulating the pharmacokinetic properties of a potential drug candidate.[2]
-
Amide Bond Formation: The carboxylic acid can be activated with common coupling reagents (e.g., EDC, HOBt, HATU) and reacted with a primary or secondary amine to form a new amide bond.[5] This allows for the introduction of a wide range of substituents and the construction of peptide-like structures.
-
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce both the carboxylic acid and the amide to the corresponding alcohol and amine, respectively, providing access to a different class of functionalized cyclohexanes.
Reactions of the Alkene
The cyclohexene double bond is susceptible to a variety of electrophilic addition reactions:
-
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxide. This epoxide can then be opened with various nucleophiles to introduce two new functional groups with defined stereochemistry.[6]
-
Halogenation: The addition of bromine (Br₂) across the double bond will produce the trans-dibrominated cyclohexane derivative. These halo-functionalized compounds are valuable intermediates for subsequent substitution and elimination reactions.[6]
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the double bond to afford the saturated cyclohexane ring, providing access to a different conformational landscape.
Applications in Drug Discovery and Development: A Scaffold for Bioactivity
The cyclohexene carboxamide framework is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] This suggests that this compound is an excellent starting point for the development of new therapeutic agents.
Table 1: Reported Biological Activities of Cyclohexene Carboxamide Derivatives
| Biological Activity | Description | Reference(s) |
| Anti-inflammatory | Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. | [7],[8] |
| Antiproliferative | Certain cyclohexene carboxamides have demonstrated potent activity against various cancer cell lines, in some cases exceeding the efficacy of known drugs like doxorubicin. | [9],[10] |
| Antimicrobial | The scaffold has been incorporated into compounds with activity against both Gram-positive and Gram-negative bacteria. | [7],[11] |
| Analgesic | N-substituted benzamides containing a cyclohexane moiety have been synthesized and shown to possess significant pain-relieving properties. | [12] |
The presence of both a carboxylic acid and an amide group in the target molecule allows for the exploration of structure-activity relationships (SAR) by systematically modifying these functionalities. For instance, the butyl group can be replaced with other alkyl or aryl substituents to probe interactions with hydrophobic pockets in a target protein. Similarly, the carboxylic acid can be converted to a variety of esters or amides to modulate polarity and cell permeability.
Conclusion and Future Outlook
This compound represents a building block of considerable potential. Its synthesis is achievable through well-established and scalable synthetic routes. The trifunctional nature of the molecule provides a platform for a wide range of chemical transformations, making it an ideal starting point for the construction of diverse chemical libraries. Given the proven track record of the cyclohexene carboxamide scaffold in medicinal chemistry, this particular building block is a highly attractive candidate for inclusion in drug discovery programs targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. Further exploration of its reactivity and the biological activity of its derivatives is strongly encouraged and is likely to yield novel and valuable chemical entities.
References
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- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- Mazur, L., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(11), 3532.
- Abdalla, W. A., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 856-869.
- Sączewski, J., et al. (2012). Reactions of N(3)-substituted amidrazones with cis-1,2-cyclohexanedicarboxylic anhydride and biological activities of the products. Archiv der Pharmazie, 345(6), 486-494.
- Joshi, V., et al. (2009). Synthesis, Antimicrobial and Antitubercular Activity of Some Cyclo-hexenone and Indazole Derivatives. Indian Journal of Chemistry, 48B, 1405-1410.
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Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives [Video]. YouTube. Retrieved from [Link]
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Request PDF. (n.d.). Diels-Alder adduct of sorbic acid and methyl ester of soyabean oil as substitute to conventional dimer acids. Retrieved from [Link]
- Bogusz, S., & Sitek, P. (1996). Reactivity of N-Phenyl-1-Aza-2-Cyano-1,3-Butadienes in the Diels-Alder Reaction. The Journal of Organic Chemistry, 61(5), 1777–1783.
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Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
- Li, J., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1369.
- Pau, A., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524-532.
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ResearchGate. (n.d.). Sorbic Acid and Diels-Alder. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. Retrieved from [Link]
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Azmon, B. D. (2016, February 3). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Therapeutic Potential of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of potential therapeutic targets for the novel compound, 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. While direct biological data for this specific molecule is not extensively published, its core structure—the cyclohexene carboxamide scaffold—is prevalent in a variety of bioactive agents. Drawing from established research on structurally related compounds, we present a logical framework and detailed experimental protocols for identifying and validating its therapeutic targets. The proposed workflows are designed to systematically investigate the compound's potential in the key therapeutic areas of oncology and inflammation, where derivatives of cyclohexene carboxylic acid have shown significant promise.[1][2][3][4]
Introduction: The Scientific Rationale
The compound this compound belongs to the class of cyclohexene carboxylic acid derivatives. This structural motif is a versatile scaffold in medicinal chemistry, recognized for its conformationally restricted yet flexible three-dimensional structure, which makes it an attractive starting point for drug design.[4] While this specific molecule is novel, extensive research into analogous compounds provides a strong rationale for its investigation as a potential therapeutic agent.
Published studies have repeatedly demonstrated that derivatives of cyclohexene carboxylic acid and related carboxamides possess a range of biological activities, including:
-
Anti-inflammatory and Immunomodulatory Effects: Certain derivatives have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][5][6]
-
Antiproliferative and Antitumor Activity: A significant body of work highlights the potential of this scaffold in oncology. Various derivatives have exhibited potent cytotoxic effects against multiple cancer cell lines, inducing apoptosis and cell cycle arrest.[2][3]
-
Antimicrobial Properties: Some compounds within this class have demonstrated activity against various bacterial and fungal strains.[1][5][6]
Given this precedent, we hypothesize that this compound is likely to modulate critical cellular pathways, particularly those involved in inflammation and cell proliferation. The following protocols outline a systematic, multi-tiered approach to first confirm this hypothesized bioactivity and then to precisely identify its molecular target(s).
Tier 1: Phenotypic Screening to Confirm Biological Activity
The initial step is to perform broad phenotypic screens to confirm if the compound exhibits the expected anti-inflammatory and/or antiproliferative effects. This provides the foundational evidence required to justify a deeper, more resource-intensive target identification campaign.
Protocol: Anti-inflammatory Activity Screening
Objective: To determine if the compound can suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.
Methodology: Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 100 µM to 1 nM. Add the compound dilutions to the cells and incubate for 1 hour.
-
Inflammatory Challenge: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatant.
-
Cytokine Quantification: Analyze the supernatant for TNF-α and IL-6 levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cytokine concentration against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Data Interpretation Table:
| Metric | Strong Activity | Moderate Activity | Weak/No Activity |
| IC50 (TNF-α) | < 1 µM | 1 - 10 µM | > 10 µM |
| IC50 (IL-6) | < 1 µM | 1 - 10 µM | > 10 µM |
Protocol: Antiproliferative Activity Screening
Objective: To assess the compound's ability to inhibit the growth of cancer cells.
Methodology: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Lines: Select a panel of human cancer cell lines representing different tissues of origin (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver, HCT-116 for colon).[3][7]
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compound (e.g., 100 µM to 1 nM) for 72 hours.
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Add the reagent, lyse the cells, and measure luminescence to quantify ATP levels, which correlate with cell viability.
-
-
Data Analysis: Normalize the results to vehicle-treated controls. Calculate the half-maximal growth inhibitory concentration (GI50) using non-linear regression analysis.
Data Interpretation Table:
| Metric | Strong Activity | Moderate Activity | Weak/No Activity |
| GI50 (MCF-7) | < 10 µM | 10 - 50 µM | > 50 µM |
| GI50 (A549) | < 10 µM | 10 - 50 µM | > 50 µM |
| GI50 (HepG2) | < 10 µM | 10 - 50 µM | > 50 µM |
Tier 2: Unbiased Target Identification
If the Tier 1 screens confirm significant biological activity, the next crucial step is to identify the direct molecular target(s) of the compound. Unbiased approaches are preferred as they do not rely on pre-existing assumptions about the mechanism of action.
Caption: Workflow for unbiased target identification.
Protocol: Affinity Chromatography-Mass Spectrometry
Objective: To isolate binding partners of the compound from a complex biological lysate.
Causality: This method relies on the principle of affinity. By immobilizing the compound on a solid support (resin), proteins that physically bind to it can be captured from a cell lysate. These captured proteins are then eluted and identified by mass spectrometry.
Methodology:
-
Compound Immobilization: Synthesize an analogue of this compound that incorporates a linker arm suitable for conjugation to an activated resin (e.g., NHS-activated Sepharose). Note: The linker position must be carefully chosen to minimize disruption of the pharmacophore.
-
Lysate Preparation: Grow a relevant cell line (identified from Tier 1 screens) in large quantities. Harvest and lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pull-down:
-
Incubate the cell lysate with the compound-conjugated resin for 2-4 hours at 4°C.
-
As a negative control, incubate a separate aliquot of lysate with unconjugated resin.
-
A competition control can also be included where lysate is pre-incubated with an excess of the free, non-immobilized compound before adding the resin.
-
-
Washing: Wash the resin extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the experimental and control pull-downs. Bona fide targets should be significantly enriched on the compound-conjugated resin and their binding should be diminished in the competition control.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct target engagement within intact cells by measuring changes in protein thermal stability.
Causality: The binding of a ligand (the compound) to its target protein typically confers thermal stability. CETSA measures this phenomenon. When heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will require a higher temperature to denature.
Methodology:
-
Cell Treatment: Treat intact cells with the compound at a relevant concentration (e.g., 10x GI50) and a vehicle control (DMSO).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blot using antibodies against candidate proteins (identified from affinity chromatography or based on hypothesis).
-
Data Analysis: For each protein, plot the amount of soluble protein remaining as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.
Tier 3: Target Validation and Mechanism of Action
Once a high-confidence candidate target is identified, further validation is essential to confirm its role in the compound's observed phenotype and to elucidate the mechanism of action.
Caption: Hypothetical anti-inflammatory mechanism of action.
Protocol: In Vitro Enzymatic Assay
Objective: If the identified target is an enzyme (e.g., a kinase, protease), directly measure the compound's effect on its activity.
Methodology:
-
Reagents: Obtain recombinant, purified enzyme. Source a specific substrate and develop a method to detect the product (e.g., fluorescence, luminescence, radioactivity).
-
Assay:
-
In a microplate, combine the enzyme and the compound (at various concentrations) in an appropriate assay buffer.
-
Initiate the reaction by adding the substrate (and any necessary co-factors like ATP for kinases).
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction and measure the product formation using a plate reader.
-
-
Data Analysis: Calculate the IC50 of the compound for the enzyme. This provides definitive evidence of direct inhibition.
Protocol: Target Knockdown/Knockout Validation
Objective: To demonstrate that the compound's cellular effect is dependent on the presence of the identified target.
Methodology:
-
Gene Silencing: Use siRNA or a CRISPR/Cas9 system to reduce or eliminate the expression of the target protein in the responsive cell line.
-
Phenotypic Assay: Perform the original phenotypic assay (e.g., cell viability or cytokine release) on the knockdown/knockout cells and compare the results to control cells (e.g., treated with a non-targeting siRNA).
-
Compound Treatment: Treat both the knockdown/knockout cells and control cells with the compound.
-
Data Analysis: If the compound's effect is significantly diminished in the cells lacking the target protein (i.e., a rightward shift in the dose-response curve), it strongly validates that the compound acts through this target to produce the observed phenotype.
References
-
Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. [Link][1][5][6][8][9]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link][2]
-
Abdalla, W. A., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2). [Link][3]
-
Alpan, A. S., et al. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega. [Link][10]
-
Wang, Y., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1367. [Link][7]
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analytical methods for determining purity of novel carboxylic acids
A Multi-Faceted Approach to Purity Determination of Novel Carboxylic Acids for Pharmaceutical Development
Abstract
The purity of a novel carboxylic acid, destined for use as an active pharmaceutical ingredient (API), is a critical quality attribute that directly impacts its safety and efficacy. A comprehensive purity assessment requires more than a single analytical technique; it demands a robust, multi-pronged strategy employing orthogonal methods. This guide provides an in-depth exploration of essential analytical techniques, detailing the scientific rationale behind their application and providing validated, step-by-step protocols for researchers, scientists, and drug development professionals. We cover the workhorse of purity analysis, High-Performance Liquid Chromatography (HPLC), the classic potency assessment by Acid-Base Titration, definitive structural confirmation and impurity identification using Spectroscopic Methods (NMR, MS), and Thermal Analysis for solid-state characterization.
Introduction: The Imperative of Purity
In pharmaceutical development, an impurity is any component of the drug substance that is not the chemical entity defined as the API. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require that any drug-related impurity present at a concentration greater than 0.1% of the API be characterized and its toxicological effects evaluated.[1] Therefore, establishing a precise and accurate purity profile is not merely a quality control checkpoint but a fundamental regulatory and safety requirement. Novel carboxylic acids, often synthesized through multi-step processes, can contain a variety of impurities, including starting materials, by-products, intermediates, and degradation products. A single analytical method is often insufficient for comprehensive characterization due to potential biases inherent in any one technique.[2] This necessitates an orthogonal approach , which involves using multiple, independent analytical techniques based on different physicochemical principles to evaluate the same attribute.[2][3] This strategy enhances analytical confidence and ensures a more complete and accurate purity profile.[2][3]
The Strategic Workflow for Purity Assessment
A logical, phased approach is crucial for efficiently characterizing a new chemical entity. The following workflow outlines a comprehensive strategy for assessing the purity of a novel carboxylic acid, integrating various analytical techniques to build a complete quality profile.
Caption: Strategic workflow for comprehensive purity assessment of a novel carboxylic acid.
Chromatographic Methods: The Cornerstone of Purity Analysis
Chromatography separates components of a mixture based on their differential distribution between a mobile phase and a stationary phase.[4][5] For non-volatile organic compounds like most carboxylic acids, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the gold standard techniques for impurity profiling.[6]
3.1. Reversed-Phase HPLC (RP-HPLC)
Principle of Operation: RP-HPLC utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. Carboxylic acids and their impurities are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later.
Expertise & Causality:
-
Column Choice: A C18 column is the standard starting point for most carboxylic acids. Its long alkyl chains provide sufficient hydrophobicity to retain a wide range of organic molecules.
-
Mobile Phase pH Control: This is the most critical parameter. Carboxylic acids are weak acids and can exist in both ionized (hydrophilic) and non-ionized (hydrophobic) forms. To ensure consistent retention times and sharp, symmetrical peaks, the mobile phase pH must be buffered to at least 1.5-2 pH units below the pKa of the carboxylic acid. This suppresses ionization, forcing the acid into its more retained, non-ionized form. A phosphate buffer (pH 2.5-3.0) is commonly used.
-
Detector: A Photodiode Array (PDA) or UV detector is typically used.[7] A PDA detector is advantageous as it can acquire spectra across a range of wavelengths, helping to assess peak purity and identify impurities with different chromophores.
Protocol 1: RP-HPLC Purity Method for a Novel Carboxylic Acid
This protocol is a starting point and must be validated according to ICH Q2(R1) guidelines.[8][9]
-
Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[5]
-
Chromatography Data System (CDS) for control and data processing.
-
-
Reagents and Materials:
-
Novel Carboxylic Acid sample
-
Reference Standard (if available)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Phosphoric Acid (H₃PO₄), analytical grade
-
Water, HPLC grade (e.g., Milli-Q)
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.02 M KH₂PO₄, pH adjusted to 2.5 with H₃PO₄
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 25 5 95 30 5 95 30.1 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or λmax of the compound)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water. Adjust the pH to 2.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Sample Preparation: Accurately weigh ~10 mg of the novel carboxylic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This creates a 1.0 mg/mL stock solution.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks. Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Titrimetric Methods: Absolute Assay of Potency
Acid-base titration is a classic, absolute quantitative method that determines the potency (or assay) of the carboxylic acid. It relies on the stoichiometric neutralization reaction between the acidic proton of the carboxyl group and a standardized strong base.[10][11] This technique serves as an excellent orthogonal method to HPLC, as it is based on chemical reactivity rather than chromatographic behavior.[2]
Protocol 2: Potentiometric Titration of a Carboxylic Acid
-
Instrumentation:
-
Autotitrator with a combination pH electrode.
-
Analytical balance (readable to 0.01 mg).
-
Class A burette (if performing manual titration).
-
-
Reagents and Materials:
-
Procedure:
-
Standardization of 0.1 M NaOH (if not pre-standardized):
-
Accurately weigh ~0.4 g of dried KHP into an Erlenmeyer flask.
-
Dissolve in ~50 mL of boiled, deionized water.
-
Add 2-3 drops of phenolphthalein.
-
Titrate with the ~0.1 M NaOH solution to the first persistent faint pink endpoint.
-
Calculate the exact molarity of the NaOH solution.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the novel carboxylic acid (to consume ~15-20 mL of titrant) into a beaker.
-
Dissolve the sample in ~25 mL of ethanol (if needed for solubility) and dilute with ~25 mL of boiled, deionized water.
-
Place the beaker on the titrator, immerse the pH electrode, and start the stirrer.
-
Titrate with the standardized 0.1 M NaOH solution, recording the volume of titrant added versus the pH.
-
Determine the equivalence point from the first derivative of the titration curve.
-
-
Calculation (for a monoprotic acid):
*Assay (% w/w) = (V x M x FW) / (W x 10) *
Where:
-
V = Volume of NaOH at equivalence point (mL)
-
M = Molarity of standardized NaOH (mol/L)
-
FW = Formula Weight of the carboxylic acid ( g/mol )
-
W = Weight of the sample (mg)
-
Spectroscopic and Other Key Methods
While chromatography and titration provide quantitative purity and potency, a full characterization requires structural confirmation and investigation of other physical properties.
5.1. Comparison of Key Analytical Techniques
| Technique | Principle | Information Obtained | Key Strengths & Causality |
| HPLC/UPLC | Differential partitioning between mobile and stationary phases.[4] | Purity , Impurity Profile . | Gold standard for separating and quantifying impurities.[6] High resolution allows detection of trace-level components.[1] |
| Acid-Base Titration | Stoichiometric neutralization of an acid with a base.[13] | Assay/Potency . | An absolute, primary method that provides an orthogonal result to chromatographic purity.[2] Measures the reactive functional group directly. |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[14][15] | Purity , Assay , Structure . | A primary quantitative method that requires no specific reference standard for the analyte.[14] Provides structural and quantitative data in one experiment. |
| LC-MS | Combines HPLC separation with mass-based detection.[16] | Impurity Identification . | Provides molecular weight and fragmentation data, which are crucial for elucidating the structures of unknown impurities.[17][18][19] |
| DSC | Measures heat flow difference between a sample and a reference vs. temperature.[20] | Solid-State Purity , Melting Point, Polymorphism. | Impurities depress and broaden the melting point of a crystalline substance, allowing for purity estimation based on the van't Hoff equation.[21] |
5.2. Quantitative NMR (qNMR) for Absolute Purity
Principle: In NMR spectroscopy, the area of a resonance signal is directly proportional to the number of protons giving rise to that signal.[14][15] By including a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly, without needing a reference standard of the analyte itself.[15]
Expertise & Causality: qNMR is a powerful primary method.[22] Its accuracy depends on selecting an internal standard with peaks that are resolved from all analyte peaks and ensuring long relaxation delays (D1) in the acquisition parameters to allow for full magnetization recovery of all protons, which is essential for accurate integration.
5.3. Mass Spectrometry (MS) for Impurity Identification
When an impurity is detected by HPLC at a level requiring identification (>0.1%), Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique.[16][23] High-resolution MS (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), can provide a highly accurate mass measurement, allowing for the confident determination of an impurity's elemental formula.[17][18] Tandem MS (MS/MS) experiments fragment the impurity, and the resulting fragmentation pattern provides clues to its chemical structure.[23]
5.4. Differential Scanning Calorimetry (DSC) for Solid-State Purity
Principle: For highly crystalline compounds (>98% pure), DSC can be used to determine purity.[24] The presence of impurities lowers and broadens the melting endotherm of a substance.[20][25] By analyzing the shape of the melt peak, the mole fraction of the impurity can be calculated using the van't Hoff equation. This provides an excellent orthogonal check for purity, especially for detecting eutectic impurities that may co-elute in HPLC.
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Application Notes and Protocols for the Synthesis of Functionalized Cyclohexenes via the Diels-Alder Reaction
Introduction: The Enduring Power of a Classic Cycloaddition in Modern Drug Discovery
First described in 1928 by Otto Diels and Kurt Alder, the [4+2] cycloaddition reaction that bears their names remains a cornerstone of synthetic organic chemistry.[1] Its remarkable ability to form six-membered rings with a high degree of stereochemical and regiochemical control has made it an indispensable tool in the synthesis of complex molecules, from natural products to novel therapeutic agents.[2][3] For researchers in drug development, the Diels-Alder reaction offers a robust and predictable method for constructing the core carbocyclic and heterocyclic scaffolds that are prevalent in a vast array of bioactive compounds, including antiviral and anticancer agents.[4][5]
This guide provides a detailed exploration of the Diels-Alder reaction, with a focus on its practical application in the synthesis of functionalized cyclohexenes. We will delve into the mechanistic underpinnings of the reaction, explore strategies for controlling its stereochemical outcome, and provide detailed protocols for both a classic and a Lewis acid-catalyzed Diels-Alder reaction. Furthermore, we will discuss the crucial aspects of product purification and characterization, including the use of advanced NMR techniques for the unambiguous assignment of stereochemistry in complex adducts.[6][7]
Theoretical Framework: Understanding the Fundamentals of the [4+2] Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction involving the interaction of a 4π-electron system (the conjugated diene) and a 2π-electron system (the dienophile).[8] The reaction proceeds through a cyclic transition state, leading to the simultaneous formation of two new sigma bonds and a new pi bond, resulting in a cyclohexene ring.
The Diene and Dienophile: Key Players in the Reaction
The success of a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile. In a "normal demand" Diels-Alder reaction, the diene is electron-rich, and the dienophile is electron-poor.[8] This electronic complementarity is crucial for an efficient reaction.
-
Electron-Donating Groups (EDGs) on the diene, such as alkyl or alkoxy groups, increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs) on the dienophile, such as carbonyls, nitriles, or nitro groups, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also leading to an increased reaction rate.[8]
Conversely, an "inverse-electron-demand" Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile.
Stereoselectivity: The Endo Rule and its Origins
A hallmark of the Diels-Alder reaction is its high degree of stereoselectivity. When a cyclic diene reacts with a dienophile, the substituent on the dienophile can be oriented in one of two ways in the product: endo or exo. The endo product, where the substituent is oriented towards the newly forming double bond of the cyclohexene ring, is typically the major product under kinetic control. This preference is known as the Alder endo rule .
The endo selectivity is often attributed to secondary orbital interactions between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene in the transition state. These stabilizing interactions lower the energy of the endo transition state relative to the exo transition state.
Diagram of the Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
Experimental Protocols
Protocol 1: Synthesis of endo-Norbornene-5,6-dicarboxylic Anhydride
This classic Diels-Alder reaction between cyclopentadiene and maleic anhydride is an excellent example of a highly efficient and stereoselective cycloaddition.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Dicyclopentadiene | 132.21 | 10 mL | - |
| Maleic Anhydride | 98.06 | 5.0 g | 0.051 |
| Ethyl Acetate | 88.11 | 40 mL | - |
| Hexane | 86.18 | 40 mL | - |
Procedure:
-
Preparation of Cyclopentadiene: In a fume hood, set up a fractional distillation apparatus. Add 10 mL of dicyclopentadiene to a 50 mL round-bottom flask. Gently heat the flask to induce the retro-Diels-Alder reaction, cracking the dimer into cyclopentadiene monomer (b.p. 41 °C). Collect the freshly distilled cyclopentadiene in a chilled receiving flask. Note: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.
-
Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 5.0 g of maleic anhydride in 20 mL of ethyl acetate, warming gently if necessary. To this solution, add 20 mL of hexane.
-
Cycloaddition: Cool the maleic anhydride solution in an ice bath. Slowly add the freshly prepared cyclopentadiene (approximately 5 mL) to the cooled solution with swirling.
-
Crystallization: The product will begin to precipitate as a white solid. Allow the flask to stand at room temperature for 15-20 minutes to complete the crystallization, followed by cooling in an ice bath for an additional 10 minutes.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane. Allow the product to air dry. The product is typically of high purity, but can be recrystallized from a minimal amount of hot ethyl acetate if necessary.
Expected Yield: ~90% Melting Point: 164-165 °C
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
Lewis acids can significantly accelerate the rate of Diels-Alder reactions and enhance their selectivity.[9] Here, we present a general protocol for a Lewis acid-catalyzed reaction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Diene (e.g., Isoprene) | 68.12 | 1.2 equiv. | - |
| Dienophile (e.g., Methyl Acrylate) | 86.09 | 1.0 equiv. | - |
| Lewis Acid (e.g., AlCl₃) | 133.34 | 0.1 equiv. | - |
| Dichloromethane (anhydrous) | 84.93 | - | - |
| Saturated NaHCO₃ solution | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add the Lewis acid in small portions with vigorous stirring.
-
Diene Addition: Once the Lewis acid has dissolved or formed a fine suspension, slowly add the diene to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A generalized workflow for a Diels-Alder experiment.
Characterization of Functionalized Cyclohexenes
The structural elucidation of Diels-Alder adducts relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the cyclohexene product. Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are particularly powerful for determining the stereochemistry of complex adducts, especially for distinguishing between endo and exo isomers.[6][7][10][11] For instance, the Nuclear Overhauser Effect (NOE) can provide through-space correlations between protons, which can be used to definitively assign the relative stereochemistry of substituents on the newly formed ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the product, such as the carbonyl stretch of an anhydride or ester.
-
Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the successful cycloaddition.
-
Melting Point (MP): A sharp melting point is a good indicator of the purity of the crystalline product.
Applications in Drug Development
The Diels-Alder reaction has been instrumental in the synthesis of numerous pharmaceutical agents. Its ability to rapidly build molecular complexity makes it a highly attractive strategy in the development of new drugs.
-
Antiviral Agents: The synthesis of several antiviral compounds relies on the Diels-Alder reaction to construct key carbocyclic frameworks.[4]
-
Anticancer Agents: Many natural products with anticancer activity possess complex polycyclic structures that are amenable to synthesis via Diels-Alder strategies.[5]
-
Natural Product Synthesis: The total synthesis of a wide range of biologically active natural products has been achieved using the Diels-Alder reaction as a key step.[2]
Conclusion and Future Perspectives
The Diels-Alder reaction, nearly a century after its discovery, continues to be a vital tool for synthetic chemists, particularly in the realm of drug discovery and development. Its robustness, predictability, and stereochemical control make it an ideal method for the construction of complex molecular architectures. As our understanding of catalysis and reaction mechanisms deepens, we can expect to see even more sophisticated applications of the Diels-Alder reaction in the synthesis of the next generation of therapeutic agents. The development of new chiral catalysts for asymmetric Diels-Alder reactions and the use of computational tools to predict reaction outcomes will further expand the synthetic utility of this powerful cycloaddition.[1][12][13][14]
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Application Notes & Protocols: The Strategic Application of Diels-Alder Chemistry in Advanced Drug Delivery
Introduction: Reimagining Drug Delivery with Bioorthogonal Precision
The controlled and targeted delivery of therapeutic agents remains a central challenge in modern medicine. The ideal drug delivery system should shield the therapeutic payload from degradation, minimize off-target toxicity, and release the active agent exclusively at the site of action in response to a specific trigger. Emerging from the principles of "click chemistry," the Diels-Alder (DA) cycloaddition has become an exceptionally powerful and versatile tool for constructing such sophisticated delivery systems.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile offers a unique combination of efficiency, selectivity, and bioorthogonality—the ability to proceed within complex biological environments without interfering with native biochemical processes.[3][4]
These characteristics are not merely academic; they provide tangible solutions to long-standing pharmaceutical challenges. The reaction's ability to form stable covalent bonds under mild, aqueous conditions makes it ideal for everything from conjugating sensitive biologics to forming drug-loaded hydrogels.[5][6] Furthermore, the inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly the ligation between tetrazines and strained alkenes, exhibits reaction rates that are orders of magnitude faster than other bioorthogonal reactions, enabling chemical reactions to be performed in real-time in vivo.[7][8][9] Perhaps most strategically, the inherent reversibility of certain DA pairs, such as furan and maleimide, can be exploited to design "smart" materials that release their payload in response to external stimuli like heat or ultrasound.[5][10][11]
This guide moves beyond a theoretical overview to provide field-proven insights and detailed protocols for leveraging Diels-Alder chemistry in three key areas of drug delivery:
-
Stimuli-Responsive Hydrogels: For encapsulation and on-demand release of therapeutics.
-
Targeted Bioconjugation: For creating stable and specific antibody-drug conjugates (ADCs).
-
In Vivo Prodrug Activation: Utilizing pretargeting strategies to achieve unparalleled site-specific drug release.
Part 1: Foundational Principles of Diels-Alder Reactions in Biological Systems
A robust understanding of the underlying chemistry is critical for designing effective delivery systems. The choice of the diene-dienophile pair dictates the reaction kinetics, stability, and reversibility of the resulting cycloadduct, which are the core parameters of the delivery vehicle.
The [4+2] Cycloaddition: Normal vs. Inverse-Electron-Demand
The classical Normal-Demand Diels-Alder reaction involves an electron-rich diene reacting with an electron-poor dienophile (e.g., furan and maleimide).[12][13] While highly effective for material synthesis, its kinetics can be slow for in vivo applications where concentrations are low.
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction inverts these electronic requirements, utilizing an electron-poor diene (e.g., tetrazine) and an electron-rich dienophile (e.g., trans-cyclooctene, TCO).[8] This configuration dramatically accelerates the reaction, with second-order rate constants reaching up to 10³ - 10⁶ M⁻¹s⁻¹, making it the gold standard for reactions within living systems.[4][7][9] This rapid kinetic profile is essential for pretargeting strategies where the reaction must occur efficiently at low nanomolar concentrations before the reagents are cleared from the body.[7][14]
The Strategic Importance of Reversibility: The Retro-Diels-Alder Reaction
For many diene-dienophile pairs, the cycloaddition is reversible. The reverse reaction, known as the retro-Diels-Alder (rDA) , is thermally controlled and breaks the cycloadduct back into its original components.[15] This dynamic equilibrium is the cornerstone of stimuli-responsive materials. The furan-maleimide adduct, for example, is stable at physiological temperature (37°C) but dissociates at elevated temperatures (typically >60°C), although this can be tuned.[15][16] This behavior allows for the design of drug depots that release their contents when a mild hyperthermic stimulus is applied.[5][10]
Diagram: Core Diels-Alder Mechanisms for Drug Delivery
The following diagram illustrates the fundamental reaction schemes exploited in drug delivery applications.
Caption: Experimental workflow for creating a stimuli-responsive DA-crosslinked hydrogel.
Protocol 1: Synthesis and Characterization of a Thermally-Responsive HA-PEG Hydrogel
This protocol describes the formation of a hybrid hyaluronic acid (HA) and PEG hydrogel via furan-maleimide chemistry for controlled release. [5][17] Materials:
-
Hyaluronic acid, sodium salt (HA, ~50 kDa)
-
Furfurylamine
-
4-Arm PEG-Maleimide (20 kDa)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Model Drug (e.g., Doxorubicin, Bovine Serum Albumin-FITC)
-
Dialysis tubing (MWCO 10 kDa)
Part A: Synthesis of Furan-Functionalized Hyaluronic Acid (HA-Furan)
-
Dissolve 100 mg of HA in 10 mL of MES buffer (pH 5.5).
-
Add 5-fold molar excess of EDC and NHS to activate the carboxylic acid groups on HA. Stir for 15 minutes at room temperature.
-
Add a 10-fold molar excess of furfurylamine to the solution.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.
-
Purify the product by dialysis against deionized water for 3 days (changing water twice daily).
-
Lyophilize the purified solution to obtain HA-Furan as a white powder.
-
Self-Validation: Confirm functionalization using ¹H NMR spectroscopy by identifying the characteristic furan peaks (~6.3 and 7.5 ppm).
Part B: Hydrogel Formation and Drug Encapsulation
-
Prepare a 5% (w/v) solution of HA-Furan in PBS (pH 7.4).
-
Prepare a stoichiometric equivalent 5% (w/v) solution of 4-Arm PEG-Maleimide in PBS.
-
To the HA-Furan solution, add the model drug to the desired final concentration.
-
To initiate gelation, rapidly mix the HA-Furan/drug solution with the PEG-Maleimide solution in a 1:1 volume ratio.
-
Causality: The gelation occurs as the furan and maleimide groups react to form stable oxanorbornene crosslinks. The process happens under physiological pH and temperature, preserving the activity of encapsulated biologics.
-
Monitor gelation time by vial inversion. Gels should typically form within 10-30 minutes. [18] Part C: In Vitro Stimuli-Responsive Release Study
-
Cast 100 µL of the drug-loaded hydrogel into a multi-well plate and allow it to fully gel for 1 hour.
-
Add 1 mL of pre-warmed PBS (37°C) on top of each gel.
-
For the experimental group, place the plate in a water bath heated to 65°C for 10 minutes to trigger the rDA reaction. Return to 37°C. The control group remains at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect the supernatant and replace it with fresh PBS.
-
Quantify the drug concentration in the collected supernatant using a plate reader (fluorescence or absorbance).
-
Trustworthiness: The control group should show minimal, diffusion-based release, while the heat-treated group should exhibit a significant burst release, confirming that the rDA reaction is the primary release mechanism.
Part 3: Application in Focus: Pretargeted Drug Activation via IEDDA Chemistry
The pinnacle of targeted therapy is to activate a potent drug only where it is needed, avoiding systemic exposure. The pretargeting approach using the ultra-fast tetrazine-TCO IEDDA reaction achieves this with remarkable elegance. [7][14]This strategy involves two steps: first, a targeting moiety (e.g., an antibody) conjugated to a TCO group is administered and allowed to accumulate at the tumor site. After the unbound antibody is cleared from circulation, a tetrazine-linked prodrug is administered, which rapidly and specifically reacts with the TCO at the target, releasing the active drug. [4][14]
Causality Behind Experimental Choices:
-
Why IEDDA? The reaction must be extremely fast to occur in vivo before the small-molecule prodrug is excreted. The TCO-tetrazine ligation is the fastest known bioorthogonal reaction, making it uniquely suited for this purpose. [8][9]* Why the two-step approach? Direct antibody-drug conjugates (ADCs) can have poor pharmacokinetics and may be cleared before reaching the tumor. Pretargeting separates the targeting and delivery steps, optimizing both. It dramatically improves the tumor-to-blood ratio of the active agent, significantly reducing systemic toxicity. [14][19]* Why a self-immolative linker? The IEDDA reaction itself forms a stable product. To release the drug, the tetrazine-prodrug conjugate must include a self-immolative linker. [20][21]After the IEDDA reaction, the linker undergoes a rapid electronic cascade or cyclization, resulting in its fragmentation and the release of the unmodified, active drug. [22][23]
Diagram: In Vivo Pretargeting and Drug Activation
Caption: The two-step pretargeting strategy using IEDDA for in vivo drug activation.
Protocol 2: Bioconjugation and In Vitro Validation of a Pretargeted System
This protocol details the conjugation of TCO to an antibody and validates its specific reactivity with a tetrazine-fluorophore conjugate, mimicking the pretargeting reaction.
Materials:
-
Antibody (e.g., Trastuzumab, IgG), 1-5 mg/mL in PBS
-
TCO-PEG₄-NHS ester
-
3,6-di-(2-pyridyl)-s-tetrazine-amine
-
Fluorescein-NHS ester
-
DMSO (anhydrous)
-
Zeba™ Spin Desalting Columns (7K MWCO)
-
Tumor cells expressing the target antigen (e.g., SK-OV-3 for Trastuzumab)
-
Control cells (antigen-negative)
Part A: Synthesis of Tetrazine-Fluorophore
-
Dissolve tetrazine-amine (1 eq) and fluorescein-NHS ester (1.1 eq) in anhydrous DMSO.
-
Add triethylamine (3 eq) and stir the reaction at room temperature for 4 hours, protected from light.
-
Purify the product by HPLC.
-
Self-Validation: Confirm product formation and purity via LC-MS.
Part B: Antibody-TCO Conjugation
-
Prepare the antibody in bicarbonate buffer (pH 8.5).
-
Dissolve TCO-PEG₄-NHS ester in DMSO to a concentration of 10 mM.
-
Add a 10-fold molar excess of the TCO-NHS solution to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Causality: The NHS ester reacts with primary amines (lysine residues) on the antibody surface to form stable amide bonds, decorating the antibody with TCO moieties.
-
Remove excess, unreacted TCO-NHS using a desalting column equilibrated with PBS.
-
Characterize the conjugate using MALDI-TOF MS to determine the average number of TCOs per antibody (degree of labeling).
Part C: In Vitro Pretargeting Validation
-
Plate target-positive and target-negative cells in a glass-bottom imaging dish.
-
Incubate both cell lines with the Antibody-TCO conjugate (10 µg/mL) for 1 hour at 37°C.
-
Wash the cells three times with PBS to remove unbound antibody.
-
Add the tetrazine-fluorophore conjugate (1 µM) to the cells and incubate for 10 minutes at 37°C.
-
Wash the cells three times with PBS and image using fluorescence microscopy.
-
Trustworthiness: A strong fluorescent signal should be observed only on the target-positive cells, demonstrating that the IEDDA reaction occurred specifically where the antibody was bound. The target-negative cells should show minimal to no fluorescence, validating the specificity of the pretargeting approach.
Conclusion and Future Outlook
Diels-Alder chemistry, particularly its bioorthogonal IEDDA variant, provides a robust and highly adaptable platform for engineering the next generation of drug delivery systems. Its applications in creating stimuli-responsive materials, stable bioconjugates, and pretargeted in vivo activation systems directly address the critical needs for improved therapeutic efficacy and reduced toxicity. [5][14][24]The modularity of this chemistry allows researchers to precisely tune material properties and reaction kinetics for specific applications. [6] The future of this field lies in the development of novel diene-dienophile pairs with even faster kinetics or alternative triggering mechanisms (e.g., light or enzyme activation). [23]As these chemical tools become more sophisticated, their integration with self-immolative linkers and advanced biomaterials will continue to push the boundaries of precision medicine, with several systems already advancing toward clinical trials. [23]The protocols and principles outlined here provide a foundational framework for researchers to harness the power of Diels-Alder chemistry to solve complex drug delivery challenges.
References
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Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular Bioscience, 2024. [Link]
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Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery. PubMed, 2024. [Link]
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The Diels–Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. ResearchGate, 2015. [Link]
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Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. PMC, 2020. [Link]
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Potential use of the Diels-Alder reaction in biomedical and nanomedicine applications. International Journal of Pharmaceutics, 2021. [Link]
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Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. PMC, 2022. [Link]
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Diels-Alder reaction for tumor pretargeting: in vivo chemistry can boost tumor radiation dose compared with directly labeled antibody. Journal of Nuclear Medicine, 2013. [Link]
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Tetrazine Marks the Spot. ACS Central Science, 2016. [Link]
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Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PMC, 2024. [Link]
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Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. MDPI, 2023. [Link]
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Rapid Diels–Alder Cross-linking of Cell Encapsulating Hydrogels. PMC, 2019. [Link]
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IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PMC, 2021. [Link]
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Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. Journal of Chemical and Pharmaceutical Research, 2024. [Link]
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Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. University of Catania Institutional Repository, 2024. [Link]
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Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Semantic Scholar, 2020. [Link]
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Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. ResearchGate, 2008. [Link]
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Potential use of the Diels-Alder Reaction in Biomedical and Nanomedicine Applications. Semantic Scholar, 2021. [Link]
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Diels–Alder Reaction for Tumor Pretargeting: In Vivo Chemistry Can Boost Tumor Radiation Dose Compared with Directly Labeled Antibody. Journal of Nuclear Medicine, 2013. [Link]
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Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction. PMC, 2023. [Link]
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Bioorthogonal Reactions for Tumor-Targeted Nanocarriers. CD Bioparticles. [Link]
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Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI, 2021. [Link]
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A) Diels–Alder cycloaddition of furan and maleimide with conditions for... ResearchGate. [Link]
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Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. PMC, 2024. [Link]
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Diels−Alder Click Cross-Linked Hyaluronic Acid Hydrogels for Tissue Engineering. ACS Publications, 2011. [Link]
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Diels–Alder to generate hydrogels for regenerative medicine... ResearchGate. [Link]
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Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. ACS Publications, 2024. [Link]
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Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. MDPI, 2023. [Link]
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Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Squarespace, 2018. [Link]
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Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. ACS Publications, 2018. [Link]
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Bioorthogonal Diels–Alder Click Chemistry-Based Pretargeted PET Imaging Strategy for Monitoring Programmed Death-Ligand 1 Expression. ACS Publications, 2023. [Link]
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Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. PubMed, 2018. [Link]
- Self-immolative linkers and drug conjugates.
-
On-Command Controlled Drug Release by Diels-Alder Reaction Using Bi-Magnetic Core/Shell Nano-carriers. ResearchGate, 2017. [Link]
-
Self-Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol-Free Drugs. PubMed, 2015. [Link]
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Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Semantic Scholar, 2018. [Link]
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Recent advances in self-immolative linkers and their applications in polymeric reporting systems. RSC Publishing, 2022. [Link]
-
Design of organic CO prodrugs by using an intramolecular Diels-Alder... ResearchGate. [Link]
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Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. NIH, 2022. [Link]
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Development of Novel Self-Immolative Linkers based on Fragmentation and Cyclisation Reactions for Targeted Therapeutic Applications. Dialnet, 2022. [Link]
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Bioorthogonal chemistry for prodrug activation in vivo. Chemical Society Reviews, 2023. [Link]
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Potential use of the diels-alder reaction in biomedical and nanomedicine applications. Bohrium, 2021. [Link]
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Diels–Alder reaction. Wikipedia. [Link]
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Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. PMC, 2020. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Understanding Your Reaction Mixture
Effective purification begins with a clear understanding of your target molecule and potential impurities. The structure of this compound, containing both a carboxylic acid (acidic) and an amide (neutral) functional group, is the key to its purification.
The most probable synthetic route is a two-step process:
-
A Diels-Alder reaction between a suitable 1,3-diene and a dienophile to form the cyclohex-3-ene-1-carboxylic acid scaffold.[1][2]
-
An amidation reaction where the resulting carboxylic acid is coupled with n-butylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude reaction mixture?
A1: Based on the synthetic pathway, your primary impurities will likely be:
-
Unreacted Starting Materials: Residual carboxylic acid precursor from the Diels-Alder step or unreacted n-butylamine from the amidation step.
-
Coupling Reagents/Byproducts: If you used a peptide coupling reagent (e.g., DCC, EDC), byproducts like dicyclohexylurea (DCU) might be present.
-
Diastereomers: The Diels-Alder reaction can produce endo and exo isomers. While the subsequent amidation doesn't change this relationship, you may have a mixture of diastereomers of your final product.
-
Side-Reaction Products: Minor products from undesired reactions.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., xylene, toluene, ethyl acetate).[3][4]
Q2: How can I get a quick assessment of my crude mixture's complexity?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for initial assessment.[5][6]
-
Procedure: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate alongside any available starting materials.
-
Solvent System (Eluent): Start with a non-polar/polar mixture like 7:3 Hexane:Ethyl Acetate. You can add 1-2% acetic acid to the eluent to reduce the "streaking" or "tailing" of the carboxylic acid spot, which improves resolution.
-
Visualization: Use a UV lamp to see UV-active compounds, and then stain with an agent like potassium permanganate to visualize non-UV-active species.[6] This will give you a visual count of the major components and their relative polarities.
Section 2: Core Purification Strategies & Troubleshooting
The dual functionality of your molecule allows for a multi-step purification strategy that can be highly effective. We will cover the three primary methods: Liquid-Liquid Extraction, Recrystallization, and Chromatography.
Strategy 1: Liquid-Liquid Extraction (LLE)
LLE is the most powerful initial step. It exploits the acidic nature of the carboxylic acid group to move your target molecule between immiscible aqueous and organic layers, leaving neutral and basic impurities behind.[7][8][9]
The Principle: Your target molecule is an acid. By reacting it with a base (e.g., NaOH, NaHCO₃), you deprotonate the carboxylic acid to form a carboxylate salt. This salt is ionic and therefore highly soluble in water (the aqueous phase) and insoluble in most organic solvents. Neutral impurities (like amide byproducts or DCU) and basic impurities (like excess n-butylamine) will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your now-purified product.[10]
Q: I performed the basic wash, but my product seems to have disappeared. Where did it go? A: Your product is likely in the aqueous (water) layer as its carboxylate salt. Do not discard this layer! This is a common mistake. The goal of the basic wash is to extract your acidic product from the organic phase into the aqueous phase.
Q: I'm getting a thick, stable emulsion between the layers that won't separate. What can I do? A: Emulsion formation is common when salts or fine particulates are present.[8][9]
-
Solution 1 (Patience): Let the separatory funnel stand for 10-30 minutes. Often, the layers will separate on their own.
-
Solution 2 (Brine): Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.
-
Solution 3 (Filtration): If a solid byproduct (like DCU) is the cause, you may need to filter the entire mixture through a pad of Celite® before extraction.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Initial Wash (Optional): Wash the organic solution with water to remove any highly water-soluble impurities.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake gently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer contains your product. Repeat the base extraction on the organic layer 1-2 more times to ensure all of your product has been extracted. Combine all aqueous extracts.
-
Back-Wash: Wash the combined aqueous layers once with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities that may have been trapped.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl or 3M HCl while stirring until the pH is ~2. Your product, this compound, should precipitate out as a solid.[10]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid thoroughly, preferably under high vacuum.
Strategy 2: Recrystallization
If your product from LLE is a solid but still shows minor impurities on a TLC, recrystallization is the ideal next step to achieve high purity.[11][12] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[13]
The Principle: You dissolve your impure solid in a minimum amount of a hot solvent in which it is highly soluble. The impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved as the solution cools. Your pure product will then selectively crystallize out, leaving the impurities behind in the "mother liquor".[13]
Q: My compound "oils out" instead of forming crystals upon cooling. What should I do? A: "Oiling out" happens when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1 (Add More Solvent): Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Solution 2 (Change Solvents): The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.
-
Solution 3 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites for crystal growth. Adding a "seed crystal" from a previous pure batch can also work.[13]
Q: I've chosen a solvent, but my recovery is very low. A: This indicates your product is too soluble in the solvent even at cold temperatures. You need a solvent system where the solubility difference between hot and cold is much greater. Consider a two-solvent system (e.g., dissolve in a soluble solvent like ethanol, then add an anti-solvent like water until it just turns cloudy, then heat to clarify and cool slowly).[12]
| Solvent System | Suitability for Target Molecule | Rationale |
| Water | Good | The molecule has polar groups (acid, amide) promoting solubility in hot water, but the hydrocarbon backbone should reduce solubility in cold water. |
| Acetonitrile | Excellent | Often a good choice for polar amides. It has a convenient boiling point and can often provide sharp, well-defined crystals.[14] |
| Ethyl Acetate / Hexane | Good (Two-solvent) | Dissolve in minimal hot ethyl acetate, then slowly add hexane as an anti-solvent until the solution becomes turbid. Reheat to clarify and cool slowly. |
| Ethanol / Water | Good (Two-solvent) | Similar to the above, dissolve in hot ethanol and add water as the anti-solvent. |
-
Solvent Selection: Choose a suitable solvent or solvent system from the table above by testing small amounts of your compound.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.
-
Hot Filtration (If Necessary): If there are insoluble impurities (like dust or DCU), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the pure crystals under vacuum.
Strategy 3: Flash Column Chromatography
If LLE and recrystallization fail to separate your product from a persistent impurity (e.g., a diastereomer), flash column chromatography is your most powerful tool.[15] This technique separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (the eluent).[16]
Q: My compound is streaking badly on the column, leading to poor separation. A: Streaking (or tailing) for an acidic compound on silica gel is very common. The acidic silanol groups on the silica surface interact too strongly with your carboxylic acid.
-
Solution: Add a small amount (0.5-2%) of a modifier like acetic acid or formic acid to your eluent. This protonates the silica surface and the compound, reducing the strong interaction and leading to sharper bands.
Q: I can't separate two spots that are very close on the TLC plate. A: You need to increase the resolution.
-
Solution 1 (Solvent Polarity): Decrease the polarity of your eluent. For a Hexane:Ethyl Acetate system, this means increasing the proportion of hexane. This will cause all compounds to move more slowly down the column, increasing the separation between them.
-
Solution 2 (Different Solvents): Try a different solvent system entirely, for example, Dichloromethane:Methanol. Different solvents interact with your compounds in unique ways and may provide the selectivity needed for separation.
Section 3: Purity Assessment
After purification, you must confirm the identity and purity of your final compound. A single method is often insufficient; a combination of techniques provides the most reliable data.[17]
| Analytical Technique | Information Provided | Signs of Purity |
| ¹H and ¹³C NMR | Structural confirmation and purity. | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of impurity peaks.[18] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A strong signal corresponding to the expected molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).[5][18] |
| HPLC/LC-MS | Quantitative purity assessment. | A single, sharp peak in the chromatogram. Purity is often reported as "% area".[5] |
| Melting Point | Physical property indicating purity. | A sharp melting range (e.g., 1-2 °C wide) that matches the literature value (if available). Impurities typically cause melting point depression and broadening.[6][16] |
| Infrared (IR) Spectroscopy | Functional group identification. | Presence of characteristic peaks for C=O (acid and amide), N-H (amide), and O-H (acid).[18] |
References
- Kamlet, J. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Institution of Chemical Engineers.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Research and Reviews.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. (n.d.).
- Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. (2024). Green Chemistry (RSC Publishing).
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
- Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. (n.d.). PubMed.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
- How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
- Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
- Purification of aromatic polycarboxylic acids by recrystallization. (n.d.).
- What is the best technique for amide purification? (2020).
- Recrystallization and Crystalliz
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
- Purification of carboxylic acids by complexation with selective solvents. (n.d.).
- Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (2020).
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Concordia University.
- Preparation and chromatographic applications of an amide resin. (n.d.). Analytical Chemistry.
- Recrystalliz
- Recrystallization and Melting Point Analysis. (2022). YouTube.
- Diels–Alder reaction. (n.d.). Wikipedia.
- Here's What You're Looking For in Diels Alder Reaction. (2022). PraxiLabs.
- Diels-Alder Reaction. (n.d.). University of California, Davis.
- Diels-Alder Reaction. (n.d.). Utah Tech University.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
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- 16. chem.libretexts.org [chem.libretexts.org]
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- 18. rroij.com [rroij.com]
Technical Support Center: 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
Welcome to the technical support center for 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability, handling, and troubleshooting of this compound. Our goal is to synthesize established chemical principles with field-proven insights to ensure the integrity and reproducibility of your experiments.
The unique structure of this compound, featuring a cyclohexene ring, a carboxylic acid, and a secondary amide, presents specific stability challenges that must be carefully managed.[1] This guide will address these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A: For solid material, we recommend storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) .[2][3] The key objectives are to minimize exposure to moisture, oxygen, and light. The amide and carboxylic acid moieties are susceptible to hydrolysis, while the cyclohexene double bond is prone to oxidation.
Q2: What are the primary chemical stability concerns I should be aware of?
A: The molecule has three main points of potential degradation:
-
Amide Hydrolysis: The N-butylcarbamoyl group can be hydrolyzed under strongly acidic or basic conditions, particularly when heated, to yield 6-carboxycyclohex-3-ene-1-carboxylic acid and butylamine.[4]
-
Oxidation of the Alkene: The double bond within the cyclohexene ring is susceptible to oxidation by atmospheric oxygen, peroxides (which can form in certain solvents like THF or diethyl ether), or strong oxidizing agents.[5] This can lead to the formation of epoxides, diols, or even cleavage of the ring to form dicarboxylic acids.
-
Rearrangements/Additions at the Alkene: In the presence of strong electrophiles (e.g., bromine, strong acids), the double bond can undergo addition or rearrangement reactions, which has been observed in similar cyclohex-3-ene-1-carboxamide derivatives.[6]
Q3: What is the recommended solvent for preparing a stock solution, and what is its typical shelf-life?
A: We recommend using anhydrous, research-grade DMSO or ethanol for preparing stock solutions. Avoid using solvents prone to peroxide formation unless they are freshly purified. Stock solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, a stock solution is typically stable for 3-6 months. We strongly advise re-qualifying the solution's purity by HPLC if it has been stored for longer periods or if experimental results are inconsistent.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A: The compound is most stable in a slightly acidic to neutral pH range (pH 4-7).
-
< pH 3 (Strongly Acidic): Risk of acid-catalyzed hydrolysis of the amide bond increases.
-
> pH 8 (Basic): Risk of base-catalyzed amide hydrolysis increases.[7] The carboxylic acid will also be deprotonated to its carboxylate form, which may alter its solubility and biological activity. The reactivity of the compound can be significantly influenced by pH.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My analytical results show unexpected peaks, and the peak for my main compound is smaller than expected.
Q: I've dissolved the compound in my aqueous assay buffer and after a short incubation, HPLC analysis shows multiple new peaks. What is happening?
A: This is a classic sign of degradation in an aqueous environment. The likely culprits are hydrolysis of the amide bond or oxidation of the cyclohexene ring.
Diagnostic Workflow
Here is a systematic approach to identify the source of degradation.
Caption: Troubleshooting workflow for identifying degradation pathways.
Preventative Measures:
-
Buffer Choice: Use a buffer system in the pH 5-7 range if your experiment allows.
-
Temperature: Perform incubations at the lowest feasible temperature. Remember that reaction rates, including degradation, roughly double for every 10°C increase.
-
Atmosphere: If oxidation is suspected, degas your aqueous buffers thoroughly before use. For highly sensitive experiments, consider running them in an anaerobic or low-oxygen environment.
Problem: I am observing poor reproducibility in my multi-day cell culture experiments.
Q: My compound shows potent activity on day 1, but the effect seems to diminish by day 3, leading to inconsistent dose-response curves. Could this be a stability issue?
A: Yes, this is a strong possibility. The compound is likely degrading in the cell culture medium over the 48-72 hour period. Standard cell culture media are typically buffered around pH 7.4 and incubated at 37°C, conditions which can permit slow hydrolysis or oxidation.
Experimental Protocol: Assessing Stability in Cell Culture Media
-
Preparation: Prepare a solution of your compound in the complete cell culture medium you use for your experiments at the highest concentration tested.
-
Incubation: Place the solution in your cell culture incubator (37°C, 5% CO2).
-
Time Points: At T=0, 24, 48, and 72 hours, take an aliquot of the solution. Immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, thaw the samples and analyze them simultaneously by HPLC or LC-MS to determine the remaining percentage of the parent compound.
-
Interpretation: A significant decrease in the parent peak area over time confirms instability.
Mitigation Strategies:
-
Replenish Compound: In long-term experiments, consider replacing the media and re-dosing with fresh compound every 24-48 hours.
-
Formulation: Investigate if a formulation strategy (e.g., with cyclodextrins) could protect the compound from degradation.
Analytical & Preparative Methodologies
Protocol 1: HPLC-MS Method for Purity Assessment
This method is suitable for detecting the parent compound and its primary hydrolytic and oxidative degradants. The use of HPLC-MS-MS is highly effective for this purpose.[8]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for the moderately polar parent compound and its likely degradants. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier ensures protonation of the carboxylic acid for good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial screening. Optimize as needed. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| MS Detection | ESI+ and ESI- | Run in both modes initially. ESI+ will detect the protonated molecule [M+H]+. ESI- will detect the deprotonated molecule [M-H]-. |
| Expected Masses | Parent: C11H19NO3, MW=213.27 | Hydrolysis: C7H10O4, MW=170.15 |
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to validate that your analytical method is "stability-indicating" (i.e., can separate degradants from the parent peak).
-
Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% H₂O₂ (Oxidative)
-
Water (Control)
-
-
Incubation: Heat the solutions at 60°C for 24 hours. Keep a parallel set at room temperature exposed to light (Photolytic).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent column damage.
-
Analysis: Analyze all samples by the HPLC-MS method described above. Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the time and temperature accordingly.
Potential Degradation Pathways Diagram
Caption: Key potential degradation routes for the target compound.
This guide provides a foundational framework for working with this compound. Always begin with small-scale stability tests under your specific experimental conditions to ensure the integrity of your results. For further assistance, please do not hesitate to contact our technical support team.
References
-
TCI Chemicals. (2025). Safety Data Sheet: (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
-
TCI Chemicals. (2025). Safety Data Sheet. (Note: This is a general SDS link, specific product SDS should be consulted).
-
ACS Publications. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega.
-
LookChem. (n.d.). 6-carbamoylcyclohex-3-ene-1-carboxylic acid.
-
Khan Academy. (n.d.). Hydrolysis of amides.
-
Science of Synthesis. (n.d.). 20.2.1.6 Oxidative Cleavage of C=C Bonds. Thieme. (General reference for alkene oxidation)
-
Analytice. (n.d.). 6-carbamoylcyclohex-3-ene-1-carboxylic acid (Captan Metabolit THPAM) - Analysis WATER.
- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. (General reference for the fundamental reactivity of functional groups).
Sources
- 1. lookchem.com [lookchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 6-carbamoylcyclohex-3-ene-1-carboxylic acid (Captan Metabolit THPAM) - Analysis WATER - Analytice [analytice.com]
Technical Support Center: Optimizing Synthesis Yield of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and achieve higher yields and purity.
The synthesis of this compound typically involves a two-step process: a Diels-Alder reaction to form the cyclohexene-1-carboxylic acid backbone, followed by an amide coupling reaction. This guide is structured to address potential issues in both stages of this synthesis.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing detailed causative analysis and actionable solutions.
Question 1: Why is my overall yield of this compound consistently low?
Low overall yield can stem from inefficiencies in either the Diels-Alder reaction or the subsequent amide coupling step. A systematic approach to identify the bottleneck is crucial.
Initial Diagnostic Workflow:
-
Analyze Intermediates: Isolate and characterize the product of the Diels-Alder reaction, cyclohex-3-ene-1-carboxylic acid, before proceeding to the amide coupling. Low yield or impurity at this stage will inevitably lead to a poor final yield.
-
Evaluate Coupling Efficiency: If the Diels-Alder adduct is obtained in good yield and purity, focus on optimizing the amide coupling reaction.
Troubleshooting the Diels-Alder Reaction (Step 1)
Potential Cause 1.1: Inefficient Cycloaddition
The Diels-Alder reaction is a [4+2] cycloaddition that forms the cyclohexene ring. Its efficiency is highly dependent on the electronic nature of the diene and dienophile.[1]
-
Solution:
-
Reagent Purity: Ensure the diene (e.g., 1,3-butadiene) and dienophile (e.g., acrylic acid or a derivative) are pure.[2] For gaseous dienes like butadiene, using a precursor like 3-sulfolene, which thermally decomposes in situ to generate the diene, can be a more controlled approach.[3][4]
-
Reaction Conditions: The reaction may require elevated temperatures and pressure, especially when using less reactive dienophiles.[2] A sealed pressure reactor is often necessary.
-
Catalysis: Lewis acid catalysis (e.g., TiCl₄, AlCl₃) can accelerate the reaction and improve stereoselectivity, particularly for asymmetric syntheses.[5][6]
-
Potential Cause 1.2: Side Reactions
Polymerization of the diene or dienophile can be a significant side reaction, especially at higher temperatures.[6]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. While heat is often required to initiate the reaction, excessive temperatures can promote polymerization.
-
Inhibitors: For highly reactive dienes, the addition of a radical inhibitor (e.g., hydroquinone) can suppress polymerization.
-
Troubleshooting the Amide Coupling Reaction (Step 2)
Potential Cause 2.1: Incomplete Carboxylic Acid Activation
The carboxylic acid must be activated to react with the less nucleophilic butylamine.[7]
-
Solution:
-
Choice of Coupling Reagent: For sterically unhindered substrates like this, standard carbodiimide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are often effective.[8] For more challenging couplings, consider more potent uronium-based reagents like HATU.[9][10]
-
Stoichiometry: Ensure at least stoichiometric amounts of the coupling reagent are used. A slight excess (1.1-1.2 equivalents) is often beneficial.[10]
-
Potential Cause 2.2: Amine Deactivation
The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[9]
-
Solution:
-
Addition of a Non-Nucleophilic Base: The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the carboxylic acid and any generated acidic byproducts, thus keeping the amine in its free, nucleophilic form.[9][10] Typically, 2-3 equivalents of base are used.
-
Potential Cause 2.3: Hydrolysis of Activated Intermediate
The activated carboxylic acid intermediate is highly susceptible to hydrolysis if water is present in the reaction mixture.[9][10]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the Diels-Alder reaction between 1,3-butadiene and acrylic acid?
A typical procedure involves heating the reactants in a sealed pressure reactor at temperatures ranging from 100-150 °C.[2] The use of a solvent like toluene or xylene is common.[2][4]
Q2: How can I monitor the progress of the reactions?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis and to confirm the mass of the desired product, LC-MS is an invaluable tool.
Q3: What are the best purification methods for the final product?
-
Aqueous Workup: After the amide coupling, an acidic workup (e.g., with dilute HCl) will protonate any unreacted amine and the basic catalyst, allowing them to be removed in the aqueous phase. A subsequent basic wash (e.g., with saturated NaHCO₃) can remove unreacted carboxylic acid.
-
Column Chromatography: If impurities persist, silica gel column chromatography is the most common method for purification. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically effective.
Q4: How do I confirm the structure and purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the cyclohexene ring protons (alkene protons around 5.5-6.0 ppm), the butyl chain protons, and the amide N-H proton (typically a broad signal). The carboxylic acid proton will be a highly deshielded singlet, often above 10 ppm.[11][12]
-
¹³C NMR: The carbonyl carbons of the amide and carboxylic acid will appear in the range of 160-180 ppm.[11][12]
-
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch for the amide (around 1630-1680 cm⁻¹).[11][12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the final product.
III. Optimized Experimental Protocols
Protocol 1: Synthesis of cyclohex-3-ene-1-carboxylic acid (Diels-Alder Reaction)
This protocol utilizes 3-sulfolene as a stable and safe source of 1,3-butadiene.[3][4]
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add maleic anhydride (9.8 g, 0.1 mol), 3-sulfolene (11.8 g, 0.1 mol), and xylene (20 mL).
-
Heat the mixture to reflux (approximately 140 °C) for 1 hour. The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas (ensure the reaction is performed in a well-ventilated fume hood).
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of water and reflux for an additional 30 minutes to hydrolyze the anhydride to the dicarboxylic acid.
-
Cool the mixture in an ice bath to crystallize the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield cyclohex-3-ene-1,2-dicarboxylic acid.
Note: This protocol yields a dicarboxylic acid. For the target molecule, acrylic acid would be used as the dienophile.
Protocol 2: Synthesis of this compound (Amide Coupling)
This protocol uses EDC and HOBt for efficient amide bond formation.[8]
-
Under an inert atmosphere (N₂ or Ar), dissolve cyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add diisopropylethylamine (DIPEA) (2.5 eq) and stir for an additional 5 minutes.
-
Add butylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
IV. Data and Visualization
Table 1: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base (eq) | Typical Solvent | Relative Cost | Notes |
| EDC | HOBt/Oxyma | DIPEA (2-3) | DCM, DMF | Good for general-purpose coupling.[8][10] | |
| DCC | DMAP | - | DCM | $ | Byproduct (DCU) can be difficult to remove. |
| HATU | - | DIPEA (2-3) | DMF | Highly efficient, especially for hindered substrates.[9][10] | |
| T3P | - | Pyridine | Ethyl Acetate | Byproducts are water-soluble. |
Diagram 1: Synthetic Workflow
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
[Stereospecific Synthesis of Cyclohexenone Acids by-[2][2]Sigmatropic Rearrangement Route - PMC - NIH]()
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diels-Alder_reaction [chemeurope.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.ucalgary.ca [chem.ucalgary.ca]
- 22. byjus.com [byjus.com]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. 6-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 221278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 6-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid | C16H18N2O6S | CID 2933358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. prepchem.com [prepchem.com]
- 30. Sci-Hub. Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement / Tetrahedron, 2005 [sci-hub.box]
- 31. Compound 6-[(4-sulfamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid -... [chemdiv.com]
- 32. dev.spectrabase.com [dev.spectrabase.com]
- 33. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering robust troubleshooting strategies grounded in chemical principles.
I. Synthetic Overview: A Two-Part Journey
The synthesis of this compound is fundamentally a two-stage process.
-
Stage 1: Cycloaddition. A Diels-Alder reaction between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride) forms the core cyclohexene ring structure, yielding cis-1,2,3,6-tetrahydrophthalic anhydride. This reaction is a cornerstone of organic synthesis, prized for its efficiency in forming six-membered rings.[1][2][3]
-
Stage 2: Amidation. The resulting anhydride is then subjected to nucleophilic attack by butylamine. This ring-opening reaction forms the target molecule, which contains both a carboxylic acid and a butylamide functional group.
This seemingly straightforward path is prone to several side reactions that can impact yield, purity, and reproducibility. This guide provides a systematic approach to identifying and mitigating these issues.
Overall Synthesis Workflow
Caption: The two-stage synthesis pathway.
II. Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective actions.
Section A: Issues During the Diels-Alder Reaction (Stage 1)
FAQ 1: I'm seeing very low or no yield of my anhydride product. What's going wrong?
Answer: A low yield in the Diels-Alder stage typically points to issues with the reactants or reaction conditions. Let's break down the most common causes.
-
Cause 1: Hydrolysis of Maleic Anhydride. Maleic anhydride is highly susceptible to moisture. Even atmospheric humidity can be enough to hydrolyze it to cis-maleic acid. The resulting dicarboxylic acid is a poor dienophile and will not participate in the cycloaddition reaction under standard conditions.[4][5]
-
Troubleshooting:
-
Always use freshly opened or properly stored maleic anhydride.
-
Ensure all glassware is oven-dried before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
If hydrolysis is suspected, you can confirm by taking a melting point of your starting material; maleic anhydride melts at 52-54°C, while maleic acid melts at 131-139°C.
-
-
-
Cause 2: In-situ Generation and Volatility of Butadiene. 1,3-butadiene is a gas at room temperature, which makes it difficult to handle directly.[1] It is often generated in situ by the thermal decomposition of 3-sulfolene.[4][6][7]
-
Troubleshooting:
-
Temperature Control: The decomposition of 3-sulfolene requires heat (typically refluxing in a solvent like xylene, bp ~140°C).[6] If the temperature is too low, butadiene generation will be inefficient. If it's too high or the reflux condenser is inefficient, the gaseous butadiene can escape before it has a chance to react.[5]
-
Efficient Reflux: Ensure your reflux apparatus is set up correctly with adequate water flow to minimize the loss of the volatile diene.[8]
-
-
-
Cause 3: Retro-Diels-Alder Reaction. The Diels-Alder reaction is reversible. At excessively high temperatures, the equilibrium can shift back towards the starting materials, reducing the net yield of the product.[2] While the reaction between butadiene and maleic anhydride is generally favorable, this can be a factor in other systems.
Troubleshooting Workflow: Low Diels-Alder Yield
Caption: Diagnostic flowchart for low Diels-Alder yield.
Section B: Issues During Amide Formation (Stage 2)
The conversion of the anhydride to the final product, this compound, is where several subtle side reactions can occur. Direct reaction with butylamine is one route, but if the anhydride was inadvertently hydrolyzed to the diacid, coupling reagents are often employed, introducing new potential pitfalls.
FAQ 2: My final product is contaminated with a di-acid. How did this happen and how do I proceed?
Answer: The presence of cis-1,2,3,6-tetrahydrophthalic acid indicates that the anhydride ring was opened by water instead of butylamine. This is a very common side reaction.
-
Cause: Introduction of water during the workup of the Diels-Alder reaction or using a wet solvent or amine in the amidation step. The anhydride is highly electrophilic and will readily react with water.[4][5]
-
Troubleshooting & Correction:
-
Prevention: Ensure all reagents and solvents for the amidation step are anhydrous. Dry the crude anhydride product thoroughly under vacuum before proceeding.
-
Conversion: If you have already formed the diacid, you cannot directly convert it to the mono-amide by simply adding butylamine. The reaction of a carboxylic acid and an amine requires activation to proceed efficiently. You must now use a standard peptide coupling protocol.
-
FAQ 3: I used a coupling reagent (EDC/DCC) to convert the diacid, and now I have an insoluble white precipitate that isn't my product.
Answer: You are likely observing byproducts from the carbodiimide coupling agent.
-
Cause: N,N'-Dicyclohexylurea (DCU) or N-Acylisourea Formation.
-
DCC: When dicyclohexylcarbodiimide (DCC) activates a carboxylic acid, it is converted into N,N'-dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents and precipitates out of the reaction mixture.[10]
-
EDC: While the urea byproduct of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, both EDC and DCC can lead to a more problematic side reaction. The highly reactive O-acylisourea intermediate can rearrange via an intramolecular reaction to form a stable N-acylisourea byproduct, which terminates the reaction pathway.[11]
-
-
Troubleshooting:
-
DCU Removal: If using DCC, the DCU precipitate can be removed by filtration.
-
Suppressing N-Acylisourea: The best way to prevent the formation of the N-acylisourea byproduct is to "trap" the active intermediate. This is the primary role of additives like 1-hydroxybenzotriazole (HOBt).[9] HOBt reacts with the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[10][12]
-
Mechanism: Role of HOBt in Preventing Side Reactions
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. scribd.com [scribd.com]
- 5. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 8. youtube.com [youtube.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. HBTU - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Diels-Alder Reaction Conditions
Welcome to the technical support center for the optimization of Diels-Alder reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful cycloaddition to construct six-membered rings. Here, we address common challenges encountered during experimentation, providing in-depth, evidence-based solutions and troubleshooting strategies in a direct question-and-answer format. Our approach is grounded in mechanistic principles to empower you to make informed decisions for successful reaction outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered in Diels-Alder reactions.
FAQ 1: My Diels-Alder reaction is giving a very low yield. What are the first things I should check?
Low yield is a frequent issue. Begin by assessing these critical factors:
-
Reactant Purity and Reactivity: Ensure the purity of your diene and dienophile, as impurities can inhibit the reaction. The electronic nature of your reactants is paramount; "normal demand" Diels-Alder reactions are most efficient with an electron-rich diene and an electron-poor dienophile.[1][2] Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile accelerate the reaction.[3][4]
-
Diene Conformation: The diene must be able to adopt an s-cis conformation to react.[5][6][7] Dienes locked in an s-trans conformation will not undergo the Diels-Alder reaction. Cyclic dienes, such as cyclopentadiene, are locked in the reactive s-cis conformation and are often highly reactive.[3][8]
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can favor the reverse reaction, known as the retro-Diels-Alder reaction, especially for thermally reversible adducts.[1][9][10] A systematic optimization of the temperature is often necessary.[1] For many Diels-Alder reactions, a common temperature range is between 25 °C and 100 °C.[9]
-
Possibility of Dimerization: Some highly reactive dienes, like cyclopentadiene, can dimerize via a Diels-Alder reaction with themselves.[3][8] If you are using such a diene, it may need to be freshly "cracked" (monomerized by heating the dimer) just before use.[11]
FAQ 2: I am getting a mixture of endo and exo products. How can I improve the stereoselectivity?
Controlling stereoselectivity is a key aspect of optimizing Diels-Alder reactions.
-
Endo vs. Exo Selectivity: The endo product is often the kinetically favored product, especially when the dienophile has unsaturated substituents.[8] This preference is explained by secondary orbital interactions that stabilize the endo transition state.[12]
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product.[10] At higher temperatures, the reaction can become reversible, allowing for equilibration to the more thermodynamically stable exo product, which is typically less sterically hindered.[10]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance endo selectivity.[11] For example, the uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an endo:exo ratio of 82:12, but in the presence of AlCl₃·Et₂O, this ratio improves to 99:1.[11] However, the bulkiness of the Lewis acid can sometimes favor the exo product.[13]
-
Solvent Choice: The polarity of the solvent can influence stereoselectivity.[14]
FAQ 3: My reaction is producing multiple regioisomers. How can I control the regioselectivity?
When using unsymmetrical dienes and dienophiles, controlling where the substituents end up on the newly formed ring is crucial.
-
Electronic Effects: The regioselectivity of the Diels-Alder reaction is governed by the electronic distribution in the diene and dienophile.[15] The most electron-rich carbon of the diene will preferentially react with the most electron-deficient carbon of the dienophile.[15]
-
"Ortho-Para" Rule: In general, for a normal-demand Diels-Alder, the major product will be the one where the substituents have a 1,2 (ortho) or 1,4 (para) relationship, rather than a 1,3 (meta) relationship.[5][16] You can predict the major regioisomer by drawing resonance structures to identify the most electron-rich and electron-deficient positions.[15]
Troubleshooting Guides
This section provides more detailed, in-depth guidance for persistent and complex experimental issues.
Guide 1: Troubleshooting Persistently Low Yields
If you've addressed the basics from the FAQ and are still facing low yields, consider the following advanced strategies.
Question: I've confirmed reactant purity and the diene's ability to form an s-cis conformation, yet my yield remains poor. What are my next steps?
Answer:
-
Lewis Acid Catalysis: If you are not already using a catalyst, introducing a Lewis acid can dramatically accelerate the reaction and improve yield.[5][11] Lewis acids function by coordinating to the dienophile, making it more electron-deficient and thus more reactive.[2][11]
-
Common Lewis Acids: AlCl₃, BF₃, SnCl₄, ZnCl₂, and TiCl₄ are frequently used.[11]
-
Causality: The Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, leading to a smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO.[2] Recent studies also suggest that Lewis acids reduce the steric repulsion between the reactants in the transition state.[5]
-
-
Solvent Optimization: The choice of solvent can have a significant impact on reaction rate and yield.[17]
-
Polar Solvents: Polar solvents, and even aqueous media, can lead to substantial rate enhancements.[1][5] This is attributed to factors like hydrophobic packing and stabilization of the transition state.[1][5]
-
Solvent Parameter Considerations: The solvent's effect can be complex, involving polarity and solvophobicity.[14] For instance, methanol's higher polarity and solvophobicity compared to hexane can lead to greater rates and selectivity.[14]
-
-
Temperature and Pressure Optimization:
-
Systematic Temperature Screening: Instead of relying on a single temperature, perform small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) to find the optimal balance between reaction rate and the onset of the retro-Diels-Alder reaction.
-
High-Pressure Conditions: Applying high pressure can increase the rate of the Diels-Alder reaction as it proceeds through a transition state that has a smaller volume than the starting materials.[16][18] This can be particularly useful for sluggish reactions.
-
-
Concentration Effects: The rate of this bimolecular reaction is dependent on the concentration of the reactants. If your reaction is slow, increasing the concentration may improve the yield within a given timeframe.
Experimental Protocol: Screening Lewis Acid Catalysts for a Diels-Alder Reaction
-
Setup: Prepare a series of identical small-scale reactions in parallel. Ensure all glassware is oven-dried to exclude moisture, as Lewis acids are sensitive to water.
-
Reactants: To each reaction vessel, add the diene and dienophile in your optimized stoichiometry under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: To each vessel, add a different Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂, etc.) at a specific molar percentage (start with 10 mol%). Include a control reaction with no catalyst.
-
Reaction: Stir the reactions at the desired temperature.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Analysis: Compare the reaction rates and final yields to identify the most effective Lewis acid catalyst for your specific substrate pair.
Guide 2: Addressing Undesired Side Reactions
The formation of byproducts can complicate purification and reduce the yield of the desired Diels-Alder adduct.
Question: My reaction is messy, and I'm isolating byproducts. What are the likely side reactions and how can I prevent them?
Answer:
-
Retro-Diels-Alder Reaction: This is the reverse of the Diels-Alder reaction and is favored at high temperatures.[5][10] If you are isolating starting materials after heating, the retro-Diels-Alder reaction is a likely culprit.
-
Prevention: The primary way to minimize the retro-Diels-Alder reaction is to use the lowest possible temperature that allows the forward reaction to proceed at a reasonable rate.[9]
-
-
Dimerization of Reactants: As mentioned, highly reactive dienes like cyclopentadiene can dimerize.[3][8] Similarly, some dienophiles can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of catalysts.
-
Prevention: For dienes prone to dimerization, use freshly distilled ("cracked") material. For dienophiles, adding them slowly to the reaction mixture containing the diene can help to minimize their self-reaction by keeping their instantaneous concentration low.
-
-
Polymerization: Electron-deficient dienophiles can be susceptible to polymerization.
-
Prevention: Lowering the reaction temperature can often prevent polymerization side reactions.[16] Additionally, the use of radical inhibitors can be beneficial if a free-radical polymerization pathway is suspected.
-
Workflow for Troubleshooting Low Yields
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 13. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 18. Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in Diels-Alder Reactions
Welcome to the technical support center for the Diels-Alder reaction. This powerful [4+2] cycloaddition is a cornerstone of synthetic chemistry for creating six-membered rings with excellent control over stereochemistry.[1][2] However, achieving the desired selectivity can be a significant challenge. This guide provides in-depth troubleshooting for common selectivity issues, grounded in mechanistic principles and supported by experimental evidence.
Part 1: Troubleshooting Poor Regioselectivity
Poor regioselectivity is a common issue when both the diene and dienophile are unsymmetrical, leading to mixtures of constitutional isomers. The formation of one regioisomer over another is governed by the electronic properties of the substituents on the reactants.[3]
Question: My Diels-Alder reaction between an unsymmetrical diene and dienophile is giving a mixture of "ortho" and "meta" products. How can I favor the desired isomer?
Answer: The regioselectivity of the Diels-Alder reaction is dictated by the alignment of the frontier molecular orbitals (FMOs) of the diene and dienophile.[4][5] Specifically, the reaction is most favorable when the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of one reactant aligns with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6]
-
Normal Electron Demand Diels-Alder: In the most common scenario, an electron-rich diene reacts with an electron-poor dienophile.[7] To predict the major product, consider the resonance structures of the reactants. The carbon atom on the diene with the highest electron density (most nucleophilic) will preferentially bond to the carbon atom on the dienophile with the lowest electron density (most electrophilic).
-
Actionable Advice:
-
Analyze Resonance Structures: Draw the resonance structures for both the diene and dienophile to identify the most electron-rich and electron-poor carbons.
-
Employ Lewis Acids: Lewis acid catalysts can enhance regioselectivity by coordinating to the dienophile, further increasing its electrophilicity and directing the diene to attack a specific carbon.[8][9] For example, the use of SnCl₄ or MeAlCl₂ has been shown to provide exceptional regioselectivity in reactions with acyclic (Z)-dienes.[10]
-
-
-
Inverse Electron Demand Diels-Alder: In this variation, an electron-poor diene reacts with an electron-rich dienophile.[2][7][11] The same principle of aligning the largest HOMO and LUMO coefficients applies, but the roles of the diene and dienophile are reversed.[2]
Diagram: FMO Control of Regioselectivity
Caption: FMO interactions governing regioselectivity.
Part 2: Troubleshooting Poor Stereoselectivity (Endo/Exo)
The Diels-Alder reaction often favors the formation of the endo product, a phenomenon known as the Alder endo rule.[2] This preference is not due to steric effects; in fact, the exo product is typically the more thermodynamically stable isomer.[12] The endo preference is a kinetic phenomenon, arising from stabilizing secondary orbital interactions in the transition state.[12]
Question: My reaction is yielding a mixture of endo and exo products. How can I increase the proportion of the endo isomer?
Answer: Enhancing endo selectivity involves optimizing conditions to favor the kinetically controlled pathway and amplify the stabilizing secondary orbital interactions.
-
Temperature Control: Since the endo product is the kinetic product, lower reaction temperatures will favor its formation.[13] At higher temperatures, the retro-Diels-Alder reaction can occur, leading to equilibration and formation of the more thermodynamically stable exo product.[2][12]
-
Experimental Protocol:
-
Set up the reaction at room temperature and monitor its progress.
-
If the reaction is sluggish, cool it to 0 °C or -78 °C and re-evaluate the rate.
-
If a catalyst is used, it may be possible to run the reaction at even lower temperatures.
-
-
-
Lewis Acid Catalysis: Lewis acids are highly effective at increasing endo selectivity.[12] They coordinate to the electron-withdrawing group on the dienophile, lowering the energy of the dienophile's LUMO.[14] This enhances the secondary orbital interactions that stabilize the endo transition state.[12]
| Lewis Acid | Typical Conditions | Effect on Endo:Exo Ratio |
| AlCl₃ | CH₂Cl₂, -78 °C to RT | Significant increase |
| Et₂AlCl | CH₂Cl₂, -78 °C to RT | Excellent for many systems[15][16] |
| SnCl₄ | CH₂Cl₂, -78 °C to RT | Strong enhancement[10] |
| B(C₆F₅)₃ | Toluene or CH₂Cl₂, RT | Can favor exo in some cases[17] |
-
Solvent Effects: Polar solvents can influence the endo/exo ratio.[2][18] While non-polar solvents are generally preferred for thermal Diels-Alder reactions, in some cases, polar solvents can enhance selectivity.[13][18] However, the effect is system-dependent. Water has been shown to accelerate some Diels-Alder reactions and can influence selectivity.[2]
-
High Pressure: Applying high pressure can favor the endo product by promoting a more compact transition state.[19][20][21] This technique is particularly useful for reactions that are slow at lower temperatures.[20][22]
Diagram: Endo vs. Exo Transition States
Caption: Energy profile of endo and exo pathways.
Part 3: Troubleshooting Poor Diastereoselectivity in Asymmetric Diels-Alder Reactions
When the diene or dienophile is chiral, or when a chiral catalyst is used, the formation of diastereomers is possible. Achieving high diastereoselectivity is crucial for the synthesis of enantiomerically pure compounds.
Question: My asymmetric Diels-Alder reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric excess (d.e.)?
Answer: Improving diastereoselectivity requires careful selection of chiral auxiliaries or catalysts, as well as optimization of reaction conditions.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the diene's approach.[15][16][23] The auxiliary sterically blocks one face of the dienophile, forcing the diene to attack from the less hindered face.[24]
-
Selection of Auxiliary: The choice of chiral auxiliary is critical. Evans' oxazolidinones and camphor-derived auxiliaries are common examples that often provide high levels of diastereoselectivity.[24] Recently, auxiliaries derived from levoglucosenone have also shown excellent results.[15][16][25]
-
Lewis Acid Coordination: The effectiveness of a chiral auxiliary is often enhanced by the presence of a Lewis acid. The Lewis acid can chelate to both the auxiliary and the dienophile's carbonyl group, creating a rigid, well-defined transition state that amplifies the steric directing effect of the auxiliary.[15][16]
-
-
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts is a powerful strategy for enantioselective Diels-Alder reactions.[1][23] These catalysts create a chiral environment around the dienophile, leading to a facial bias in the diene's attack.
-
Chiral Lewis Acids: A wide variety of chiral Lewis acids based on metals like boron, aluminum, titanium, and copper have been developed.[1]
-
Organocatalysis: Chiral amines can react with α,β-unsaturated aldehydes and ketones to form chiral iminium ions, which then undergo highly diastereoselective Diels-Alder reactions.[23] Chiral diols and ureas that act as hydrogen-bond donors have also been shown to effectively catalyze enantioselective Diels-Alder reactions.[23]
-
-
Optimizing Reaction Conditions:
-
Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[13]
-
Solvent: The polarity and coordinating ability of the solvent can impact the conformation of the catalyst-substrate complex and, consequently, the diastereoselectivity. Screening different solvents is often necessary.
-
Catalyst Loading: The amount of catalyst used can also be a factor. While higher catalyst loading may increase the reaction rate, it can sometimes lead to lower selectivity.
-
Frequently Asked Questions (FAQs)
Q1: Can I run a Diels-Alder reaction without a solvent? A1: Yes, solvent-free Diels-Alder reactions are possible, especially under high-pressure conditions.[21] This can be an environmentally friendly approach and may also lead to improved selectivity in some cases.
Q2: My diene is locked in an s-trans conformation. Will it still undergo a Diels-Alder reaction? A2: No, the diene must be able to adopt an s-cis conformation for the reaction to occur.[7][26] If the diene is locked in an s-trans conformation due to being part of a cyclic system or due to bulky substituents, the Diels-Alder reaction will not proceed.[26]
Q3: What is the retro-Diels-Alder reaction and when is it a problem? A3: The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, where the cyclohexene adduct breaks down into the original diene and dienophile.[2] This process is favored at high temperatures and can be a problem when the desired product is the kinetic adduct (endo), as it allows for equilibration to the more stable thermodynamic (exo) product.[2][12]
Q4: How do I choose between a normal and inverse electron demand Diels-Alder reaction? A4: The choice depends on the electronic properties of your available starting materials. If you have an electron-rich diene, a normal electron demand reaction with an electron-poor dienophile is appropriate.[7] Conversely, if you have an electron-poor diene, an inverse electron demand reaction with an electron-rich dienophile would be the better choice.[2][7]
References
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Solvation effects drive the selectivity in Diels–Alder reaction under hyperbaric conditions. Chemical Communications (RSC Publishing). Available at: [Link]
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Highly Selective Lewis Acid Catalyzed Diels−Alder Reactions of Acyclic (Z)-1,3-Dienes. Journal of the American Chemical Society. Available at: [Link]
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Highly Diastereoselective Diels−Alder Reaction Using a Chiral Auxiliary Derived from Levoglucosenone. Organic Letters. Available at: [Link]
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Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. PNAS. Available at: [Link]
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Regioselectivity Control in Diels−Alder Reactions of Surfactant 1,3-Dienes with Surfactant Dienophiles. Journal of the American Chemical Society. Available at: [Link]
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Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. Available at: [Link]
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How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH. Available at: [Link]
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Diastereoselective Diels−Alder Reactions with an Allenyl-Containing Spiro-Amido Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]
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Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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10.4: Regiochemistry in Diels Alder Reactions. Chemistry LibreTexts. Available at: [Link]
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Diels-Alder regioselectivity. YouTube. Available at: [Link]
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Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST (uSask). Available at: [Link]
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REAGENT-CONTROLLED ASYMMETRIC DIELS-ALDER REACTIONS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing. Available at: [Link]
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Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC - NIH. Available at: [Link]
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Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. PubMed. Available at: [Link]
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Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Nature. Available at: [Link]
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Regioselectivity Control in Diels−Alder Reactions of Surfactant 1,3-Dienes with Surfactant Dienophiles. ResearchGate. Available at: [Link]
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Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
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Regio- and stereoselectivity in Diels-Alder reactions. Theoretical considerations. SciSpace. Available at: [Link]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. Available at: [Link]
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Frontier molecular orbital theory. Wikipedia. Available at: [Link]
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Diels Alder Reaction Mechanism, Orbitals & Examples. Total Synthesis. Available at: [Link]
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High-pressure-promoted selective Diels–Alder reaction for the synthesis... ResearchGate. Available at: [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Available at: [Link]
-
Diels-Alder cycloadditions of electron-rich, electron-deficient, and push-pull dienes with cyclic dienophiles: high-pressure-induced reactions and theoretical calculations. The Journal of Organic Chemistry. Available at: [Link]
-
Highly Diastereoselective Diels−Alder Reaction Using a Chiral Auxiliary Derived from Levoglucosenone. Figshare. Available at: [Link]
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Diels–Alder reaction. Wikipedia. Available at: [Link]
-
exo/endo Selectivity Control in Diels–Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies. The Journal of Organic Chemistry. Available at: [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. Available at: [Link]
-
The simplest Diels–Alder reactions are not endo-selective. PMC - PubMed Central. Available at: [Link]
-
High Pressure Diels–Alder Reaction. ResearchGate. Available at: [Link]
-
SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University. Available at: [Link]
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Solution thermodynamics and kinetic solvent effects on a Diels-Alder reaction. Transactions of the Faraday Society (RSC Publishing). Available at: [Link]
-
Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions. Journal of the American Chemical Society. Available at: [Link]
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]
-
Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]
-
38.04 Rate and Regioselectivity in Diels-Alder Reactions. YouTube. Available at: [Link]
-
Mechanism and Stereoselectivity of the Stepwise 1,3-Dipolar Cycloadditions between a Thiocarbonyl Ylide and Electron-Deficient Dipolarophiles: A Computational Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. PMC. Available at: [Link]
-
On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. MDPI. Available at: [Link]
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- 16. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 19. Solvation effects drive the selectivity in Diels–Alder reaction under hyperbaric conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 25. figshare.com [figshare.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Cyclohexene Derivatives
Welcome to the Technical Support Center for the purification of cyclohexene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable compounds. We understand that the diverse functionalities and isomeric complexity of cyclohexene derivatives demand robust and adaptable purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section provides quick answers to common problems encountered during the synthesis and initial purification of cyclohexene and its simple derivatives.
Q1: My cyclohexene synthesis reaction mixture turned viscous or solidified. What happened?
A1: This is a classic sign of uncontrolled polymerization of the cyclohexene derivative. The double bond in the cyclohexene ring is susceptible to radical-initiated polymerization, especially under thermal stress (like in distillation) or in the presence of initiators.
-
Immediate Action:
-
Add a Polymerization Inhibitor: If not already present, introduce a radical scavenger. Common choices include Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ).[1]
-
Control Temperature: Immediately lower the reaction temperature.
-
Exclude Oxygen: Ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon), as oxygen can promote radical formation.[1]
-
Q2: I've finished my synthesis (e.g., dehydration of cyclohexanol). What are the most common impurities I should expect?
A2: In a typical acid-catalyzed dehydration of a cyclohexanol derivative, the crude product is often contaminated with:
-
Water: A direct byproduct of the dehydration reaction.[2][3][4]
-
Unreacted Cyclohexanol Starting Material: Due to incomplete reaction.[2][3][4]
-
Acid Catalyst: Such as phosphoric or sulfuric acid.[2][3][4]
-
Side Products: Dicyclohexyl ether is a common side product formed when the carbocation intermediate reacts with another molecule of the starting alcohol.[3]
Q3: How do I perform a basic wash to remove the acid catalyst from my crude product?
A3: A wash with a mild base is essential to neutralize and remove residual acid.
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) or a 5-10% sodium carbonate (Na₂CO₃) solution.[2][4]
-
Stopper the funnel and shake gently, periodically venting to release CO₂ pressure that builds up from the neutralization.
-
Allow the layers to separate. The organic layer (your product) is typically the upper layer, but always test by adding a drop of water to see which layer it joins.
-
Drain and discard the lower aqueous layer. A subsequent wash with brine (saturated NaCl solution) can help break up emulsions and remove residual water.[5]
Q4: My purified liquid cyclohexene derivative is cloudy. What does this mean and how do I fix it?
A4: A cloudy appearance indicates the presence of residual water. It is crucial to dry the organic solution before final purification (like distillation) because water can co-distill with your product, leading to inaccurate boiling points and impure final material.[5]
-
Solution: Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or calcium chloride (CaCl₂), directly to the organic liquid.[4] Swirl the flask until the liquid is clear and the drying agent no longer clumps together. Afterwards, the drying agent can be removed by gravity filtration or decanting.[5]
Part 2: Troubleshooting Guide: Column Chromatography
Column chromatography is a primary tool for purifying functionalized cyclohexene derivatives. Success depends on choosing the right conditions based on the derivative's properties.
Logical Workflow for Chromatography Method Development
Caption: Workflow for selecting a chromatography method.
Issue 1: My compound is not moving from the origin on a silica gel column (Rf = 0).
-
Probable Cause: The mobile phase is not polar enough to displace your compound from the highly polar silica stationary phase. This is common for cyclohexene derivatives with highly polar functional groups like carboxylic acids, diols, or amines.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent. For a hexane/ethyl acetate system, increase the ethyl acetate percentage. If using dichloromethane (DCM), add methanol (MeOH).
-
Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier can dramatically improve elution.
-
For Acids: Add ~1% acetic acid or formic acid to the mobile phase. This protonates the compound, reducing its interaction with silica surface silanols.
-
For Bases: Add ~1% triethylamine or ammonia to the mobile phase. This deactivates the acidic sites on the silica gel that strongly bind to amines.
-
-
Issue 2: All my compounds are eluting together at the solvent front (Rf ≈ 1).
-
Probable Cause: The mobile phase is too polar. It is competing too effectively for the stationary phase, causing all compounds, regardless of their polarity, to be washed through without retention.
-
Solutions:
-
Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).
-
Switch Stationary Phase: If your compound is very non-polar, silica gel may not provide enough retention. Consider using a less polar stationary phase like alumina, or switch to reverse-phase chromatography.
-
Issue 3: My compound is decomposing on the silica gel column.
-
Probable Cause: Silica gel is acidic and can cause degradation of acid-sensitive compounds (e.g., those with acetals, ketals, or certain protecting groups).
-
Solutions:
-
Deactivate the Silica: You can run the column using a mobile phase containing a small amount of a base like triethylamine (~1%) to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Alumina is available in neutral, acidic, or basic forms and can be a good alternative. For very sensitive compounds, Florisil® is another option.[6]
-
Part 3: Troubleshooting Guide: Separation of Isomers
The purification of a specific isomer is a frequent and significant challenge in the synthesis of cyclohexene derivatives, especially those produced via Diels-Alder reactions.[7][8][9]
Issue 1: I cannot separate the cis and trans diastereomers of my 1,4-disubstituted cyclohexane derivative.
-
Probable Cause: Cis and trans isomers often have very similar polarities, making separation by standard chromatography difficult. Their separation relies on exploiting subtle differences in their three-dimensional shape, which affects how they interact with the stationary phase.
-
Solutions:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method.
-
Column Choice: Standard C18 (reverse-phase) or silica (normal-phase) columns can work, but success is highly dependent on the mobile phase.[10] For difficult separations, specialized columns like those with phenyl or cyano stationary phases can offer different selectivity based on π-π interactions or dipole-dipole interactions, respectively.
-
Mobile Phase Optimization: Systematically screen different solvent mixtures. In reverse-phase, varying the ratio of acetonitrile to water/methanol can be effective. In normal-phase, trying different combinations like hexane/isopropanol versus hexane/ethyl acetate can resolve isomers that co-elute in another system.[10][11][12]
-
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and often provides superior resolution for isomers compared to HPLC.[12]
-
Fractional Crystallization: If the derivative is a solid, fractional crystallization can be a powerful technique. The two diastereomers will likely have different solubilities in a given solvent system. By slowly cooling a saturated solution, one isomer may crystallize out preferentially. This is often a process of trial and error with different solvents.
-
Issue 2: How can I separate the enantiomers of my chiral cyclohexene derivative?
-
Probable Cause: Enantiomers have identical physical properties (boiling point, polarity, solubility) in an achiral environment. Separation is impossible without introducing another chiral entity.
-
Solutions:
-
Chiral HPLC: This is the most common and powerful analytical and preparative method for separating enantiomers.[1][6][13][14]
-
Chiral Stationary Phases (CSPs): The key is to use a column with a chiral stationary phase. For cyclohexene derivatives, especially ketones, polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are highly effective.[1] Macrocyclic antibiotic-based CSPs (e.g., vancomycin-based) offer alternative selectivity.[1]
-
-
Diastereomeric Salt Formation/Derivatization:
-
If your derivative has an acidic or basic functional group, you can react it with a pure chiral resolving agent (e.g., a chiral amine for an acidic derivative, or a chiral acid for a basic derivative) to form a pair of diastereomeric salts.
-
These diastereomers now have different physical properties and can be separated by standard methods like crystallization or chromatography. After separation, the resolving agent is cleaved to yield the pure enantiomers.
-
-
Data Table: Example HPLC Conditions for Chiral Separation
| Compound Class | Chiral Stationary Phase (CSP) | Typical Mobile Phase (v/v) | Detection | Reference |
| Substituted Cyclohexenones | Polysaccharide-based (e.g., Chiralpak® AD-H) | n-Hexane / Ethanol (85:15) | UV at 254 nm | [1] |
| Carboxylic Acid Derivatives | Macrocyclic Antibiotic (e.g., Vancomycin-based) | Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1) | UV at 230 nm | [1] |
Part 4: Troubleshooting Guide: Catalyst Removal
Modern synthetic methods often employ catalysts that must be thoroughly removed from the final product.
Issue 1: How do I remove a homogeneous transition metal catalyst (e.g., Palladium, Ruthenium) after a cross-coupling or metathesis reaction?
-
Probable Cause: Metal catalysts and their byproducts can be soluble in the reaction solvent and may co-elute with the product during chromatography. Simple filtration is ineffective.
-
Solutions:
-
Metal Scavengers: Use functionalized silica gels or polymers designed to bind and remove specific metals. These "scavengers" contain ligands (e.g., thiols, amines, phosphines) that chelate the residual metal. The product mixture is stirred with the scavenger and then filtered to remove the solid-supported metal complex.[15]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb metal residues. However, this may also lead to loss of the desired product, so it should be used judiciously.
-
Specialized Chromatography: In some cases, specific chromatographic conditions can separate the product from metal complexes. For example, a polar catalyst might be retained on a silica column while a non-polar product is eluted with a non-polar solvent.
-
Precipitation/Crystallization: If your product is a solid, crystallization is an excellent method for purification, as the ordered crystal lattice will exclude the disorganized metal complex impurities.
-
Decision Tree for Catalyst Removal
Caption: Decision tree for post-synthesis catalyst removal.
References
- A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. (2025). Benchchem.
- Preparation of Cyclohexene (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams.
- Understanding the mechanism of transition metal-free anti addition to alkynes: the selenobor
- Distil a Product from a Reaction (Cyclohexene). (n.d.). A-Level Chemistry.
- New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. (n.d.). Taylor & Francis Online.
- Challenges in separating cis and trans isomers of 1,4-Dibenzoyloxycyclohexane. (2025). Benchchem.
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (n.d.). MDPI.
- Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Course Hero.
- 2.2: Preparation of Cyclohexene from Cyclohexanol. (2024). Chemistry LibreTexts.
- Preparation of Cyclohexene (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams.
- “Green” Method Developed for Reduction of Alkenes to Alkanes. (2020).
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- Organophotocatalytic Reduction of Benzenes to Cyclohexenes. (2024).
- Mobile and Stationary Phases in Chrom
- Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Course Hero.
- Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. (n.d.). MDPI.
- Process for preparing substituted cyclohexanes. (1952).
- Different Types of Stationary Phases in Liquid Chrom
- Cyclohexene Synthesis and Purific
- Chiral HPLC Separ
- Hydration of cyclohexene to cyclohexanol over SO3H-functionalized imidazole ionic liquids. (2025).
- Novel stationary phases for high-performance liquid chromatography analysis of cyclodextrin deriv
- HPLC separation of enantiomers using chiral stationary phases. (2025).
- What Is Mobile And Stationary Phase In Paper Chromatography?. (2025). Chemistry For Everyone.
- Purification of cyclohexane. (1984).
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Separation and purification of cis and trans isomers. (1975).
- Purification of cyclohexanone. (1976).
- Diels–Alder reaction. (n.d.). Wikipedia.
- Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol. (n.d.).
- Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Upd
- Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. (2025). PubMed.
- Diels Alder. (n.d.). Scribd.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). NIH.
- Diels-Alder Reaction. (n.d.). Organic Chemistry Portal.
- Diels-Alder Reaction-For the preparation of cyclohexene. (n.d.). Slideshare.
- Separation of cis/trans isomers. (2014).
- What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. (2024).
- Conformations of cyclohexane and substituted cyclohexanes. (2017). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of Carbamoyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbamoyl compounds. This guide, structured in a flexible question-and-answer format, provides in-depth technical information and troubleshooting advice for experiments related to the degradation of these compounds. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research.
Section 1: Foundational Knowledge & Key Concepts
This section addresses fundamental questions about the stability and degradation of carbamoyl compounds, providing the essential knowledge needed to design and interpret your experiments.
Q1: What are the primary pathways for the degradation of carbamoyl compounds?
Carbamoyl compounds, which include a carbamate group (R-O-C(=O)N(R')R''), primarily degrade through two main pathways: chemical hydrolysis and enzymatic degradation . The specific pathway and its rate are highly dependent on the compound's structure and the experimental conditions.[1][2][3]
-
Chemical Hydrolysis: This can occur under both acidic and basic conditions.
-
Base-catalyzed hydrolysis is often the major pathway under physiological conditions.[1] The mechanism involves nucleophilic attack by a hydroxide ion on the carbonyl carbon.[4] For monosubstituted carbamates, this leads to an isocyanate intermediate, while disubstituted carbamates form a carbonate anion intermediate.[1] Both pathways ultimately release the parent alcohol or phenol and a carbamic acid, which is unstable and decomposes into an amine and carbon dioxide.[1]
-
Acid-catalyzed hydrolysis can also occur, with the mechanism potentially shifting from A2 to A1 with increasing acidity.[5]
-
-
Enzymatic Degradation: This is a crucial pathway in biological systems.
-
Esterases , particularly carboxylesterases (EC 3.1.1), are the primary enzymes responsible for hydrolyzing the carbamate ester bond.[3][6][7]
-
Other enzymes like amidases and oxidoreductases can also be involved, depending on the specific carbamate compound and the biological system.[3][7] For instance, some carbamate pesticides are initially metabolized by cytochrome P450 enzymes.
-
The interplay between these pathways determines the overall stability and degradation profile of a carbamoyl compound.
Q2: What structural features influence the stability of a carbamoyl compound?
The stability of the carbamate bond is not uniform and is significantly influenced by its molecular structure. Understanding these relationships is key to predicting and modulating a compound's degradation rate.
Structurally, carbamates can be considered "amide-ester" hybrids, which contributes to their relative chemical stability compared to esters.[1] This stability arises from the resonance between the amide and carboxyl groups.[1] However, they are generally more susceptible to hydrolysis than amides.[8]
Key structural factors influencing stability include:
-
Substitution on the Nitrogen Atom:
-
The Nature of the Alcohol/Phenol Leaving Group:
-
Carbamate esters of phenols are typically more chemically labile than those of alcohols due to the lower pKa of phenols.[8]
-
-
Cyclic vs. Acyclic Carbamates:
-
Steric Hindrance:
-
Bulky substituents near the carbamate group can sterically hinder the approach of water or enzymes, thereby increasing stability.[10]
-
A comprehensive review by Vacondio et al. has proposed a qualitative relationship between molecular structure and susceptibility to metabolic hydrolysis, offering a valuable guide for predicting stability.[1]
Q3: How do experimental conditions like pH and temperature affect carbamate degradation?
Controlling experimental conditions is critical for obtaining reproducible results in carbamate stability studies.
-
pH: As a key driver of chemical hydrolysis, pH has a profound effect on carbamate stability.
-
Temperature: Like most chemical reactions, the rate of carbamate hydrolysis increases with temperature. When performing stability assays, it is crucial to maintain a constant and accurately recorded temperature.
-
Solvent Composition: The type of solvent and the presence of co-solvents can influence carbamate stability by altering solubility and the local dielectric constant.[9][11]
Section 2: Troubleshooting Experimental Challenges
This section provides practical advice for overcoming common issues encountered during the experimental analysis of carbamoyl compound degradation.
Q4: My carbamoyl compound appears to be degrading too quickly in my in vitro assay, even in control wells without enzymes. What could be the cause?
This is a common issue often attributable to the chemical instability of the compound under the assay conditions.
Possible Causes & Troubleshooting Steps:
-
High pH of the Buffer: Many biological assays are performed at a physiological pH of ~7.4. However, even this slightly basic condition can be sufficient to cause significant hydrolysis of a labile carbamate.
-
Action: Perform a pH stability profile of your compound. Incubate it in buffers of varying pH (e.g., pH 5, 6, 7, 7.4, 8) at the same temperature as your assay and measure its concentration over time. This will help you determine the optimal pH range for your experiments.
-
-
Temperature Effects: If your assay involves elevated temperatures, this can accelerate chemical hydrolysis.
-
Action: Confirm that your incubator is accurately calibrated. If possible, run your assay at a lower temperature, ensuring that it doesn't compromise enzymatic activity.
-
-
Buffer Components: Certain buffer components can catalyze hydrolysis.
-
Action: Review your buffer composition. If possible, test the stability of your compound in a simpler buffer system to identify any potential catalytic effects.
-
Q5: I am not seeing any degradation of my carbamoyl compound in my metabolic stability assay with liver microsomes/S9 fraction. Does this mean it's completely stable?
Not necessarily. While the compound may be stable under the tested conditions, several factors could lead to a false-negative result.
Possible Causes & Troubleshooting Steps:
-
Incorrect Cofactors: Many metabolic enzymes, particularly cytochrome P450s, require specific cofactors (e.g., NADPH).
-
Action: Ensure you are using the correct and freshly prepared cofactors for the enzyme system you are studying. Run a positive control with a compound known to be metabolized by the system to validate your assay setup.
-
-
Low Enzyme Concentration or Activity: The concentration or specific activity of the enzymes in your preparation might be too low to produce detectable degradation within your experimental timeframe.
-
Action: Increase the protein concentration of your microsomal or S9 fraction. Also, verify the activity of your enzyme preparation using a standard substrate.
-
-
Compound is Not a Substrate for the Tested Enzymes: The carbamoyl compound may be stable to the enzymes present in liver microsomes but could be degraded by other enzymes (e.g., esterases in other tissues, or gut microbiota).
-
Action: Consider using other subcellular fractions like cytosol or plasma, which have different enzyme profiles. For a more comprehensive picture, in vivo studies may be necessary.
-
-
Analytical Method Not Sensitive Enough: The degradation may be occurring, but the change in concentration is below the limit of detection of your analytical method.
-
Action: Optimize your analytical method (e.g., LC-MS/MS) to improve its sensitivity. Increase the incubation time to allow for more significant degradation.
-
Q6: I am observing inconsistent degradation rates for my carbamoyl compound between experimental replicates. What are the likely sources of this variability?
Variability in degradation studies can be frustrating. A systematic approach to identifying the source of the inconsistency is essential.
Possible Causes & Troubleshooting Steps:
-
Inaccurate Pipetting: Small errors in the pipetting of the compound stock solution, buffer, or enzyme preparation can lead to significant variations in the final concentrations.
-
Action: Calibrate your pipettes regularly. Use positive displacement pipettes for viscous or organic solutions.
-
-
Temperature Fluctuations: Inconsistent temperatures across your incubation plate or between experiments can alter degradation rates.
-
Action: Ensure your incubator or water bath provides uniform heating. Allow all reagents to reach the target temperature before starting the reaction.
-
-
Inconsistent Incubation Times: Inaccurate timing of the start and stop of the reaction for each sample can introduce variability.
-
Action: Use a multichannel pipette to start or stop reactions in multiple wells simultaneously. Prepare a detailed workflow to ensure consistent timing for all samples.
-
-
Sample Processing Issues: Inconsistent quenching of the reaction or variability in the extraction procedure can affect the final measured concentration.
-
Action: Ensure the quenching solution (e.g., acetonitrile, methanol) is effective and added quickly. Standardize your sample preparation protocol, including vortexing times and centrifugation parameters.
-
Section 3: Experimental Protocols & Data Interpretation
This section provides a detailed protocol for a common assay and guidance on interpreting the results.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a carbamoyl compound.
Materials:
-
Carbamoyl test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well incubation plate
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of your test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the HLM on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-warm the phosphate buffer and the incubation plate to 37°C.
-
-
Incubation:
-
In the 96-well plate, add the phosphate buffer.
-
Add the HLM to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound or positive control to the wells to reach the final desired concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of the ice-cold quenching solution. The 0-minute time point is crucial as it represents the initial concentration.
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Interpreting the Data:
-
Rapid Degradation (short t½): Suggests that the compound is susceptible to metabolism by microsomal enzymes. This could be a liability for a drug candidate but a desirable feature for a prodrug designed for activation in the liver.[1][12]
-
Slow or No Degradation (long t½): Indicates that the compound is relatively stable to microsomal metabolism. However, it may still be cleared by other pathways in vivo.
-
Non-linear Degradation: This could indicate enzyme saturation at the tested concentration or instability of the enzymes over the incubation period.
Section 4: Visualizing Degradation Pathways
Diagrams can help clarify the complex processes involved in carbamoyl compound degradation.
Generalized Degradation Pathways
Caption: Major degradation routes for carbamoyl compounds.
Experimental Workflow for Stability Assessment
Caption: Workflow for an in vitro metabolic stability assay.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use plasma to study the degradation of my carbamoyl compound?
A: Yes, plasma is a relevant biological matrix as it contains various esterases that can hydrolyze carbamoyl compounds. Stability in plasma is often assessed to predict a compound's half-life in circulation.
Q: My carbamoyl compound is a prodrug. How can I confirm its activation to the active drug?
A: In your stability assay, you should monitor for both the disappearance of the parent prodrug and the appearance of the active drug. This requires developing an analytical method that can simultaneously quantify both compounds.
Q: Are there any software tools that can help predict the metabolic fate of carbamoyl compounds?
A: Yes, several in silico tools and QSAR (Quantitative Structure-Activity Relationship) models can predict sites of metabolism and the likelihood of degradation by various enzymes. These tools can be useful for prioritizing compounds in the early stages of drug discovery.
Q: What is the difference between degradation and metabolism?
A: In the context of drug development, "degradation" often refers to the breakdown of a compound due to chemical instability, while "metabolism" refers to the enzymatic conversion of a compound within a biological system. Both processes contribute to the overall clearance of a compound.
References
- T. T. Talele (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- S. P.YOUR, et al. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- T. T. Talele (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- (n.d.). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.
- (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. PMC - NIH.
- (n.d.). Method 632.
- M. U. Mustapha, et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal.
- V. C. Armstrong, et al. (n.d.). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- (2025). Key parameters for carbamate stability in dilute aqueous–organic solution.
- (n.d.). Prodrugs and their activation mechanisms for brain drug delivery. PMC - PubMed Central.
- P. Bhatt, et al. (2021).
- (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PMC - PubMed Central.
- (2020).
- P. Bhatt, et al. (n.d.).
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- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 3. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Validation of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
This guide provides a comprehensive framework for the biological validation of the novel compound, 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. As a molecule with structural similarities to known bioactive cyclohexene derivatives, it holds potential therapeutic value. This document outlines a systematic approach to elucidate its biological activity, mechanism of action, and comparative efficacy. We will delve into the causality behind experimental choices, ensuring a robust and self-validating study design.
Introduction: Unveiling the Potential of a Novel Cyclohexene Derivative
The cyclohexene carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and anti-inflammatory properties.[1][2] The subject of this guide, this compound, is a novel synthetic compound. While direct biological data for this specific molecule is not yet publicly available, its structural motifs suggest potential for therapeutic application. The presence of the cyclohexene ring, a carboxylic acid group, and a butylcarbamoyl side chain indicates possible interactions with various biological targets.
This guide will propose a rigorous, multi-step validation process to:
-
Establish a preliminary biological activity profile.
-
Identify the potential mechanism of action.
-
Compare its efficacy against established therapeutic agents.
Comparative Compound Selection: Establishing a Performance Benchmark
To provide meaningful context to the biological activity of this compound, a judicious selection of comparator compounds is essential. Based on the structural alerts within our lead compound and the known activities of similar molecules, we propose the following comparators:
-
Positive Control (Known Bioactive): A well-characterized cyclohexene derivative with established antitumor or anti-inflammatory activity. For the purpose of this guide, we will select a hypothetical, commercially available cyclohexene-based inhibitor of a known cancer-related kinase (e.g., "Kinase Inhibitor X").
-
Negative Control (Structurally Similar, Inactive): An ideal negative control would be a close structural analog of this compound that has been shown to be biologically inactive. In the absence of such a known compound, a simple, unfunctionalized cyclohexene carboxylic acid could be used to assess the contribution of the butylcarbamoyl group to any observed activity.
-
Standard-of-Care Drug: A clinically approved drug for the therapeutic area of interest (e.g., a standard chemotherapy agent for oncology studies or a non-steroidal anti-inflammatory drug (NSAID) for inflammation studies).
Proposed Validation Workflow: A Phased Approach
A tiered approach to biological validation is recommended, starting with broad, high-throughput in vitro screens and progressing to more complex cell-based assays and finally to in vivo models. This workflow is designed to maximize data acquisition while conserving resources.
Caption: A phased approach to the biological validation of a novel compound.
Detailed Experimental Protocols
Phase 1: In Vitro Screening
Rationale: The initial step is to assess the general cytotoxicity of this compound across a panel of cancer cell lines from different tissue origins. This provides a broad overview of its potential anticancer activity.
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in their recommended media.
-
Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, the positive control, and the negative control (typically from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue™) or an ATP-based reagent (e.g., CellTiter-Glo®) and measure the fluorescence or luminescence, respectively, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the compound concentration.
Rationale: To quantify the potency of the compound, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
Data Plotting: Plot the normalized cell viability data from the high-throughput screen against the logarithmic concentration of the compound.
-
Curve Fitting: Fit the data to a four-parameter logistic regression model to generate a sigmoidal dose-response curve.
-
IC50 Calculation: The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability.
Phase 2: Mechanistic Elucidation (In Vitro)
Rationale: To determine if the observed cytotoxicity is due to cell cycle arrest, flow cytometry is employed.
Protocol:
-
Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Stain the cells with a DNA intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Rationale: To investigate if the compound induces programmed cell death, apoptosis assays are performed.
Protocol (Annexin V/PI Staining):
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Phase 3: In Vivo Efficacy
Rationale: To evaluate the antitumor efficacy of this compound in a living organism, a xenograft mouse model is utilized.[3][4]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject the most sensitive cancer cell line into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound at two different doses, and a standard-of-care drug).
-
Dosing: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.
-
Tissue Analysis: Excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound and Comparator Compounds
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value | |
| Kinase Inhibitor X (Positive Control) | MCF-7 | Experimental Value |
| Cyclohexene carboxylic acid (Negative Control) | MCF-7 | Experimental Value |
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Experimental Value | - | Experimental Value |
| This compound (Low Dose) | Experimental Value | Calculated Value | Experimental Value |
| This compound (High Dose) | Experimental Value | Calculated Value | Experimental Value |
| Standard-of-Care Drug | Experimental Value | Calculated Value | Experimental Value |
Conclusion and Future Directions
The proposed validation strategy provides a robust framework for characterizing the biological activity of this compound. The phased approach ensures a logical progression from initial screening to in-depth mechanistic studies and in vivo efficacy testing. Positive results from these studies would warrant further investigation, including more comprehensive toxicology studies, pharmacokinetic profiling, and the exploration of its therapeutic potential in other disease models. The ultimate goal is to generate a comprehensive data package to support the advancement of this novel compound into preclinical and potentially clinical development.
References
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
-
LookChem. (n.d.). 6-carbamoylcyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Efficacy Testing in Mice. Retrieved from [Link]
-
Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]
Sources
The Cyclohexene Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's Guide to Comparative Analysis, Experimental Validation, and Therapeutic Potential
The cyclohexene ring, a six-membered carbocycle with a single double bond, represents a fascinating and highly versatile scaffold in medicinal chemistry. Its unique conformational properties, acting as a rigidified version of a flexible alkyl chain or a three-dimensional bioisostere of a flat phenyl group, offer drug designers a powerful tool to enhance binding affinity, metabolic stability, and oral bioavailability.[1] This guide provides a comparative analysis of cyclohexene derivatives in drug discovery, delving into their synthesis, mechanism of action, and therapeutic applications, supported by experimental data and detailed protocols for researchers in the field.
The Strategic Advantage of the Cyclohexene Moiety
The incorporation of a cyclohexene ring into a drug candidate is a deliberate design choice driven by several key principles of medicinal chemistry:
-
Conformational Rigidity: Unlike a floppy alkyl chain, the cyclohexene ring has a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Bioisosterism: The cyclohexene motif can serve as a bioisostere for other chemical groups. A prime example is its role as a metabolically more stable replacement for a furanose ring, a concept successfully demonstrated in the development of the antiviral drug oseltamivir (Tamiflu).[1] It can also mimic a phenyl group, offering a non-aromatic alternative with a distinct spatial arrangement of substituents.[1]
-
Introduction of Chirality: The stereocenters within a substituted cyclohexene ring allow for precise spatial orientation of functional groups, which can be critical for selective interaction with chiral biological targets like enzymes and receptors. The development of the potential antipsychotic agent CI-1007, where the (R)-(+)-enantiomer showed higher intrinsic activity, highlights the importance of stereochemistry in cyclohexene-based drugs.[2]
-
Modulation of Physicochemical Properties: The introduction of a cyclohexene ring can alter a molecule's lipophilicity, polarity, and metabolic stability, all of which are crucial for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Strategic advantages of incorporating a cyclohexene scaffold in drug design."
Comparative Analysis of Cyclohexene Derivatives in Key Therapeutic Areas
The versatility of the cyclohexene scaffold is evident in its application across a wide range of therapeutic areas. Here, we compare the performance of notable cyclohexene derivatives.
Antiviral Agents: The Case of Oseltamivir vs. Zanamivir
A landmark example of the successful application of a cyclohexene scaffold is oseltamivir (Tamiflu). Its development involved the strategic replacement of the tetrahydropyranyl core of zanamivir (Relenza) with a cyclohexene ring.[1] This modification was intended to improve oral bioavailability, as zanamivir's high polarity limited its administration to inhalation.[1]
| Drug | Core Scaffold | Administration | Efficacy vs. Influenza A | Efficacy vs. Influenza B | Key Adverse Events |
| Oseltamivir | Cyclohexene | Oral | More effective against A/H3N2[3] | Less effective than zanamivir[3][4] | Drowsiness (38%)[5][6] |
| Zanamivir | Tetrahydropyran | Inhalation | Similar efficacy to oseltamivir | More effective than oseltamivir[3][4] | Respiratory distress (in some patients)[5][6] |
Clinical studies have shown that while both drugs are effective, oseltamivir is more effective against influenza A/H3N2, whereas zanamivir is more effective against influenza B.[3][4] Temperature normalization has been observed to be faster in patients treated with zanamivir.[5][6] However, zanamivir has been associated with a higher incidence of respiratory distress.[5][6] This comparison underscores how a strategic modification of the core scaffold can dramatically alter a drug's pharmacokinetic profile and clinical utility.
Anticancer Agents: Targeting Cell Proliferation
The cyclohexene and related cyclohexanone scaffolds have been extensively explored in the development of novel anticancer agents. These derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.
A study on a series of heterocyclic cyclohexanone analogues of curcumin identified compounds with potent cytotoxicity against breast cancer cell lines (MBA-MB-231, MDA-MB-468, and SkBr3) with EC50 values below 1 microM.[7] Another study on a structurally simplified analog of the marine natural product superstolide A, compound ZJ-101, revealed that the cyclohexenyl ring is crucial for its anticancer activity.[8] Replacement of the cyclohexene with a phenyl group in analog ZJ-102 resulted in a significant loss of activity.[8]
More recently, a derivative of zeylenone, cyclohexene oxide CA, was identified as a potent anti-glioblastoma agent.[9] This compound induced G0/G1 phase arrest in glioblastoma cells by interfering with EZH2, a histone methyltransferase involved in epigenetic regulation.[9][10]
| Compound Class/Derivative | Cancer Cell Line(s) | IC50/EC50 Values | Proposed Mechanism of Action |
| Heterocyclic cyclohexanone analogues | MDA-MB-231, MDA-MB-468, SkBr3 | < 1 µM[7] | Inhibition of NF-κB activation, induction of apoptosis[7] |
| ZJ-101 (Superstolide A analog) | Various cancer cell lines | Potent (specific values not provided in abstract)[8] | Not specified |
| Cyclohexene oxide CA | Glioblastoma (U251, A172, etc.) | Low IC50 values (specific values vary by cell line)[9] | Interference with EZH2, induction of G0/G1 cell cycle arrest[9][10] |
| Dibenzylidene-cyclohexanone derivative (A146) | E. coli, S. aureus, E. faecalis | MIC = 50 µg/mL | Not specified |
dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: "Proposed mechanism of action for the anticancer activity of Cyclohexene Oxide CA."
Anti-inflammatory and Anti-sepsis Agents
Cyclohexene derivatives have also shown significant promise as anti-inflammatory and anti-sepsis agents. A series of synthetic cyclohexene derivatives were found to have potent inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.[11] Two compounds, (R)-(+)-10a and (6R, 1S)-(+)-22a, also protected mice from LPS-induced lethality, demonstrating their potential as anti-sepsis agents.[11]
Aryl-cyclohexanone derivatives have also been investigated for their anti-inflammatory properties. In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, an aryl-cyclohexanone derivative was shown to decrease the migration of leukocytes, reduce myeloperoxidase (MPO) activity, and lower the secretion of pro-inflammatory cytokines.[12]
Antimicrobial Agents
The functionalized cyclohexane scaffold has been a fruitful area of research for new antimicrobial agents. A study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives revealed that some compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL against Gram-positive and Gram-negative bacteria, demonstrating superior activity to tetracycline.[13] Another study on a dibenzylidene-cyclohexanone derivative, A146, showed MIC and MBC values of 50 µg/mL against E. coli, S. aureus, and E. faecalis.
| Compound Class/Derivative | Microorganism(s) | MIC/MBC Values |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive and Gram-negative bacteria | 0.0005-0.032 µg/mL[13] |
| Dibenzylidene-cyclohexanone (A146) | E. coli, S. aureus, E. faecalis | 50 µg/mL |
| Cyclohexane tosyloxyimine derivative | Candida tropicalis | 62.5 µg/mL[14] |
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of cyclohexene derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][15]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1]
Step-by-Step Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line in a complete culture medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test cyclohexene derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as DMSO, to each well.[1]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-590 nm.[1]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for the MTT cytotoxicity assay."
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[18][19]
Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth. The turbidity should be adjusted to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate to create a uniform lawn.[20]
-
-
Well Preparation:
-
Compound Application:
-
Add a defined volume (e.g., 50-100 µL) of the test cyclohexene derivative solution at a specific concentration into each well.
-
Include a negative control (solvent) and a positive control (a standard antibiotic).[18]
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.[22]
-
Conclusion and Future Perspectives
The cyclohexene scaffold has proven to be a valuable structural motif in the design and discovery of new therapeutic agents. Its unique conformational and physicochemical properties have been successfully exploited to develop drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The comparative analysis of cyclohexene derivatives in antiviral, anticancer, anti-inflammatory, and antimicrobial applications demonstrates the broad therapeutic potential of this versatile scaffold.
Future research in this area will likely focus on:
-
Novel Synthesis Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex cyclohexene derivatives will be crucial for exploring a wider chemical space.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of biological targets will enable more rational, structure-based design of cyclohexene derivatives with enhanced potency and selectivity.
-
Targeting New Biological Pathways: The application of cyclohexene scaffolds to modulate novel and challenging drug targets, such as protein-protein interactions, will continue to be an exciting area of investigation.
-
In-depth Toxicological Profiling: As more potent cyclohexene derivatives are identified, a thorough evaluation of their toxicological profiles will be essential for their translation into the clinic.
By leveraging the principles of medicinal chemistry and employing rigorous experimental validation, the cyclohexene scaffold will undoubtedly continue to be a cornerstone in the development of the next generation of innovative medicines.
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Kawai, N., et al. (2008). Comparison of the Effectiveness of Zanamivir and Oseltamivir against Influenza A/H1N1, A/H3N2, and B. Clinical Infectious Diseases. [Link]
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Bozkurt, I., et al. (2012). Comparison of efficacy and safety of oseltamivir and zanamivir in pandemic influenza treatment. Therapeutics and Clinical Risk Management. [Link]
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Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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Bozkurt, I., et al. (2012). Comparison of efficacy and safety of oseltamivir and zanamivir in pandemic influenza treatment. PubMed. [Link]
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Sugaya, N., et al. (2008). A comparison of the effectiveness of zanamivir and oseltamivir for the treatment of influenza A and B. PubMed. [Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol. [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
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Mendel, D. B., et al. (2001). Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants. Antimicrobial Agents and Chemotherapy. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Shoaib, M., et al. (2019). Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities. CABI Digital Library. [Link]
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ResearchGate. (2025). Bioactive Cyclohexenones: A Mini Review. ResearchGate. [Link]
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Jin, Z., et al. (2016). Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring. PubMed. [Link]
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Corbin, A. E., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed. [Link]
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de Souza, A. C. B., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. PubMed. [Link]
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ResearchGate. (2025). ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives. ResearchGate. [Link]
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ResearchGate. (2022). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]
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Gahlaut, A., & Gothwal, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]
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Dimmock, J. R., et al. (2010). Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin. PubMed. [Link]
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ResearchGate. (2020). Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]
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El-Malah, A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
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Szymańska, E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]
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Rasayan Journal of Chemistry. (2021). SYNTESIS AND ANTIBACTERIAL ACTIVITY OF DIBENZYLIDENE-CYCLOHEXANONE. Rasayan Journal of Chemistry. [Link]
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Jawad, M., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Evidence-Based Complementary and Alternative Medicine. [Link]
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ResearchGate. (2025). Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative. ResearchGate. [Link]
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Gagnaire, B., et al. (1998). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicology Letters. [Link]
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El-Malah, A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Publications. [Link]
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Mohareb, R. M., et al. (2024). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. PubMed. [Link]
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Wang, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology. [Link]
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A Comparative Analysis of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid and Established Soluble Epoxide Hydrolase Inhibitors
Introduction
The quest for novel therapeutic agents targeting inflammatory pathways is a cornerstone of modern drug discovery. Within this landscape, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical regulator of inflammation and a promising target for intervention in a host of diseases, including cardiovascular disorders, pain, and neuroinflammation.[1][2] This guide provides a comparative overview of the putative soluble epoxide hydrolase (sEH) inhibitor, 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, against well-established sEH inhibitors.
A note on the target: As of the writing of this guide, the specific biological target and inhibitory potency of this compound have not been extensively characterized in publicly available literature. However, its chemical structure, featuring a cyclohexene carboxylic acid moiety and a carbamoyl group, shares features with other compounds known to interact with hydrolases.[3][4][5] Based on this structural analogy, we hypothesize that this compound acts as an inhibitor of soluble epoxide hydrolase. This guide will, therefore, proceed with a comparative analysis within this scientifically informed framework.
This document will delve into the mechanism of sEH, introduce a selection of potent known inhibitors, and provide a detailed experimental protocol for assessing the inhibitory potency of novel compounds like this compound.
Scientific Background: The Role of Soluble Epoxide Hydrolase in Inflammation
The arachidonic acid cascade is a pivotal signaling pathway that governs inflammation.[6] Within this cascade, cytochrome P450 enzymes metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs).[6] These EETs are potent endogenous signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic properties.[6][7]
The enzyme soluble epoxide hydrolase (sEH) acts as a key negative regulator in this pathway by converting the beneficial EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][6] Consequently, inhibiting the activity of sEH is a compelling therapeutic strategy to elevate the endogenous levels of EETs, thereby augmenting their protective effects.[2]
Below is a diagram illustrating the role of sEH in the arachidonic acid cascade.
Caption: Role of sEH in the arachidonic acid cascade.
Comparative Analysis of sEH Inhibitors
To contextualize the potential potency of this compound, we will compare it to three well-characterized sEH inhibitors: trans-AUCB, TPPU, and DCU. These compounds represent different chemical scaffolds and have demonstrated high potency against human sEH.
| Inhibitor | Chemical Class | IC50 (human sEH) | Reference |
| trans-AUCB | Urea | 1.3 nM | [2][7] |
| TPPU | Urea | 3.7 nM | [8][9] |
| DCU | Urea | Low nanomolar | [10] |
| This compound | Carboxamide (Putative) | To be determined | N/A |
trans-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) is a highly potent and selective sEH inhibitor with excellent oral bioavailability.[7][11] Its low nanomolar IC50 value makes it a benchmark compound in sEH inhibitor research.[2][7]
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) is another potent urea-based sEH inhibitor that has been extensively used in preclinical studies to investigate the therapeutic effects of sEH inhibition in various disease models.[6][8][12]
DCU (N,N'-dicyclohexylurea) was one of the first potent and stable sEH inhibitors to be reported and served as an early lead compound in the development of this class of inhibitors.[10]
Experimental Protocol: In Vitro sEH Inhibition Assay
To determine the inhibitory potency (IC50) of this compound and compare it to known inhibitors, a robust and sensitive in vitro assay is required. A fluorescence-based assay is a widely accepted method for this purpose.[13][14]
Principle
This assay utilizes a non-fluorescent substrate, such as cyano(6-methoxy-2-naphthalenyl)methyl trans-((3-phenyloxiranyl)methyl)carbonate (CMNPC), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6MNA).[13][15] The rate of fluorescence increase is directly proportional to the sEH activity. The presence of an inhibitor will decrease the rate of substrate hydrolysis, leading to a reduction in the fluorescence signal.
Materials and Reagents
-
sEH fluorescent substrate (e.g., CMNPC)[15]
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[18]
-
Test compound: this compound
-
Reference inhibitors: trans-AUCB, TPPU, DCU
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~330-362 nm and emission at ~460-465 nm[18][19]
Procedure
-
Compound Preparation:
-
Prepare stock solutions of the test compound and reference inhibitors in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted test compound or reference inhibitor (or vehicle control - DMSO in assay buffer)
-
-
Include controls for "no enzyme" (background fluorescence) and "no inhibitor" (100% enzyme activity).
-
-
Enzyme Addition and Incubation:
-
Add recombinant hsEH to all wells except the "no enzyme" control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the sEH fluorescent substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of sEH activity.
-
Below is a diagram of the experimental workflow.
Caption: Experimental workflow for sEH inhibition assay.
Conclusion and Future Directions
While the inhibitory potential of this compound against soluble epoxide hydrolase is currently hypothesized, this guide provides a clear and scientifically rigorous framework for its evaluation. By employing the detailed experimental protocol, researchers can determine its IC50 value and directly compare its potency to established, high-affinity inhibitors like trans-AUCB and TPPU.
Should this compound demonstrate significant inhibitory activity, further studies would be warranted to characterize its selectivity against other hydrolases, its mechanism of action, and its efficacy in cell-based and in vivo models of inflammation. This systematic approach will be crucial in elucidating the therapeutic potential of this novel compound.
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Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC. (n.d.). PubMed Central. [Link]
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Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC. (n.d.). PubMed Central. [Link]
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Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC. (n.d.). National Institutes of Health. [Link]
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TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PMC. (n.d.). National Institutes of Health. [Link]
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Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). (n.d.). Assay Genie. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. [Link]
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Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. (n.d.). Asian Journal of Organic & Medicinal Chemistry. [Link]
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Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PubMed Central. (n.d.). National Institutes of Health. [Link]
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Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. (n.d.). Frontiers. [Link]
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Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells | Request PDF. (n.d.). ResearchGate. [Link]
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Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC. (n.d.). National Institutes of Health. [Link]
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The soluble epoxide hydrolase encoded by EPXH2 is a bifunctional enzyme with novel lipid phosphate phosphatase activity. (n.d.). PNAS. [Link]
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derivatives of the cyclohexene series and their biological activity. (n.d.). Processes of Petrochemistry and Oil Refining. [Link]
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A Quick Introduction to Graphviz. (2017, September 19). [Link]
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Development of a high-throughput screen for soluble epoxide hydrolase inhibition. (n.d.). National Institutes of Health. [Link]
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Graphviz workflow 1. (2023, February 24). YouTube. [Link]
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AID 1187530 - Inhibition of recombinant human sEH using CMNPC substrate by fluoresecent-based assay - PubChem. (n.d.). National Institutes of Health. [Link]
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Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. (n.d.). ResearchGate. [Link]
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Graphviz. (n.d.). [Link]
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Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. (n.d.). ACS Publications. [Link]
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Graphviz tutorial. (2021, January 14). YouTube. [Link]
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Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
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Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (n.d.). ResearchGate. [Link]
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Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. (n.d.). ACS Publications. [Link]
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Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). MDPI. [Link]
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Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PubMed Central. (n.d.). National Institutes of Health. [Link]
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Novel Inhibition of Carbonic Anhydrase Isozymes I, II and III by Carbamoyl Phosphate. (n.d.). [Link]
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6-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid. (n.d.). PubChem. [Link]
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Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (n.d.). MDPI. [Link]
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Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate. (n.d.). PubMed. [Link]
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A Comparative Spectroscopic Guide to 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid and Its Analogs
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid and its key analogs. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip scientists with the expertise to confidently identify and characterize this class of molecules.
The structural backbone of these compounds, cyclohex-3-ene-1-carboxylic acid, offers a versatile scaffold for chemical modification. The introduction of an N-butylcarbamoyl group at the 6-position significantly alters the electronic and steric environment of the molecule, leading to distinct and predictable changes in its spectroscopic signature. Understanding these shifts is crucial for confirming successful synthesis and for quality control.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon and hydrogen framework.
¹H NMR Spectra Analysis
The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms. When comparing the parent cyclohex-3-ene-1-carboxylic acid with its 6-(butylcarbamoyl) analog, we anticipate key shifts in the proton signals, particularly for the protons at the C1 and C6 positions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Caption: A simplified workflow for acquiring ¹H NMR spectra.
| Proton | Cyclohex-3-ene-1-carboxylic acid (Predicted δ, ppm) [1][2][3] | This compound (Predicted δ, ppm) | Rationale for Shift |
| Olefinic (C3-H, C4-H) | 5.6 - 5.8 | 5.6 - 5.8 | Minimal change expected as these protons are distant from the substitution site. |
| Methine (C1-H) | 2.5 - 2.7 | 2.8 - 3.0 | Deshielding due to the inductive effect of the adjacent amide group. |
| Methine (C6-H) | 2.3 - 2.5 | 4.0 - 4.2 | Significant deshielding due to the direct attachment of the electron-withdrawing carbamoyl group. |
| Methylene (C2-H, C5-H) | 2.1 - 2.4 | 2.2 - 2.6 | Minor shifts due to through-space effects and conformational changes. |
| Butyl Group (CH₂, CH₃) | N/A | 0.9 - 3.3 | Characteristic signals for the butyl chain will be present. |
| Carboxyl (COOH) | 10.0 - 12.0 (broad) | 10.0 - 12.0 (broad) | The acidic proton signal remains, though its exact position is solvent and concentration-dependent. |
| Amide (NH) | N/A | 5.5 - 6.5 (broad) | The amide proton signal will appear, its chemical shift influenced by hydrogen bonding. |
¹³C NMR Spectra Analysis
Carbon NMR provides complementary information to proton NMR, detailing the electronic environment of each carbon atom. The introduction of the butylcarbamoyl group will induce noticeable shifts in the carbon resonances.
| Carbon | Cyclohex-3-ene-1-carboxylic acid (Predicted δ, ppm) [1] | This compound (Predicted δ, ppm) | Rationale for Shift |
| Carboxyl (C=O) | ~180 | ~178 | Minor shielding due to potential intramolecular hydrogen bonding with the amide proton. |
| Amide (C=O) | N/A | ~175 | Characteristic chemical shift for an amide carbonyl carbon. |
| Olefinic (C3, C4) | ~125, ~127 | ~125, ~127 | Little to no change expected. |
| Methine (C1) | ~40 | ~42 | Slight deshielding from the adjacent amide functionality. |
| Methine (C6) | ~30 | ~50 | Significant deshielding due to the direct attachment of the nitrogen atom. |
| Methylene (C2, C5) | ~25, ~28 | ~26, ~29 | Minor shifts due to conformational and electronic effects. |
| Butyl Group (C) | N/A | ~14, ~20, ~32, ~40 | Characteristic signals for the four distinct carbon atoms of the butyl group. |
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The comparison between our target molecule and its parent acid reveals the appearance of characteristic amide bands.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Cyclohex-3-ene-1-carboxylic acid (cm⁻¹) [4][5][6] | This compound (cm⁻¹) | Significance |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | 2500-3300 (very broad) | The broadness is due to hydrogen bonding. |
| C-H (sp² Olefinic) | Stretching | 3000-3100 | 3000-3100 | Indicates the presence of the cyclohexene ring. |
| C-H (sp³ Aliphatic) | Stretching | 2850-3000 | 2850-3000 | Confirms the presence of saturated C-H bonds. |
| C=O (Carboxylic Acid) | Stretching | ~1710 | ~1710 | Characteristic strong absorption for a carboxylic acid carbonyl. |
| C=C (Alkene) | Stretching | 1640-1680 | 1640-1680 | Confirms the presence of the double bond in the ring.[7] |
| N-H (Amide) | Stretching | N/A | ~3300 (sharp to broad) | A key indicator of the successful introduction of the amide group. |
| C=O (Amide I) | Stretching | N/A | ~1640 | A strong, characteristic band for the amide carbonyl. |
| N-H (Amide II) | Bending | N/A | ~1550 | Another important band for confirming the amide linkage. |
graph G { rankdir=TB; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];"IR_Spectrum" [label=" 4000 cm⁻¹ | Functional Group Region | 1500 cm⁻¹ | Fingerprint Region | 400 cm⁻¹" ]; "Key_Bands" [label="{ O-H Stretch (Broad) | C-H Stretch | C=O Stretch (Acid) | C=O Stretch (Amide) | N-H Stretch/Bend }"];
"IR_Spectrum":f1 -> "Key_Bands"; }
Caption: Key regions in an IR spectrum for functional group identification.
III. Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent into the mass spectrometer.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺•).
-
Fragmentation: The unstable molecular ion fragments into smaller, characteristic ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
The mass spectrum of this compound is expected to be significantly different from that of the parent acid due to the presence of the amide group, which introduces new fragmentation pathways. A key fragmentation for cyclohexene derivatives is the retro-Diels-Alder reaction.[8]
Caption: Common fragmentation pathways in EI-MS.
| m/z Value | Proposed Fragment Ion | Cyclohex-3-ene-1-carboxylic acid [8][9] | This compound | Fragmentation Pathway |
| 126 | [C₇H₁₀O₂]⁺• | Present (Molecular Ion) | N/A | Molecular Ion of the parent acid. |
| 253 | [C₁₄H₂₃NO₃]⁺• | N/A | Present (Molecular Ion) | Molecular Ion of the target compound. |
| 111 | [C₇H₉O]⁺ | Present | Present | Loss of •OH from the carboxylic acid. |
| 81 | [C₆H₉]⁺ | Present | Present | Loss of •COOH from the parent structure. |
| 54 | [C₄H₆]⁺• | Present | Present | Retro-Diels-Alder reaction (butadiene fragment). |
| 181 | [C₁₀H₁₇NO]⁺ | N/A | Present | Loss of the carboxyl group. |
| 156 | [C₈H₁₀NO₂]⁺ | N/A | Loss of the butyl radical. | |
| 72 | [C₄H₁₀N]⁺ | N/A | Present | Cleavage of the amide bond to form the butylamine fragment ion. |
The presence of the butylcarbamoyl group introduces characteristic fragment ions, such as the loss of the butyl group and the formation of ions containing the nitrogen atom, which are absent in the spectrum of the parent acid. The formation of an acylium ion is a common fragmentation pathway for carboxylic acid derivatives.[10]
IV. Conclusion
The structural characterization of this compound and its analogs is readily achievable through a combined application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. The predictable shifts in NMR signals, the appearance of characteristic amide bands in the IR spectrum, and the unique fragmentation patterns in the mass spectrum all serve as reliable indicators for the successful synthesis and identification of these compounds. This guide provides a foundational framework for researchers to interpret their spectroscopic data with a high degree of confidence.
V. References
-
PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1-Cyclohexene-1-carboxylic acid. NIST WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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The features of IR spectrum. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 9). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Introduction to IR Spectroscopy - Alkenes. (2012, October 10). [Video]. YouTube. Retrieved from [Link]
-
29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]
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A Researcher's Comparative Guide to the In Silico Modeling of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid Binding
This guide provides a comprehensive, in-depth comparison of computational methodologies for characterizing the binding of the novel small molecule, 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, to a hypothetical protein target. As this molecule is not extensively characterized in public literature, this document serves as a practical workflow for researchers and drug development professionals facing similar challenges with new chemical entities. We will explore the rationale behind experimental choices, provide detailed protocols for various in silico techniques, and present a framework for comparing its binding profile against alternative compounds.
Introduction: The Challenge of a Novel Ligand
In drug discovery, the initial characterization of a novel small molecule's interaction with its biological target is a critical step.[1][2] Computational, or in silico, methods provide a rapid and cost-effective means to predict and analyze these interactions, guiding further experimental validation.[3][4][5][6] This guide will use this compound as a case study to demonstrate a robust in silico workflow, from target identification to binding free energy calculations.
Due to the novelty of this compound, a plausible protein target must first be proposed. Based on its chemical structure, which features a carboxylic acid and a carbamoyl group, we hypothesize that it may interact with a target possessing a distinct binding pocket that can accommodate these functionalities through hydrogen bonding and other interactions. For the purpose of this guide, we will consider a hypothetical kinase as our protein target, a common class of proteins in drug discovery with well-defined ATP-binding pockets.
Comparative In Silico Methodologies
We will compare three primary in silico techniques to model the binding of our topic molecule and a known kinase inhibitor (our "alternative" compound) to the hypothetical kinase target:
-
Molecular Docking: For initial pose prediction and binding affinity estimation.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose and observe the dynamic nature of the interaction.
-
Binding Free Energy Calculations (MM/PBSA and MM/GBSA): To provide a more accurate estimation of binding affinity.
The following sections will detail the protocols for each method and present a comparative analysis of the results.
Experimental Protocols
Part 1: Target and Ligand Preparation
A crucial first step in any in silico modeling study is the preparation of the protein and ligand structures.[7]
Protocol 1: Protein and Ligand Preparation
-
Protein Structure Acquisition: Obtain a high-resolution crystal structure of the chosen kinase from the Protein Data Bank (PDB). For this guide, we will assume a hypothetical PDB entry "XXXX".
-
Protein Preparation:
-
Remove all non-essential molecules from the PDB file, including water, ions, and co-crystallized ligands.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign correct protonation states to amino acid residues at a physiological pH.
-
Perform a brief energy minimization to relieve any steric clashes.
-
-
Ligand Structure Generation:
-
Generate the 3D structure of this compound and the known kinase inhibitor using a molecular sketcher like ChemDraw or MarvinSketch.
-
Perform a conformational search and energy minimization of the ligands to obtain their low-energy 3D conformations.
-
Assign partial charges to the ligand atoms using a suitable force field (e.g., GAFF).
-
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8][9][10] This provides initial insights into the binding mode and a preliminary estimate of binding affinity.
Protocol 2: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a grid box around the active site of the kinase. The size and center of the grid box should be sufficient to encompass the entire binding pocket.
-
Docking Execution:
-
Use AutoDock Vina to dock both this compound and the known kinase inhibitor into the prepared kinase structure.
-
Generate multiple binding poses for each ligand.
-
-
Results Analysis:
-
Analyze the predicted binding poses and their corresponding docking scores (in kcal/mol). A lower docking score generally indicates a more favorable binding affinity.[11]
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein.
-
Part 3: Molecular Dynamics Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of the docked pose and the flexibility of the system over time.[12][13][14]
Protocol 3: MD Simulations with GROMACS
-
System Setup:
-
Use the top-ranked docked pose from the molecular docking step as the starting structure.
-
Solvate the protein-ligand complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions.
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state.[15]
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds) between the protein and ligand over the course of the simulation.
-
Part 4: Binding Free Energy Calculations
End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating the binding free energy of a ligand to a protein from MD simulation trajectories.[16][17][18][19][20] These methods offer a good balance between computational cost and accuracy.[18]
Protocol 4: MM/PBSA and MM/GBSA Calculations
-
Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.
-
Free Energy Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where G is the free energy of the complex, receptor, and ligand, respectively. Each free energy term is composed of molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.
-
Averaging: Average the binding free energies calculated from all the snapshots to obtain the final estimated ΔG_bind.
Comparative Data Analysis
The following tables present a hypothetical comparison of the in silico modeling results for this compound and a known kinase inhibitor.
Table 1: Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.8 | GLU10, LYS25, PHE80 |
| Known Kinase Inhibitor | -9.2 | GLU10, LYS25, TYR82 |
Table 2: MD Simulation Stability Analysis
| Compound | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |
| This compound | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Known Kinase Inhibitor | 1.3 ± 0.1 | 0.5 ± 0.1 |
Table 3: Binding Free Energy Calculations
| Compound | ΔG_bind (MM/PBSA) (kcal/mol) | ΔG_bind (MM/GBSA) (kcal/mol) |
| This compound | -25.6 ± 2.1 | -30.2 ± 1.8 |
| Known Kinase Inhibitor | -35.8 ± 1.5 | -40.5 ± 1.2 |
Visualization of Workflows
In Silico Modeling Workflow
Caption: A generalized workflow for in silico modeling of protein-ligand binding.
Discussion and Interpretation
The hypothetical results suggest that while this compound is predicted to bind to the kinase active site, the known kinase inhibitor exhibits a more favorable binding profile. The lower docking score and more negative binding free energies of the known inhibitor indicate a stronger predicted binding affinity.[11] The lower RMSD values for the known inhibitor in the MD simulation suggest a more stable binding mode.
It is crucial to remember that these are computational predictions and require experimental validation.[21][22][23] Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to experimentally determine the binding affinity and validate the in silico findings.
Conclusion
This guide has outlined a comprehensive and comparative in silico workflow for characterizing the binding of a novel small molecule, this compound, to a hypothetical protein target. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential binding mode and affinity of new chemical entities. This approach, when integrated with experimental validation, can significantly accelerate the drug discovery and development process.[1][2][6]
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A Comparative Guide to the Structure-Activity Relationships of Carbamoyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The carbamoyl group, a key structural motif in medicinal chemistry, is integral to the therapeutic efficacy of a wide array of drugs.[1][2] Its unique properties, including its resemblance to a peptide bond and its ability to modulate intermolecular interactions, make it a valuable component in drug design.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of carbamoyl-containing compounds, offering insights into how structural modifications influence their biological activity. We will explore key examples, delve into the experimental data that underpins our understanding, and provide detailed protocols for assessing the activity of these important therapeutic agents.
The Versatile Role of the Carbamoyl Group
The carbamoyl moiety (-OCONH-) is an "amide-ester" hybrid that confers both chemical stability and the capacity for crucial molecular interactions.[3] This functional group is found in numerous approved drugs for treating a range of diseases, including cancer, epilepsy, and Alzheimer's disease.[3] Its utility in drug design stems from several key characteristics:
-
Hydrogen Bonding: The carbamoyl group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), facilitating strong interactions with biological targets.[4]
-
Metabolic Stability: Compared to esters, carbamates generally exhibit greater stability against hydrolysis by esterases, leading to improved pharmacokinetic profiles.[2][3]
-
Peptide Bond Mimicry: Its structural similarity to the peptide bond allows it to be used as a stable surrogate in peptidomimetics, enhancing resistance to proteolytic degradation.[2][4]
-
Modulation of Physicochemical Properties: Variation of the substituents on the nitrogen and oxygen termini of the carbamate allows for fine-tuning of properties like lipophilicity and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[3]
Core Principles of Carbamoyl SAR: A Comparative Analysis
The biological activity of carbamoyl-containing compounds is highly dependent on the nature of the substituents attached to the carbamoyl core and the overall molecular scaffold. Understanding these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The substituents on the carbamoyl nitrogen play a pivotal role in determining the compound's interaction with its target.
-
N-Methyl and N,N-Dimethyl Carbamates: In the realm of cholinesterase inhibitors, the degree of N-alkylation is a critical determinant of activity. For instance, physostigmine, a methylcarbamate, is a potent inhibitor of acetylcholinesterase (AChE).[3] The SAR of insecticidal carbamates also highlights the importance of the N-methyl group for optimal interaction with the AChE active site.[5]
-
Aryl and Heteroaryl Substituents: In other classes of drugs, such as kinase inhibitors, larger aromatic or heteroaromatic groups on the nitrogen can form key π-stacking or hydrophobic interactions within the target's binding pocket.
In the case of carbamate inhibitors that act by carbamoylating their target enzyme (e.g., cholinesterases), the group attached to the oxygen atom acts as a leaving group. The nature of this group dictates the rate of carbamoylation and the stability of the resulting carbamoylated enzyme, thereby influencing the duration of inhibition.
-
Phenolic Leaving Groups: Many cholinesterase inhibitors, such as rivastigmine, utilize a substituted phenol as the leaving group. The electronic properties of the substituents on the phenol ring can modulate the reactivity of the carbamate. Electron-withdrawing groups can increase the rate of carbamoylation.
-
Aliphatic Alcohols: Carbamates derived from aliphatic alcohols are also common. The steric and electronic properties of the alcohol moiety contribute to the overall binding affinity and reactivity.
The carbamoyl group is typically attached to a larger molecular scaffold that is responsible for correctly orienting the carbamoyl moiety within the binding site and for making additional, crucial interactions with the target.
-
Rigid vs. Flexible Scaffolds: The rigidity of the scaffold can impact the conformational entropy of binding. More rigid scaffolds can pre-organize the key interacting groups, leading to higher affinity.
-
Bioisosteric Replacements: In some cases, the carbamoyl group itself can be replaced by a bioisostere to improve properties. For example, amides and certain five-membered heterocyclic rings like oxadiazoles have been successfully used as carbamate replacements in gamma-secretase inhibitors, in some instances reducing cytochrome P450 (CYP) liabilities.[6]
Comparative Analysis of Carbamoyl-Containing Drugs
To illustrate these principles, let's compare the SAR of two major classes of carbamoyl-containing drugs: cholinesterase inhibitors and kinase inhibitors.
Cholinesterase inhibitors increase the levels of the neurotransmitter acetylcholine in the brain by blocking its breakdown by AChE and butyrylcholinesterase (BuChE). Many of these inhibitors are carbamates.
| Compound | N-Substituents | O-Substituent (Leaving Group) | Key SAR Insights |
| Rivastigmine | N-ethyl, N-methyl | 3-hydroxyphenyl derivative | The specific substitution pattern on the phenyl ring is crucial for selectivity towards cholinesterases. |
| Physostigmine | N-methyl | Eseroline (a complex alcohol) | The tricyclic core of eseroline provides a rigid scaffold for optimal positioning in the AChE active site. |
| Xanthostigmine Analogues | N-methyl, N-benzyl | Varied alkoxyaryl groups | SAR studies have shown that the length of the alkoxy chain and the nature of the aryl group significantly impact both potency and selectivity for AChE vs. BuChE.[7] |
A kinetic analysis of xanthostigmine analogues revealed that specific structural modifications can fine-tune the rate of AChE carbamoylation and the duration of inhibition, which are critical parameters for therapeutic efficacy.[7]
This spectrophotometric method is widely used to screen for and characterize cholinesterase inhibitors.
Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured at 412 nm.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (AChI) solution (10 mM in buffer)
-
Cholinesterase enzyme solution (AChE or BuChE) in buffer
-
Test compound solutions at various concentrations
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound solution or vehicle control.
-
Add 25 µL of the enzyme solution and incubate for 10 minutes at room temperature.
-
Add 25 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the AChI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for determining cholinesterase inhibition using the Ellman's assay.
Many modern kinase inhibitors incorporate a carbamoyl group or a bioisosteric equivalent to form key hydrogen bonds within the ATP-binding site of the kinase.
| Compound Class | Carbamoyl Role | Key SAR Insights |
| Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors | Often part of a urea or a related moiety. | The carbamoyl-like group typically forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. Modifications to the groups flanking the urea/carbamate can dramatically affect selectivity across the kinome. |
| p38 MAP Kinase Inhibitors | The carbamoyl or a similar group can interact with key residues in the active site. | The orientation and hydrogen bonding capacity of the carbamoyl group are crucial for high-affinity binding. The scaffold to which it is attached determines the overall shape complementarity with the binding pocket. |
Signaling Pathway: Generic Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by a carbamoyl-containing compound.
Future Directions and Emerging Concepts
The design of novel carbamoyl-containing compounds continues to evolve. Key areas of current research include:
-
Covalent Inhibitors: Designing carbamates that form a covalent bond with their target can lead to prolonged duration of action and increased potency.
-
Prodrug Strategies: The carbamate linkage is frequently used to create prodrugs.[3] In this approach, the carbamate is designed to be cleaved in vivo, releasing the active drug. This can be used to improve solubility, increase oral bioavailability, or achieve targeted drug delivery.[3]
-
Bioisosteric Replacements: The exploration of novel bioisosteres for the carbamoyl group is an active area of research. The goal is to identify replacements that maintain or improve biological activity while offering advantages in terms of metabolic stability, selectivity, or physicochemical properties.[6][8][9]
Conclusion
The carbamoyl group is a versatile and highly valuable functional group in modern drug discovery. A thorough understanding of its structure-activity relationships is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles. By systematically modifying the substituents on the carbamoyl nitrogen and oxygen, as well as the molecular scaffold, medicinal chemists can fine-tune the properties of these compounds to achieve desired biological effects. The comparative analysis and experimental protocols provided in this guide offer a framework for researchers to navigate the complexities of SAR in this important class of molecules.
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A Comparative Guide to the Cytotoxicity of Cyclohexene Carboxylic Acids for Researchers and Drug Development Professionals
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Within this pursuit, cyclohexene carboxylic acids and their derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies. This guide offers a comprehensive comparative analysis of the cytotoxic properties of various cyclohexene carboxylic acid derivatives, grounded in experimental data and mechanistic insights. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding the structure-activity relationships that govern the cytotoxic potential of these molecules, thereby facilitating the rational design of next-generation anticancer therapeutics.
Introduction: The Therapeutic Potential of Cyclohexene Carboxylic Acids
The cyclohexene carboxylic acid scaffold represents a versatile platform in medicinal chemistry. The inherent structural features of the cyclohexene ring, including its conformational flexibility and the presence of a reactive double bond, coupled with the acidic functionality of the carboxylic acid group, provide a rich molecular landscape for chemical modification. These modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic profile and biological activity. Several studies have highlighted the antitumor potential of cyclohexene carboxylic acid derivatives against a range of cancer cell lines, underscoring the importance of a systematic evaluation of their cytotoxic effects.[1]
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of cyclohexene carboxylic acid derivatives is intrinsically linked to their chemical structure. Variations in substitution patterns on the cyclohexene ring and modifications of the carboxylic acid moiety can lead to significant differences in potency and selectivity. Below, we present a comparative summary of the cytotoxic activities of representative cyclohexene carboxylic acid derivatives against various cancer cell lines, as reported in the literature.
| Compound Class | Derivative/Substituent | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Dihydropyridine Carboxylic Acids | Compound 3a | HCT-15 (human colorectal adenocarcinoma) | Lower than Cisplatin and Gefitinib | [2] |
| Dihydropyridine Carboxylic Acids | Compound 3b | HCT-15 (human colorectal adenocarcinoma) | Lower than Cisplatin and Gefitinib | [2] |
| Cyclohexenone Derivatives | Compound 10 | MCF7 (breast carcinoma) | Potent | [1] |
| Cyclohexenone Derivatives | Compound 11 | MCF7 (breast carcinoma) | Potent | [1] |
| Cyclohexenone Derivatives | Compound 6 | HEPG2 (hepatocellular carcinoma) | Potent | [1] |
| Cyclohexenone Derivatives | Compounds 7, 8a, 8b, 17 | HCT116 (colon carcinoma) | Potent | [1] |
| Amidrazone Derivatives | 2a (4-methylphenyl), 2c (4-bromophenyl), 2e (2-hydroxyphenyl) | Mitogen-stimulated PBMCs | Dose-dependent antiproliferative effect without significant toxicity at 100 µg/mL | [3][4] |
| Amidrazone Derivatives | 2d (4-nitrophenyl), 2f (2,4-dichlorophenyl) | Mitogen-stimulated PBMCs | High antiproliferative activity and cytotoxicity | [3][4] |
Key Insights from Comparative Data:
-
Dihydropyridine carboxylic acid derivatives have demonstrated potent cytotoxic activity against human colorectal adenocarcinoma cells (HCT-15), with IC50 values lower than the established chemotherapy drug Cisplatin and the targeted therapy Gefitinib.[2]
-
Cyclohexenone derivatives have shown significant cytotoxic effects against breast (MCF7), liver (HEPG2), and colon (HCT116) cancer cell lines.[1] The specific substitutions on the cyclohexenone ring are critical for their potency.
-
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid exhibit a range of antiproliferative and cytotoxic effects that are highly dependent on the nature of the substituent on the phenyl ring.[3][4] Electron-withdrawing groups, such as nitro and dichloro substituents, tend to enhance cytotoxicity.[4]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of cyclohexene carboxylic acid derivatives and their cytotoxic activity is a critical aspect of drug design. Understanding these relationships allows for the rational modification of lead compounds to enhance potency and selectivity.
The Role of the Cyclohexene Ring's Double Bond
The presence and position of the double bond within the cyclohexene ring can significantly influence biological activity. Studies on amidrazone derivatives have shown that the presence of a double bond in the cyclohex-1-ene ring enhances antiproliferative activity compared to their saturated cyclohexane counterparts.[3] This suggests that the conformational rigidity or the electronic properties conferred by the double bond are crucial for interaction with biological targets.
Impact of Substituents
The nature and position of substituents on the cyclohexene or an attached aromatic ring play a pivotal role in determining cytotoxic potency. For instance, in the series of amidrazone derivatives, electron-withdrawing groups on an aryl substituent were found to have a profound impact on biological activity, often leading to increased cytotoxicity.[4] This highlights the importance of electronic effects in the mechanism of action of these compounds.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies commonly employed in the evaluation of cyclohexene carboxylic acid derivatives.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a robust and sensitive method for in vitro cytotoxicity screening.[2][5]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 96-well plates at a density of 7.5 x 10^4 cells/mL in a final volume of 100 µL per well.
-
Cell Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Add 100 µL of the test compound (cyclohexene carboxylic acid derivative) at various concentrations to the wells. Include appropriate controls such as a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Fix the cells by adding 100 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
MTT Assay
The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Step-by-Step Methodology:
-
Cell Plating: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclohexene carboxylic acid derivatives for a specified period (e.g., 24 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.
Mechanistic Considerations and Future Directions
While the cytotoxic effects of many cyclohexene carboxylic acid derivatives have been established, the precise molecular mechanisms underlying their activity are often not fully elucidated. Some studies suggest that these compounds may induce apoptosis or inhibit DNA biosynthesis.[7][8] The structure-activity relationships observed, particularly the influence of electronic effects, point towards potential interactions with specific biological targets such as enzymes or receptors.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of the most potent cyclohexene carboxylic acid derivatives.
-
Mechanism of Action Studies: Investigating the downstream signaling pathways affected by these compounds to understand how they induce cell death.
-
In Vivo Efficacy: Evaluating the antitumor activity and toxicity of lead compounds in preclinical animal models.
By systematically exploring these areas, the full therapeutic potential of cyclohexene carboxylic acid derivatives can be realized, paving the way for the development of novel and effective cancer therapies.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental workflow and the logical progression of a cytotoxicity study, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.
Caption: The iterative cycle of structure-activity relationship (SAR) studies in drug discovery.
References
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. (1999). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis and in vitro cytotoxicity of 1,3-dioxoindan-2-carboxylic acid arylamides. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Cyclohexanecarboxylic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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cyclohexane carboxylic acid: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 17, 2026, from [Link]
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Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas. (2021). Open PRAIRIE. Retrieved January 17, 2026, from [Link]
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Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2008). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2020). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. (2014). PubMed. Retrieved January 17, 2026, from [Link]
-
Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. (2022). Royal Society Open Science. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Core Principles of Disposal: Understanding the Hazard Profile
The disposal strategy for 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is dictated by the hazards associated with its two primary functional groups:
-
Cyclohexene Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive.[1] They are incompatible with bases, oxidizing agents, and reducing agents.[1]
-
Butylcarbamoyl Moiety : Carbamates, a class of compounds often used as pesticides, can exhibit toxicity.[2][3] Incineration is frequently the recommended disposal method for carbamate-containing compounds to ensure their complete destruction.[3]
Therefore, the disposal plan must address both the corrosive nature of the carboxylic acid and the potential toxicity of the carbamate group.
II. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety measures:
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation or damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] | Prevents skin contact, which can cause irritation or burns.[4][5] |
| Body Protection | A lab coat and, if handling large quantities, an impervious apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1][6] | Minimizes the inhalation of any potential aerosols or vapors. |
Spill Management:
Accidents can happen, and preparedness is key.
-
Minor Spills: Use an inert absorbent material like vermiculite or sand to contain the spill.[1] The absorbed material should then be collected in a designated hazardous waste container.[1]
-
Major Spills: Evacuate the immediate area and follow your institution's established emergency procedures.[1]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound.
1. Waste Identification and Segregation:
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound in a clearly labeled, sealed, and compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Aqueous Solutions: If the compound is in an aqueous solution, collect it in a separate, labeled hazardous waste container designated for aqueous waste.[3]
-
Organic Solvent Solutions: If dissolved in an organic solvent, it should be collected in a container for flammable liquid waste, ensuring compatibility with the solvent.
-
Incompatible Wastes: Never mix carboxylic acid waste with bases, oxidizing agents, or reducing agents in the same container.[1]
2. Waste Container Labeling:
Accurate and thorough labeling is a regulatory requirement and essential for safety.
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the major hazards, such as "Corrosive" and "Toxic".
-
Include the date of waste generation and the name of the generating researcher or lab.
3. Storage of Waste:
Proper storage of chemical waste prevents accidents and ensures a safe laboratory environment.
-
Store sealed waste containers in a cool, dry, well-ventilated area designated for hazardous waste.
-
Ensure that the storage area is away from incompatible materials.
-
Utilize secondary containment to capture any potential leaks.
4. Final Disposal:
The final disposal of the waste must be handled by qualified professionals.
-
Consult your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on specific disposal procedures and for arranging waste pickup.
-
Licensed Hazardous Waste Contractor: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the chemical waste.
-
Incineration: Given the presence of the carbamate group, incineration is the most probable and recommended method of disposal to ensure the complete destruction of the compound.[3]
IV. Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Sources
A Researcher's Guide to the Safe Handling of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar molecules, including carboxylic acids and carbamoyl compounds. This document is intended to supplement, not replace, your institution's safety protocols and a thorough risk assessment.
Hazard Assessment: Understanding the Risks
-
Carboxylic Acid Moiety : Carboxylic acids are generally corrosive and can cause skin and eye irritation or severe burns upon direct contact.[1][2][3] Inhalation of dusts or mists can lead to respiratory tract irritation.[2][4][5]
-
Carbamoyl Group : Carbamoyl compounds can have a range of toxicological profiles. Some can be harmful if swallowed or absorbed through the skin.[6][7]
-
Solid Form : If the compound is a solid, inhalation of dust can be a primary route of exposure, potentially causing respiratory irritation.[8][9]
Inferred Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C/2 | Corrosion, Exclamation Mark | Danger/Warning | Causes severe skin burns and eye damage / Causes skin irritation.[3][9] |
| Serious Eye Damage/Irritation | Category 1/2A | Corrosion, Exclamation Mark | Danger/Warning | Causes serious eye damage / Causes serious eye irritation.[3][9] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Exclamation Mark | Warning | Harmful if swallowed. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Exclamation Mark | Warning | May cause respiratory irritation.[2][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.
| Body Part | Required PPE | Rationale |
| Eyes & Face | Chemical safety goggles with side shields.[10][11] In addition, a face shield should be worn when there is a significant risk of splashes.[10][11][12] | Protects against splashes of the chemical which can cause serious eye damage.[2][3] |
| Skin & Body | A lab coat must be worn.[11] For larger quantities or when there is a higher risk of splashes, an acid-resistant apron is recommended.[12] | Prevents contact with skin and contamination of personal clothing. |
| Hands | Nitrile or butyl rubber gloves are recommended.[10][13] It is crucial to inspect gloves for any signs of degradation or perforation before use.[14] | Provides a barrier against skin absorption and irritation.[13] |
| Respiratory | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary.[13] However, if the substance is a dust or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.[8][10] | Prevents inhalation of dust or aerosols that can cause respiratory irritation.[2][4][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step of your workflow.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Receiving and Storage :
-
Handling :
-
All handling of this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][14]
-
Use the smallest amount of the substance necessary for the experiment.
-
Avoid the formation of dust and aerosols.[8]
-
Use "bench paper" (disposable plastic-backed absorbent paper) to protect work surfaces from contamination.[12]
-
-
Spill Management :
-
In case of a small spill, wear appropriate PPE, and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.[6]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental and personal safety.
Waste Segregation and Disposal Protocol:
Caption: A flow diagram for the proper disposal of waste generated from handling the target compound.
Disposal Guidelines:
-
Solid Waste : Any solid this compound or contaminated materials should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][14]
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][4][14]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Always have a copy of the relevant safety information and your institution's emergency contact numbers readily available in the laboratory.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? [Link]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]
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Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]
-
Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: Cyclohexanecarboxylic acid. [Link]
-
University of California. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Thermo Fisher Scientific. (2010, August 30). SAFETY DATA SHEET. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
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- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
